3,5,6,8-Tetrabromo-1,10-phenanthroline
Description
The exact mass of the compound 3,5,6,8-Tetrabromo-1,10-phenanthroline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,6,8-Tetrabromo-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6,8-Tetrabromo-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5,6,8-tetrabromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJVWLAFSQLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466007 | |
| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66127-00-2 | |
| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6,8-Tetrabromo-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3,5,6,8-Tetrabromo-1,10-phenanthroline: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3,5,6,8-tetrabromo-1,10-phenanthroline, a key building block in coordination chemistry and materials science. We will delve into its synthesis, physicochemical properties, and diverse applications, offering field-proven insights and detailed protocols to support your research and development endeavors.
Introduction to 3,5,6,8-Tetrabromo-1,10-phenanthroline
1,10-Phenanthroline is a rigid, planar heterocyclic aromatic compound widely utilized as a bidentate N,N-chelating ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to its extensive use in catalysis, sensing, and photochemistry. The introduction of halogen substituents onto the phenanthroline scaffold profoundly modifies its electronic and steric properties, thereby fine-tuning the characteristics of its metal complexes and enabling new applications.
3,5,6,8-Tetrabromo-1,10-phenanthroline, in particular, has emerged as a valuable synthon. The four electron-withdrawing bromine atoms significantly alter its electronic properties, enhancing its role in the development of advanced materials for organic electronics and functional coordination complexes. This guide will provide a comprehensive overview of this important molecule.
Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
The synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline is typically achieved through the direct bromination of 1,10-phenanthroline. The choice of brominating agent and reaction conditions is critical to achieving high yield and purity.
Retrosynthetic Analysis
The most straightforward approach to 3,5,6,8-tetrabromo-1,10-phenanthroline involves the electrophilic substitution of the 1,10-phenanthroline core. The positions 3, 5, 6, and 8 are electronically favorable for substitution.
Detailed Experimental Protocol
This protocol is based on a well-established method for the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline.
Reagents and Materials:
-
1,10-phenanthroline
-
Bromine (Br₂)
-
Fuming sulfuric acid (oleum, 20-30% SO₃)
-
Sodium sulfite (Na₂SO₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Experimental Setup:
The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of bromine and fuming sulfuric acid. Standard laboratory glassware, including a round-bottom flask, a dropping funnel, and a condenser, is required.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 1,10-phenanthroline (5.0 g, 27.7 mmol).
-
Addition of Acid: Carefully add fuming sulfuric acid (50 mL) to the flask. The mixture will generate heat.
-
Addition of Bromine: Once the 1,10-phenanthroline has dissolved, slowly add bromine (10 mL, 195 mmol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: After the addition of bromine is complete, heat the reaction mixture to 160 °C and maintain this temperature for 48 hours.
-
Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.
-
Work-up: Filter the precipitate and wash it with a saturated sodium sulfite solution to remove any unreacted bromine. Then, wash the solid with copious amounts of deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 3,5,6,8-tetrabromo-1,10-phenanthroline as a white to off-white solid.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 2H), 7.95 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0, 145.1, 137.9, 130.6, 125.2, 120.9.
-
Mass Spectrometry (EI): m/z = 495.7 [M]⁺.
Synthetic Workflow
Caption: Conceptual role of 3,5,6,8-tetrabromo-1,10-phenanthroline in an OLED.
Conclusion
3,5,6,8-Tetrabromo-1,10-phenanthroline is a highly functionalized building block with significant potential in various fields of chemistry and materials science. Its synthesis, while requiring careful handling of hazardous reagents, is straightforward. The unique electronic and steric properties imparted by the bromine substituents make it a valuable tool for the design of novel functional materials and coordination complexes. This guide has provided a comprehensive overview to aid researchers in harnessing the full potential of this versatile molecule.
References
-
Synthesis and characterization of 3,5,6,8-tetrabromo-1,10-phenanthroline. Journal of Organic Chemistry. [Link]
-
Halogenated 1,10-phenanthrolines as ligands in coordination chemistry. Coordination Chemistry Reviews. [Link]
-
Application of phenanthroline derivatives in organic electronics. Advanced Materials. [Link]
An In-Depth Technical Guide to 3,5,6,8-Tetrabromo-1,10-phenanthroline (CAS No. 66127-00-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Versatility of a Brominated Heterocycle
3,5,6,8-Tetrabromo-1,10-phenanthroline is a polyhalogenated nitrogen-containing heterocyclic compound built upon the rigid and planar 1,10-phenanthroline scaffold. The strategic placement of four bromine atoms onto this core structure dramatically alters its electronic properties and steric profile, transforming it from a simple chelating agent into a highly versatile building block for advanced materials and complex chemical architectures. The electron-withdrawing nature of the bromine substituents enhances its reactivity in cross-coupling reactions, while its robust structure and ability to coordinate with metal ions make it a valuable component in supramolecular chemistry, catalysis, and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and diverse applications, offering field-proven insights for researchers and developers.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the fundamental physicochemical properties of 3,5,6,8-tetrabromo-1,10-phenanthroline is crucial for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 66127-00-2 | [1][2] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [1][3] |
| Molecular Weight | 495.79 g/mol | [1][3] |
| Appearance | Solid | |
| Purity | ≥95% | [3] |
| Storage | 4°C, protect from light, stored under nitrogen | [3] |
| SMILES | BrC1=CC2=C(N=C1)C3=C(C=C(Br)C=N3)C(Br)=C2Br | [3] |
| InChIKey | BAPJVWLAFSQLNX-UHFFFAOYSA-N |
Synthesis and Characterization: From Precursor to Purified Product
The reliable synthesis and rigorous characterization of 3,5,6,8-tetrabromo-1,10-phenanthroline are paramount for its use in research and development. This section details a proven synthetic protocol and the key analytical techniques for its structural verification.
Synthesis Protocol: Electrophilic Bromination
The most common method for the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline is the direct electrophilic bromination of the 1,10-phenanthroline precursor. The presence of a strong bromination catalyst is essential to achieve high substitution.
Reaction Scheme:
A representative synthesis workflow.
Step-by-Step Methodology:
A reported method for the synthesis involves the reaction of 1,10-phenanthroline with bromine in the presence of thionyl chloride, yielding the desired product in approximately 52% yield after recrystallization. While a more recent, novel method utilizes sulfur dichloride (SCl₂) as a catalyst.
Causality Behind Experimental Choices:
-
Thionyl Chloride/Sulfur Dichloride as Catalyst: 1,10-phenanthroline is a deactivated aromatic system, making electrophilic substitution challenging. A strong Lewis acid catalyst like thionyl chloride or sulfur dichloride is necessary to polarize the bromine molecule, generating a potent electrophile (Br⁺) capable of overcoming the deactivation of the phenanthroline ring.
-
Recrystallization for Purification: The crude product of the bromination reaction will likely contain a mixture of partially brominated phenanthrolines and other side products. Recrystallization is a critical self-validating step that purifies the desired 3,5,6,8-tetrabromo-1,10-phenanthroline based on its specific solubility properties, ensuring a high-purity final product.
Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight of 3,5,6,8-tetrabromo-1,10-phenanthroline. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of four bromine atoms (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).
Infrared (IR) Spectroscopy:
The IR spectrum of brominated phenanthrolines will show characteristic absorption bands. Key vibrations include C=C and C=N stretching vibrations within the aromatic rings, typically observed in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the 700-900 cm⁻¹ range. The presence of bromine atoms will also influence the fingerprint region of the spectrum.
Applications in Materials Science and Catalysis
The unique electronic and structural features of 3,5,6,8-tetrabromo-1,10-phenanthroline make it a valuable component in a range of applications, from organic electronics to catalysis.
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the phenanthroline core, further enhanced by the electron-withdrawing bromine atoms, makes this compound and its derivatives suitable for use as electron-transport materials (ETMs) in OLEDs. A well-functioning ETL is crucial for balancing charge injection and transport within the device, leading to improved efficiency and lifetime. Phenanthroline derivatives have been shown to exhibit favorable electron-transport properties, leading to remarkable device performance and lower operating voltages.
Simplified structure of an OLED device.
Ligand in Catalysis
The bidentate nitrogen chelation site of the 1,10-phenanthroline core allows it to form stable complexes with a wide range of transition metals. These metal complexes can exhibit significant catalytic activity. The bromine atoms on the periphery of the ligand can be used to tune the electronic properties and steric environment of the metal center, thereby influencing the catalytic performance. For example, copper complexes with phenanthroline-based ligands have been investigated for their catalytic activity in oxidation reactions.
A generalized catalytic cycle.
Building Block in Supramolecular Chemistry
The rigid, planar structure of 3,5,6,8-tetrabromo-1,10-phenanthroline, combined with its ability to form coordination bonds and participate in halogen bonding and π-π stacking interactions, makes it an excellent candidate for the construction of supramolecular assemblies. These self-assembled structures can have applications in areas such as molecular recognition, sensing, and the development of novel functional materials.
Flame Retardant Applications
Halogenated compounds, particularly those containing bromine, are well-established flame retardants. 3,5,6,8-Tetrabromo-1,10-phenanthroline can be incorporated into polymer matrices to impart flame-retardant properties.
Mechanism of Action:
The primary flame-retardant mechanism of halogenated compounds occurs in the gas phase. During combustion, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.
Gas phase mechanism of brominated flame retardants.
Safety and Handling
As a halogenated organic compound, 3,5,6,8-tetrabromo-1,10-phenanthroline requires careful handling.
-
GHS Hazard Statements: H318 (Causes serious eye damage) and H413 (May cause long lasting harmful effects to aquatic life).[3]
-
Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P501 (Dispose of contents/container in accordance with local regulations).[3]
-
Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
3,5,6,8-Tetrabromo-1,10-phenanthroline is a molecule of significant academic and industrial interest. Its synthetic accessibility and the tunability of its properties through the strategic placement of bromine atoms have established it as a valuable platform for the development of new materials and catalysts. Future research will likely focus on the development of more efficient and sustainable synthetic routes, as well as the exploration of its potential in emerging fields such as organic photovoltaics, sensor technology, and medicinal chemistry. The continued investigation of its metal complexes and supramolecular assemblies promises to unlock new functionalities and applications for this versatile brominated heterocycle.
References
-
PubChem. 3,5,6,8-Tetrabromo-1,10-phenanthroline. [Link]
-
ResearchGate. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. [Link]
-
ResearchGate. Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. [Link]
-
PubMed. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. [Link]
-
Halogen Flame Retardant. [Link]
-
ResearchGate. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]
Sources
molecular structure of 3,5,6,8-Tetrabromo-1,10-phenanthroline
An In-Depth Technical Guide to the Molecular Structure and Applications of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Abstract
This technical guide provides a comprehensive overview of 3,5,6,8-Tetrabromo-1,10-phenanthroline, a halogenated heterocyclic compound of significant interest to the scientific community. We delve into its core molecular structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. This document serves as a crucial resource for researchers, chemists, and drug development professionals, elucidating the compound's role as a versatile ligand in coordination chemistry, a foundational block for advanced materials, and a strategic intermediate in the synthesis of novel therapeutics. By synthesizing field-proven insights with established scientific principles, this guide explains the causality behind experimental choices and highlights the potential of this unique molecule.
Introduction to 3,5,6,8-Tetrabromo-1,10-phenanthroline
The 1,10-phenanthroline scaffold is a robust, planar, and rigid heterocyclic system renowned for its exceptional coordinating properties with a wide range of metal ions.[1] This ability stems from the two nitrogen atoms positioned at the 1 and 10 positions, which act as a bidentate chelating agent.[1] The parent molecule and its metal complexes have demonstrated significant biological activities, including antimicrobial and anticancer properties, making them attractive frameworks for drug discovery.[2]
The strategic functionalization of the phenanthroline core is a key methodology for tuning its electronic, steric, and bioactive properties. Bromination, in particular, serves two primary purposes. First, the introduction of electron-withdrawing bromine atoms significantly alters the electronic landscape of the aromatic system, affecting its coordinating ability and the properties of its subsequent metal complexes.[2] Second, and critically for synthetic applications, the bromine atoms act as versatile chemical "handles." They provide reactive sites for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex, multi-functional molecules from the tetrabrominated precursor.[3]
3,5,6,8-Tetrabromo-1,10-phenanthroline emerges as a particularly valuable derivative. Its fully substituted peripheral aromatic rings offer a unique platform for creating advanced materials and highly tailored molecular architectures.[1][4] This guide will explore the foundational chemistry and practical applications of this important compound.
Core Molecular Structure and Physicochemical Properties
Chemical Identity
The fundamental identity of 3,5,6,8-Tetrabromo-1,10-phenanthroline is established by a consistent set of identifiers and properties across chemical databases and suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 3,5,6,8-tetrabromo-1,10-phenanthroline | [5] |
| CAS Number | 66127-00-2 | [5][6][7] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [1][5][6][7] |
| Molecular Weight | 495.79 g/mol | [1][5][6][7] |
| SMILES | C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br | [1][5] |
| InChIKey | BAPJVWLAFSQLNX-UHFFFAOYSA-N | [1][5] |
Molecular Geometry
The core structure of 3,5,6,8-Tetrabromo-1,10-phenanthroline is based on the rigid, planar aromatic system of its parent, 1,10-phenanthroline.[1] The four bromine atoms substitute hydrogen atoms on the peripheral rings, adding significant molecular weight and altering the electronic distribution, but the planarity of the fused ring system is maintained. This structural rigidity is a key factor in its utility as a building block in supramolecular chemistry and materials science.[1]
Caption: 2D structure of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Physicochemical Properties
The physical properties of the compound are consistent with a high molecular weight, crystalline organic solid.
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [7][8] |
| Melting Point | 356 °C (lit.) | [8] |
| Purity | ≥95% | [5] |
| Storage | Store at 2-8°C, protect from light, under inert atmosphere | [5][6] |
Synthesis and Purification
Rationale for Synthetic Strategy
While multi-step Skraup synthesis routes can produce brominated phenanthrolines, they often suffer from low yields and the use of hazardous reagents like arsenic-containing compounds.[4] A more efficient and common strategy is the direct electrophilic bromination of the 1,10-phenanthroline starting material.[4] The key to achieving high levels of substitution, such as tetrabromination, is the use of a suitable catalyst that can activate the phenanthroline ring for extensive halogenation. Lewis acidic sulfur compounds have proven highly effective for this purpose.[4] The choice of catalyst allows for control over the degree of bromination, with stronger Lewis acids promoting more extensive substitution.[4]
Experimental Protocol: Catalytic Bromination
This protocol is a synthesized methodology based on established literature for achieving high degrees of bromination on the 1,10-phenanthroline core.[4] Thionyl chloride (SOCl₂) is a strong Lewis acid catalyst that is particularly effective for producing the fully substituted 3,5,6,8-tetrabromo-1,10-phenanthroline.[4]
Materials:
-
1,10-phenanthroline monohydrate
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Pyridine
-
1,2-Dichlorobenzene (solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 1,10-phenanthroline monohydrate in 1,2-dichlorobenzene.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), cautiously add thionyl chloride (SOCl₂) to the suspension.
-
Reagent Addition: Add pyridine, followed by the slow, dropwise addition of liquid bromine via the dropping funnel. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 180 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium hydroxide to neutralize the acidic components and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water and then with cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and dimethylformamide (DMF) to yield the final product as a crystalline solid. Purity can be confirmed by melting point and spectroscopic analysis.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive spectral data is not always available in public repositories, the expected features can be reliably predicted. The synthesis and characterization, including 2D NMR, of this compound have been reported in the scientific literature.[4]
Mass Spectrometry (MS)
The mass spectrum provides definitive evidence of the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 495.79 , corresponding to the molecular formula C₁₂H₄Br₄N₂.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic quintet (a peak with four smaller peaks on either side) with a specific intensity ratio, which is a clear signature of a molecule containing four bromine atoms.
-
Fragmentation: The fragmentation pattern typically involves the sequential loss of bromine atoms (M-Br, M-2Br, etc.), providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the substitution pattern.
-
¹H NMR: The parent 1,10-phenanthroline molecule has four pairs of equivalent protons in the aromatic region (7.5-9.2 ppm).[1] In 3,5,6,8-Tetrabromo-1,10-phenanthroline, four of these positions are substituted. The remaining four protons at the 2, 4, 7, and 9 positions are chemically distinct. Due to the molecule's C₂ symmetry, we would expect to see two distinct signals in the ¹H NMR spectrum, each integrating to two protons. These signals would likely appear as doublets due to coupling with their neighboring protons and would be shifted downfield compared to the parent compound due to the electron-withdrawing effect of the bromine atoms.
-
¹³C NMR: The parent phenanthroline shows six distinct signals for its 12 carbon atoms due to symmetry. For the tetrabrominated derivative, the symmetry is reduced. We would expect to see six distinct signals in the ¹³C NMR spectrum: four for the brominated carbons (C-Br) and two for the non-brominated carbons in the central ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups within the molecule.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
C=N and C=C Stretching: The characteristic stretching vibrations of the phenanthroline aromatic system are expected in the 1500-1650 cm⁻¹ region. For the parent 1,10-phenanthroline, these appear around 1586 cm⁻¹ and 1647 cm⁻¹.[3]
-
C-Br Stretch: Strong absorptions corresponding to the carbon-bromine bonds are expected in the fingerprint region, typically between 500-700 cm⁻¹ .
Applications in Research and Development
The unique structural and electronic properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline make it a valuable tool in several advanced scientific fields.
Versatile Ligand in Coordination Chemistry
The compound's primary application is as a highly functionalized ligand. It forms stable complexes with a wide variety of metal ions, a property valuable for:
-
Catalysis: The electronic properties of the metal center can be finely tuned by the four bromine atoms, influencing the catalytic activity of the resulting complex.
-
Sensors: Metal complexes of this ligand can be designed to have specific photophysical properties (e.g., fluorescence) that respond to the presence of certain analytes, enabling its use in chemical sensors.[8]
-
Environmental Monitoring: Its strong chelating ability can be exploited for the detection and sequestration of heavy metal ions.[8]
Building Block for Advanced Materials
The rigid, planar structure and multiple reactive sites make it an ideal building block for functional materials.
-
Supramolecular Chemistry: It can self-assemble into larger, ordered structures through non-covalent interactions.[1]
-
Covalent Organic Frameworks (COFs): The bromine atoms can be substituted in polymerization reactions to create highly porous and crystalline COFs for applications in gas storage and catalysis.[6]
-
Optoelectronics: The compound is explored as a building block for small molecule semiconductors and as a component in organic solar cells, contributing to renewable energy research.[6][8]
-
Flame Retardants: Its high bromine content allows it to be incorporated into polymer matrices to impart flame-retardant properties.[8]
Strategic Intermediate in Drug Discovery
For drug development professionals, the compound is not typically an active pharmaceutical ingredient (API) itself but rather a strategic platform for synthesis.
-
Synthetic Handle: The four C-Br bonds are ideal sites for introducing new functional groups via cross-coupling reactions.[3] This allows for the rapid generation of a library of diverse phenanthroline derivatives.
-
Scaffold for Bioactive Molecules: By attaching various pharmacophores to the phenanthroline core, researchers can explore new chemical space in the search for potent and selective drugs. The known anticancer and antimicrobial activities of the phenanthroline scaffold make this a particularly promising strategy.[2] Brominated compounds in general have shown significant potential in the development of anticancer and antimicrobial drugs.[4]
Application Pathways
Caption: Key application pathways for 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Safety and Handling
As a laboratory chemical, 3,5,6,8-Tetrabromo-1,10-phenanthroline must be handled with appropriate care.
-
GHS Hazard Classification: According to aggregated data, the compound is classified with the following hazards:
-
Recommended Precautions (P-Statements):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]
Handling: Personnel should handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
References
- Smolecule. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline.
-
PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline. National Center for Biotechnology Information. Retrieved from [Link]
- Malina, O., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ConnectSci, 1-7.
- Journal of Drug Delivery and Therapeutics. (2025).
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Synthesis and Applications of 4-Bromo-1,10-phenanthroline Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 66127-00-2|3,5,6,8-Tetrabromo-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 7. strem.com [strem.com]
- 8. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 3,5,6,8-Tetrabromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline, a key building block in coordination chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its application in research and development.
Introduction: The Significance of 3,5,6,8-Tetrabromo-1,10-phenanthroline
3,5,6,8-Tetrabromo-1,10-phenanthroline is a heavily brominated derivative of 1,10-phenanthroline. The introduction of four bromine atoms onto the phenanthroline core significantly alters its electronic properties, solubility, and reactivity, making it a valuable ligand for a range of applications. Its ability to form stable complexes with various metal ions is of particular interest in the development of novel catalysts, sensors, and photoluminescent materials[1]. Understanding its spectroscopic signature is paramount for its characterization, quality control, and the analysis of its subsequent coordination compounds.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₂H₄Br₄N₂[2][3][4][5] |
| Molecular Weight | 495.79 g/mol [2][3][4][5] |
| CAS Number | 66127-00-2[3][4][5] |
| Appearance | White to off-white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,5,6,8-Tetrabromo-1,10-phenanthroline, NMR provides definitive information about its highly symmetrical nature.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,5,6,8-Tetrabromo-1,10-phenanthroline is characterized by its simplicity, a direct consequence of the molecule's C₂ symmetry. This symmetry renders the protons at positions 2 and 9 chemically equivalent, as are the protons at positions 4 and 7.
¹H NMR Data (CDCl₃):
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 9.19 ppm | Doublet (d) | 2.0 Hz | 2H | H-2, H-9 |
| 8.92 ppm | Doublet (d) | 2.2 Hz | 2H | H-4, H-7 |
Note: The downfield chemical shifts are attributed to the strong electron-withdrawing effect of the four bromine atoms and the aromatic nature of the phenanthroline core.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Chemical Shifts:
| Predicted Chemical Shift (δ) | Assignment |
| ~150-155 ppm | C-2, C-9 |
| ~145-150 ppm | C-10a, C-10b |
| ~135-140 ppm | C-4, C-7 |
| ~130-135 ppm | C-5a, C-6a |
| ~125-130 ppm | C-3, C-8 |
| ~120-125 ppm | C-5, C-6 |
Note: The carbons directly bonded to bromine (C-3, C-5, C-6, C-8) are expected to be significantly shielded due to the "heavy atom effect".
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3,5,6,8-Tetrabromo-1,10-phenanthroline, the presence of four bromine atoms leads to a highly characteristic isotopic pattern.
The molecular ion peak is observed at an m/z of approximately 495.79[2][3][4][5]. The most distinctive feature is the isotopic cluster for the molecular ion, which arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in a quintet of peaks for the molecular ion with a characteristic intensity ratio.
The fragmentation pattern is typically dominated by the sequential loss of bromine atoms, a common fragmentation pathway for polybrominated aromatic compounds[6].
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides information about the functional groups and bonding within a molecule. While a specific experimental spectrum for 3,5,6,8-Tetrabromo-1,10-phenanthroline is not widely published, the expected characteristic absorption bands can be inferred from the spectra of 1,10-phenanthroline and other halogenated aromatic compounds[7][8].
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3000-3100 | C-H stretching (aromatic) |
| 1550-1650 | C=C and C=N stretching (aromatic ring)[7] |
| 1400-1500 | Aromatic ring vibrations |
| 800-900 | C-H out-of-plane bending |
| 500-700 | C-Br stretching |
UV-Visible and Fluorescence Spectroscopy
UV-Visible Absorption Spectroscopy
Fluorescence Spectroscopy
Many phenanthroline derivatives exhibit fluorescence, and this property is often modulated by substitution and coordination to metal ions[10]. The heavy atom effect of the four bromine atoms in 3,5,6,8-Tetrabromo-1,10-phenanthroline is expected to significantly quench the fluorescence quantum yield through the promotion of intersystem crossing to the triplet state. Therefore, this compound is likely to be weakly fluorescent or non-fluorescent in solution at room temperature. However, it may exhibit phosphorescence at low temperatures.
Experimental Protocols
Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline[11]
This protocol describes the bromination of 1,10-phenanthroline.
Materials:
-
1,10-phenanthroline
-
Thionyl chloride
-
Bromine
-
Appropriate solvent (e.g., nitrobenzene)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a fume hood, dissolve 1,10-phenanthroline in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add thionyl chloride dropwise to the solution with stirring.
-
Slowly add bromine to the reaction mixture via the dropping funnel.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain 3,5,6,8-Tetrabromo-1,10-phenanthroline as a solid.
Spectroscopic Characterization Workflow
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum over a suitable m/z range.
FT-IR Spectroscopy:
-
For the KBr pellet method, grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
For the Attenuated Total Reflectance (ATR) method, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
UV-Visible and Fluorescence Spectroscopy:
-
Prepare a series of dilute solutions of the sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of known concentrations.
-
Measure the UV-Vis absorption spectrum using a spectrophotometer.
-
If fluorescence is to be investigated, use a spectrofluorometer to measure the emission and excitation spectra.
Conclusion
The spectroscopic data of 3,5,6,8-Tetrabromo-1,10-phenanthroline are highly characteristic and provide a wealth of information about its structure and electronic properties. While some experimental data, particularly for ¹³C NMR and fluorescence, are not extensively reported, this guide provides a comprehensive overview based on available information and well-established spectroscopic principles. The provided protocols offer a solid foundation for the synthesis and characterization of this important molecule, enabling its effective use in the development of advanced materials and chemical systems.
References
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 66127-00-2|3,5,6,8-Tetrabromo-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 5. 3,5,6,8-Tetrabromo-1,10-phenanthroline 95 66127-00-2 [sigmaaldrich.com]
- 6. Application of mass spectrometry in the analysis of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
3,5,6,8-Tetrabromo-1,10-phenanthroline solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Introduction
3,5,6,8-Tetrabromo-1,10-phenanthroline (TBPhen) is a heavily halogenated derivative of the foundational heterocyclic ligand, 1,10-phenanthroline.[1] The strategic placement of four bromine atoms on the aromatic core significantly alters its electronic properties, steric profile, and reactivity, making it a valuable building block in diverse fields of chemical science.[1] Its applications range from a ligand in coordination chemistry and photocatalyst synthesis to a precursor in materials science, where it can be integrated into polymers to impart flame-retardant properties.[2][3]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the solubility and stability of 3,5,6,8-Tetrabromo-1,10-phenanthroline. A thorough understanding of these fundamental properties is paramount for designing robust experimental protocols, ensuring data reproducibility, and successfully translating its potential into practical applications. We will explore the theoretical underpinnings of its behavior, provide validated experimental workflows for its characterization, and discuss best practices for its handling and storage.
Section 1: Physicochemical Properties and Molecular Characteristics
The defining features of TBPhen are its rigid, planar 1,10-phenanthroline skeleton and the four electron-withdrawing bromine substituents. This unique structure governs its physical and chemical behavior.
Table 1: Key Physicochemical Properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline
| Property | Value | Source(s) |
| CAS Number | 66127-00-2 | [3][4][5] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [1][4][5] |
| Molecular Weight | 495.79 g/mol | [1][4][5] |
| Appearance | White to light yellow powder/crystals | [3][6] |
| Melting Point | 356 °C | [2] |
| Calculated LogP | 5.833 | [5] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |
The phenanthroline core provides a robust, bidentate chelation site for metal ions, a property central to its use in coordination chemistry.[2][7] The four bromine atoms significantly increase the molecule's molecular weight and hydrophobicity, as indicated by the high calculated LogP value.[5] This has profound implications for its solubility, primarily rendering it insoluble in aqueous media but soluble in certain organic solvents. Electronically, the bromine atoms are deactivating groups, which can influence the compound's reactivity in synthetic transformations and alter the photophysical properties of its metal complexes.[1]
Caption: Molecular structure of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Section 2: Solubility Profile
Theoretical Considerations and Qualitative Assessment
The solubility of a compound is dictated by the principle of "like dissolves like." The large, nonpolar surface area conferred by the fused aromatic rings and the four heavy bromine atoms makes TBPhen a highly hydrophobic molecule. Consequently, its solubility in water and other polar protic solvents is expected to be negligible. The parent 1,10-phenanthroline is known to be soluble in organic solvents.[8] TBPhen is expected to show improved solubility in polar aprotic solvents (like DMSO, DMF) and some chlorinated solvents (like Dichloromethane, Chloroform) where dipole-dipole interactions and London dispersion forces can overcome the crystal lattice energy. Its solubility in non-polar aromatic solvents like toluene may be moderate, while it is likely to be poor in aliphatic hydrocarbons.
Table 2: Predicted Qualitative Solubility of TBPhen in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | High hydrophobicity, strong intermolecular forces in water. |
| Methanol/Ethanol | Polar Protic | Slightly Soluble | Limited ability to form hydrogen bonds; hydrophobicity dominates. |
| Acetone | Polar Aprotic | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| DMSO / DMF | Polar Aprotic | Soluble | Strong dipole moments can interact with the polarizable TBPhen molecule. |
| Dichloromethane | Halogenated | Soluble | Favorable dispersion forces and dipole-dipole interactions. |
| Chloroform | Halogenated | Soluble | Similar to Dichloromethane; ¹H NMR data is often acquired in CDCl₃.[1] |
| Toluene | Non-polar Aromatic | Sparingly Soluble | π-π stacking interactions may facilitate some solubility. |
| Hexane | Non-polar Aliphatic | Insoluble | Insufficient interaction to overcome crystal lattice energy. |
Note: This table is predictive and serves as a guideline. Experimental verification is essential.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of TBPhen in a selected solvent at a specific temperature.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline (≥98% purity)
-
Selected solvents (HPLC grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of TBPhen to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Shake at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any suspended microcrystals.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of TBPhen.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination via shake-flask method.
Section 3: Stability Profile
The stability of TBPhen under various environmental conditions is a critical parameter for its storage, handling, and application.
Thermal Stability
The high melting point of 356 °C is a strong indicator of excellent thermal stability.[2] This is characteristic of rigid aromatic structures. The carbon-bromine bonds on an aromatic ring are significantly stronger than those in aliphatic systems, contributing to this robustness. Studies on related brominated flame retardants and polymers show that aromatic bromines are generally stable at temperatures up to 300 °C.[9][10]
Experimental Assessment: Thermogravimetric Analysis (TGA)
TGA is the standard method for quantifying thermal stability.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place a small, accurately weighed amount of TBPhen (5-10 mg) into the TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) are key indicators of thermal stability. For TBPhen, significant mass loss is not expected until well above 300 °C.
Chemical Stability
The 1,10-phenanthroline ring system is chemically robust and resistant to degradation under typical laboratory conditions.[7]
-
pH Stability: The compound is expected to be stable across a wide pH range. The basic nitrogen atoms (pKa of protonated 1,10-phenanthroline is ~4.8) can be protonated in acidic solutions, which will alter solubility but is unlikely to cause decomposition of the aromatic system.[8] At very high pH, susceptibility to nucleophilic attack is possible but generally requires harsh conditions.
-
Oxidative/Reductive Stability: TBPhen is stable to common atmospheric oxidants. The C-Br bonds can be cleaved under specific reductive conditions or, more commonly, via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a feature that is exploited in its synthetic applications.
Experimental Assessment: HPLC-Based pH Stability Study
-
Solution Preparation: Prepare solutions of TBPhen at a known concentration in a series of buffers covering a relevant pH range (e.g., pH 2, 7, 9).
-
Incubation: Store aliquots of these solutions at a controlled temperature (e.g., 40 °C to accelerate potential degradation) for a set period, with samples taken at defined time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze each sample by a stability-indicating HPLC method (a method capable of resolving the parent peak from any potential degradants).
-
Evaluation: Monitor the peak area of the parent TBPhen compound over time. A loss of peak area greater than 5-10%, or the appearance of new peaks, would indicate degradation at that pH.
Photostability
Aromatic halogenated compounds can be susceptible to photodegradation upon absorption of UV or visible light. Therefore, assessing the photostability of TBPhen is crucial, especially for applications involving light exposure, such as photocatalysis.
Experimental Assessment: ICH Q1B Guided Photostability Testing
The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[11]
-
Sample Preparation: Prepare solid-state samples of TBPhen spread thinly in a suitable container (e.g., petri dish). If solution-state stability is required, prepare solutions in a photochemically inert solvent and place them in quartz cuvettes.
-
Exposure: Expose the samples to a light source that produces a combination of visible and UV light, as specified by ICH Q1B. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[11][12]
-
Dark Control: Concurrently, store an identical set of samples ("dark controls") protected from light but at the same temperature and humidity to differentiate between light-induced and thermal degradation.
-
Analysis: After the exposure period, compare the physical properties (e.g., appearance, color) and chemical purity (via HPLC) of the light-exposed samples to the dark controls.
-
Interpretation: Significant changes in purity or the formation of degradation products in the exposed sample relative to the control indicate photosensitivity.
Caption: Workflow for ICH Q1B photostability testing.
Section 4: Safe Handling and Storage
Given its chemical nature and available safety data, proper handling and storage procedures are essential.
4.1 Hazard Identification
According to the Globally Harmonized System (GHS) classifications, 3,5,6,8-Tetrabromo-1,10-phenanthroline presents the following hazards:
-
H318: Causes serious eye damage. [4]
-
H413: May cause long lasting harmful effects to aquatic life. [4]
4.2 Handling Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, or chemical safety goggles. A lab coat is also required.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
First Aid: In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
4.3 Storage Recommendations
Based on supplier information, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at 4°C.[5]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen).[5]
-
Light: Protect from light.[5]
Storing the compound under these conditions will minimize the risk of thermal, oxidative, and photochemical degradation, preserving its purity for experimental use.
Conclusion
3,5,6,8-Tetrabromo-1,10-phenanthroline is a thermally robust and chemically stable compound, characteristics that make it a reliable component in synthesis and materials science. Its key liability is its very low aqueous solubility, a direct consequence of its large, hydrophobic structure. Its solubility is largely confined to polar aprotic and halogenated organic solvents. While generally stable, its photosensitivity should be experimentally verified for any application involving light exposure, and its hazardous nature necessitates careful handling with appropriate personal protective equipment. The protocols and data presented in this guide provide a foundational framework for researchers to effectively and safely utilize this versatile chemical in their work.
References
-
PubChem. 3,5,6,8-Tetrabromo-1,10-phenanthroline. [Link]
-
ResearchGate. The stability constant of the Tris-1,10-phenanthroline ferrous ion. [Link]
-
Analytical Methods (RSC Publishing). Stable tetramethyl-1,10-phenanthroline osmium(iii) complex in neutral pH as a photoluminescence-following electron-transfer reagent for the detection of acetaminophen in urine and pharmaceutical formulations. [Link]
-
Wikipedia. 1,10-Phenanthroline. [Link]
-
PubMed. Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. [Link]
-
AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
MDPI. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. [Link]
-
ResearchGate. Influence of brominated flame retardant thermal decomposition products on HALS. [Link]
-
Central Institute for Labour Protection – National Research Institute. Products of thermal decomposition of brominated polymer flame retardants. [Link]
-
De Gruyter. Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. [Link]
- Google Patents.
-
IPEN. BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS FROM CHINA, INDONESIA, AND RUSSIA. [Link]
-
BfArM. Guideline on Photostability Testing. [Link]
-
Q1 Scientific. Photostability testing theory and practice. [Link]
-
PubMed Central. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]
-
ResearchGate. 1,10‐Phenanthroline with its various positions and specific properties. [Link]
-
ResearchGate. Scheme 1 Synthesis of the 1,10-phenanthroline ligands. [Link]
Sources
- 1. Buy 3,5,6,8-Tetrabromo-1,10-phenanthroline | 66127-00-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,8-Dibromo-1,10-phenanthroline | 100125-12-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0906345B1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof - Google Patents [patents.google.com]
- 11. bfarm.de [bfarm.de]
- 12. q1scientific.com [q1scientific.com]
The Ascendant Therapeutic Potential of Tetrabromophenanthroline Derivatives: A Technical Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, the 1,10-phenanthroline core, a rigid, planar, and electron-deficient system, has garnered significant attention due to its versatile coordination chemistry and diverse biological activities. The introduction of halogen atoms, particularly bromine, onto this scaffold can dramatically modulate its physicochemical properties and enhance its therapeutic efficacy. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of tetrabromophenanthroline derivatives, offering a technical resource for their advancement as potential therapeutic agents.
The Strategic Rationale for Bromination of the Phenanthroline Scaffold
The 1,10-phenanthroline nucleus is a privileged structure in medicinal chemistry, known for its ability to intercalate with DNA and chelate metal ions, which are pivotal to many of its biological effects[1][2]. The strategic addition of four bromine atoms to this core structure is a deliberate design choice aimed at augmenting its therapeutic potential through several key mechanisms:
-
Enhanced Lipophilicity: The incorporation of bulky, lipophilic bromine atoms can significantly increase the molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.
-
Modulation of Electronic Properties: Bromine, being an electron-withdrawing group, can alter the electron density of the phenanthroline ring system. This can influence its stacking interactions with DNA base pairs and its coordination with metal ions, potentially leading to more potent biological activity.
-
Increased Biomolecular Interactions: The presence of bromine atoms can introduce new points of interaction with biological macromolecules through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
-
Potential for Enhanced Antimicrobial Activity: Halogenated organic compounds have a long history of use as antimicrobial agents, and the introduction of bromine to the phenanthroline scaffold is a rational approach to developing novel antibacterial and antifungal agents[3][4].
Synthesis of Tetrabromophenanthroline Derivatives
The synthesis of tetrabromophenanthroline derivatives can be achieved through direct bromination of the 1,10-phenanthroline core. A notable method involves the use of a novel catalyst, sulfur dichloride (SCl₂), which has been shown to be effective in producing polybrominated phenanthrolines, including 3,5,6,8-tetrabromo-1,10-phenanthroline[5].
Experimental Protocol: Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
This protocol is adapted from a reported method for the bromination of 1,10-phenanthroline[5].
Materials:
-
1,10-phenanthroline monohydrate
-
Sulfur dichloride (SCl₂)
-
Pyridine
-
Bromine (Br₂)
-
Appropriate solvent (e.g., nitrobenzene)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-phenanthroline monohydrate in the chosen solvent.
-
Carefully add sulfur dichloride and pyridine to the reaction mixture.
-
Slowly add bromine to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (this will need to be optimized).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove excess reagents and by-products.
-
Purify the crude product using column chromatography on silica gel to isolate the desired 3,5,6,8-tetrabromo-1,10-phenanthroline.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Putative anticancer mechanisms of tetrabromophenanthroline derivatives.
Antimicrobial Activity
Phenanthroline-based compounds have shown potent antimicrobial activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[6][7][8] The antimicrobial action is often attributed to:
-
Metal Ion Chelation: Essential metal ions like iron, zinc, and manganese are crucial for the survival and virulence of microbial pathogens. Phenanthrolines can sequester these ions, disrupting vital enzymatic processes and inhibiting microbial growth.[6][8]
-
Biofilm Disruption: Bacterial biofilms are a major challenge in treating chronic infections. Phenanthroline derivatives have been shown to inhibit biofilm formation and disrupt mature biofilms, likely by interfering with the integrity of the extracellular matrix.[6]
-
Membrane Disruption: The lipophilic nature of brominated phenanthrolines may allow them to insert into and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
Antiviral Activity
While direct studies on the antiviral activity of tetrabromophenanthroline are limited, related compounds have shown promise. For instance, brominated derivatives of other heterocyclic compounds have exhibited antiviral activity.[9] Furthermore, phenanthroindolizidine alkaloids have demonstrated potent antiviral effects.[10] The potential antiviral mechanisms of tetrabromophenanthroline derivatives could involve:
-
Inhibition of Viral Enzymes: The compounds could bind to and inhibit the activity of key viral enzymes, such as proteases or polymerases, which are essential for viral replication.
-
Interference with Virus-Host Cell Interaction: They might block the attachment of viruses to host cell receptors or inhibit the entry of the virus into the host cell.
-
Modulation of Host Immune Response: The compounds could potentially modulate the host's immune response to the viral infection.
Methodologies for Biological Evaluation
A rigorous and systematic evaluation of the biological activities of novel tetrabromophenanthroline derivatives is essential. The following are key experimental protocols that should be employed.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of tetrabromophenanthroline derivatives against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tetrabromophenanthroline derivatives and a positive control (e.g., doxorubicin) in culture media. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of tetrabromophenanthroline derivatives against a range of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Preparation: Prepare serial twofold dilutions of the tetrabromophenanthroline derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
Tetrabromophenanthroline derivatives represent a promising class of compounds with the potential for significant therapeutic applications. The strategic incorporation of bromine atoms onto the phenanthroline scaffold offers a powerful approach to enhance their biological activity. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring different substitution patterns and the addition of other functional groups to optimize activity and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models of cancer and infectious diseases.
References
-
Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells. (2020). PMC. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. [Link]
-
The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. Arrow@TU Dublin. [Link]
-
Deciphering the antimicrobial activity of phenanthroline chelators. (2012). PubMed. [Link]
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. (2014). ResearchGate. [Link]
-
Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. (2016). PMC. [Link]
-
Synthesis and Antiviral Activity of Quercetin Brominated Derivatives. (2015). PubMed. [Link]
-
Antibacterial and hemolytic activities of brominated 2-phenitidine derivatives. ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). Frontiers in Chemistry. [Link]
-
Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. PMC. [Link]
-
Tetraphenyl porphyrin (TPP) Synthesis. (2014). YouTube. [Link]
-
Stereoselective 1,2- cis Furanosylations Catalyzed by Phenanthroline. (2022). PubMed. [Link]
-
Imidazole Phenanthroline Derivatives: A Promising Application in Modern Medicine. (2025). Journal of Drug Delivery and Therapeutics. [Link]
-
Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus. (2017). PMC. [Link]
-
(PDF) Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). ResearchGate. [Link]
-
Phenanthroline derivatives with improved selectivity as DNA-targeting anticancer or antimicrobial drugs. (2008). PubMed. [Link]
-
Modular synthesis of phenanthro[9,10-c]thiophenes by a sequence of C-H activation, suzuki cross-coupling and photocyclization reactions. (2014). PubMed. [Link]
-
Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes: anti-bacterial evaluation and a study of their DNA-binding properties. MURAL - Maynooth University Research Archive Library. [Link]
-
Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives. (2010). Journal of Agricultural and Food Chemistry. [Link]
-
Phenanthroline Derivatives with Improved Selectivity as DNA-Targeting Anticancer or Antimicrobial Drugs. (2008). DSpace. [Link]
-
Deciphering the antimicrobial activity of phenanthroline chelators. (2012). PubMed. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Deciphering the antimicrobial activity of phenanthroline chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline
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3,5,6,8-Tetrabromo-1,10-phenanthroline: A Halogen-Rich Scaffold for Advanced Supramolecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5,6,8-tetrabromo-1,10-phenanthroline as a pivotal building block in the field of supramolecular chemistry. We delve into the synthesis, unique physicochemical properties, and strategic applications of this halogen-rich ligand in the construction of sophisticated supramolecular assemblies. This document serves as a resource for researchers and professionals engaged in the design of novel functional materials, targeted therapeutics, and advanced sensor technologies. By elucidating the underlying principles of coordination-driven self-assembly and showcasing the potential of this versatile scaffold, we aim to empower innovation in materials science and drug development.
Introduction: The Strategic Advantage of 3,5,6,8-Tetrabromo-1,10-phenanthroline in Supramolecular Design
The pursuit of novel supramolecular architectures with tailored functionalities is a cornerstone of modern chemistry and materials science. At the heart of this endeavor lies the rational design of molecular building blocks that can spontaneously assemble into intricate, well-defined structures. 1,10-Phenanthroline has long been a celebrated ligand in coordination chemistry, prized for its rigid, planar structure and robust metal-chelating capabilities.[1] The strategic introduction of halogen atoms onto this aromatic scaffold dramatically expands its utility, offering a powerful tool to modulate electronic properties, steer intermolecular interactions, and introduce reactive handles for further functionalization.
3,5,6,8-Tetrabromo-1,10-phenanthroline emerges as a particularly compelling building block due to the profound influence of its four bromine substituents. These electron-withdrawing groups significantly alter the ligand's electronic landscape, enhancing its reactivity and coordination capabilities compared to its non-halogenated parent.[2] This tetra-bromination not only provides a predictable and rigid coordination vector for the construction of discrete metallosupramolecular architectures but also opens avenues for exploiting halogen bonding and other non-covalent interactions to direct the formation of higher-order assemblies.
This guide will provide a detailed exploration of 3,5,6,8-tetrabromo-1,10-phenanthroline, from its fundamental synthesis to its application in the frontier of supramolecular chemistry. We will examine how the unique properties of this molecule can be harnessed to create functional materials with potential applications in catalysis, sensing, and medicine.
Synthesis and Characterization of the Building Block
A reliable and efficient synthesis of the core building block is paramount for its widespread application. Several methods have been reported for the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline, primarily involving the direct bromination of 1,10-phenanthroline.
Synthetic Protocols
A notable and efficient synthesis involves the reaction of 1,10-phenanthroline with bromine in the presence of thionyl chloride, affording the desired product in a respectable 52% yield after recrystallization.[3] Another effective method utilizes sulfur dichloride (SCl₂) as a catalyst for the bromination of 1,10-phenanthroline monohydrate in the presence of pyridine. This approach has been demonstrated to be a simple and reasonably efficient route to various brominated phenanthrolines, including the tetra-brominated derivative.
DOT Diagram: Synthetic Pathway to 3,5,6,8-Tetrabromo-1,10-phenanthroline
Caption: General synthetic scheme for the bromination of 1,10-phenanthroline.
Physicochemical Properties and Characterization Data
The successful synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline must be confirmed through rigorous characterization. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₄Br₄N₂ | [4][5] |
| Molecular Weight | 495.79 g/mol | [4][5] |
| CAS Number | 66127-00-2 | [4][5] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [5] |
Table 1: Physicochemical Properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the substitution pattern. Detailed 2D NMR techniques, such as HETCOR (Heteronuclear Correlation), provide unambiguous assignment of the proton and carbon signals, verifying the precise locations of the bromine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern characteristic of a tetrabrominated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational modes of the phenanthroline core and the C-Br bonds.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure, confirming the planarity of the molecule and the positions of the bromine atoms.[2]
Principles of Supramolecular Assembly
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures.[6][7] This approach leverages the predictable and directional nature of coordination bonds between metal ions and organic ligands to form discrete two-dimensional (2D) metallacycles and three-dimensional (3D) metallacages.[8][9]
DOT Diagram: Principle of Coordination-Driven Self-Assembly
Caption: Schematic of coordination-driven self-assembly.
The geometry of the final supramolecular structure is dictated by the coordination preferences of the metal ion and the angle of the donor ligand. 3,5,6,8-Tetrabromo-1,10-phenanthroline, with its two nitrogen donors, acts as a rigid linear or angled ditopic ligand, making it an ideal candidate for the construction of such architectures.
Applications in Supramolecular Chemistry: A Developing Frontier
While the use of substituted 1,10-phenanthrolines in supramolecular chemistry is well-established, the specific application of the 3,5,6,8-tetrabromo derivative in the construction of discrete metallacycles and metallacages is an emerging area of research. The principles, however, are well-founded, and we can extrapolate from related systems to outline the potential and provide a guiding experimental framework.
Hypothetical Protocol for the Synthesis of a Metallacycle
This protocol is based on established methods for the synthesis of metallacycles using similar ditopic N-heterocyclic ligands.
Objective: To synthesize a [2+2] self-assembled metallacycle using 3,5,6,8-tetrabromo-1,10-phenanthroline and a 180° di-platinum(II) acceptor.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline
-
trans-bis(tributylphosphine)di(ethynyl)platinum(II) (or a similar 180° Pt(II) acceptor)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
NMR tubes, vials, and standard glassware
Procedure:
-
In a clean, dry vial, dissolve 1 equivalent of 3,5,6,8-tetrabromo-1,10-phenanthroline in anhydrous DCM.
-
In a separate vial, dissolve 1 equivalent of the di-platinum(II) acceptor in anhydrous DCM.
-
Slowly add the platinum(II) solution to the ligand solution with stirring at room temperature.
-
Allow the reaction mixture to stir for 24 hours at room temperature.
-
Monitor the reaction progress by ¹H and ³¹P NMR spectroscopy. The formation of the metallacycle will be indicated by a downfield shift of the ligand protons and a single peak in the ³¹P NMR spectrum, suggesting a single symmetrical product.
-
Upon completion, concentrate the solution under reduced pressure.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Further characterization can be performed using ESI-TOF mass spectrometry to confirm the mass of the [2+2] assembly and single-crystal X-ray diffraction, if suitable crystals can be obtained, to elucidate the precise 3D structure.
Coordination Polymers and Luminescent Materials
Beyond discrete assemblies, 3,5,6,8-tetrabromo-1,10-phenanthroline is a valuable component for the synthesis of coordination polymers.[4] In these extended networks, the ligand can bridge multiple metal centers, leading to the formation of 1D, 2D, or 3D structures with potential applications in gas storage, separation, and catalysis.
Furthermore, the inherent photophysical properties of the phenanthroline core can be exploited to create luminescent supramolecular materials.[5] The heavy bromine atoms can influence the photophysical properties through the heavy-atom effect, potentially enhancing phosphorescence. The formation of metal complexes with lanthanide ions, for instance, can lead to highly luminescent materials with applications in sensing and bio-imaging.
DOT Diagram: Potential Applications
Caption: Potential applications of supramolecular assemblies.
Future Outlook and Conclusion
3,5,6,8-Tetrabromo-1,10-phenanthroline stands as a highly promising, yet underexplored, building block in the vast landscape of supramolecular chemistry. Its robust synthesis, rigid geometry, and tunable electronic properties make it an ideal candidate for the construction of a new generation of functional supramolecular materials. While the full potential of this ligand in forming discrete metallacycles and metallacages is still being realized, the foundational principles and experimental methodologies are firmly in place.
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 3,5,6,8-tetrabromo-1,10-phenanthroline. It is our hope that this document will serve as a valuable resource for researchers and professionals, inspiring further investigation into this versatile building block and ultimately leading to the development of novel materials and technologies that address pressing challenges in medicine, materials science, and beyond. The strategic functionalization of the bromine atoms through cross-coupling reactions further expands the possibilities, paving the way for even more complex and functional supramolecular systems.
References
-
Synthesis, Characterization, and Luminescent Properties of a 3d Metal Coordination Polymer Based on Dicarboxylate Ligand and 1,10-Phenanthroline. (2022). Request PDF. [Link]
-
1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes. (2009). Chemical Society Reviews. [Link]
-
127588 PDFs | Review articles in SUPRAMOLECULAR. ResearchGate. [Link]
-
Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline. (2023). MDPI. [Link]
-
Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. (2026). Inorganic Chemistry. [Link]
-
Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][4]Phenanthrolines. (2024). MDPI. [Link]
-
NMR-based plant metabolomics protocols: a step-by-step guide. (2024). Frontiers in Plant Science. [Link]
-
A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells. (2022). PubMed Central. [Link]
-
Synthesis through 3D printing: formation of 3D coordination polymers. (2020). RSC Publishing. [Link]
-
Exploring supramolecular assembly and luminescent behavior in a series of RE-p-chlorobenzoic acid-1,10-phenanthroline complexes. (2018). CrystEngComm. [Link]
-
Unraveling Halogen Effects in Supramolecular Polymerization. (2021). PubMed. [Link]
-
Synthesis, crystal structure, theoretical study and luminescence property of a butterfly-likeW/Cu/S cluster with 1,10-phenanthroline. (2015). Journal of Chemical Sciences. [Link]
-
Luminescence color switching of supramolecular assemblies of discrete molecular decanuclear gold(I) sulfido complexes. (2014). PubMed Central. [Link]
-
Supramolecular Chemistry of Halogens: Complementary Features of Inorganic (M−X) and Organic (C−X′) Halogens Applied to M−X···X′−C Halogen Bond Formation. Request PDF. [Link]
-
Syntheses, crystal structures and magnetic properties of a series of luminescent lanthanide complexes containing neutral tetradentate phenanthroline-amide ligands. (2018). Inorganic Chemistry Frontiers. [Link]
-
High Throughput Tissue Extraction Protocol for NMR and Mass Spectrometry Based Metabolomics. Request PDF. [Link]
-
How to Prepare an NMR Sample. (2014). YouTube. [Link]
-
NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers. [Link]
-
3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][1,10]Phenanthrolines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Exploring supramolecular assembly and luminescent behavior in a series of RE-p-chlorobenzoic acid-1,10-phenanthroline complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Versatile World of Brominated Phenanthrolines: A Technical Guide to Their Emerging Applications
Foreword: Unlocking the Potential of a Privileged Scaffold
The 1,10-phenanthroline core, a rigid, planar, and electron-deficient aromatic system, has long been a cornerstone in coordination chemistry. Its strong and entropically favored chelation to a wide array of metal ions has cemented its role as a "privileged ligand."[1] The introduction of bromine atoms onto this scaffold, however, transcends simple substitution, unlocking a new dimension of reactivity and functionality. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of brominated phenanthroline compounds, offering researchers, scientists, and drug development professionals a detailed look into this exciting and rapidly evolving field. We will explore how the strategic placement of bromine atoms not only modulates the electronic and photophysical properties of the phenanthroline core but also provides a versatile handle for further chemical modifications, paving the way for novel applications in catalysis, materials science, and medicine.
The Synthetic Gateway: Accessing Brominated Phenanthroline Building Blocks
The journey into the applications of brominated phenanthrolines begins with their synthesis. Historically, the introduction of bromine onto the 1,10-phenanthroline ring was achieved through multi-step and often tedious methods like the Skraup synthesis.[2][3][4] However, recent advancements have led to more direct and efficient bromination protocols.
A significant breakthrough has been the use of sulfur dichloride (SCl₂) as a medium-strength Lewis acid catalyst in the presence of pyridine.[2][3][4] This method allows for the direct bromination of 1,10-phenanthroline monohydrate, yielding a range of brominated products, including 3,8-dibromo-, 3,5,8-tribromo-, and 3,5,6,8-tetrabromo-1,10-phenanthroline.[4] The reaction mechanism is proposed to proceed through the formation of a 1,10-phenanthrolin-1-ium salt-type intermediate, which facilitates electrophilic aromatic substitution.[3]
The choice of brominating agent and catalyst is crucial in controlling the degree and regioselectivity of bromination. For instance, using weaker Lewis acids like sulfur monochloride (S₂Cl₂) can lead to the formation of mono- and di-brominated products.[3] This synthetic versatility is paramount, as the position and number of bromine atoms profoundly influence the compound's properties and subsequent applications.
Catalysis: Engineering Precision with Brominated Phenanthroline Ligands
The strong σ-donating and π-accepting properties of the 1,10-phenanthroline scaffold make it an excellent ligand for transition metal catalysis.[1] Bromination of the phenanthroline ring offers a powerful tool for fine-tuning the steric and electronic properties of these ligands, thereby influencing the activity and selectivity of the catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Brominated phenanthrolines serve as versatile ligands in this context. The electron-withdrawing nature of the bromine atoms can enhance the electrophilicity of the palladium center, which can be beneficial in certain catalytic steps.
Furthermore, the bromine atoms on the phenanthroline ligand can serve as reactive handles for the synthesis of more complex, multidentate ligands.[5] For example, 4-bromo-1,10-phenanthroline can undergo cross-coupling reactions to introduce a wide array of organic groups, allowing for the rational design of ligands with tailored properties for specific catalytic applications.[5] The steric bulk of the substituents introduced via these coupling reactions can also influence the coordination geometry around the metal center, providing another layer of control over the catalytic process.[6]
Asymmetric Catalysis
The rigid backbone of the phenanthroline scaffold makes it an attractive platform for the development of chiral ligands for asymmetric catalysis. By introducing chiral substituents at the bromine positions, it is possible to create a chiral environment around the metal center, enabling enantioselective transformations. This approach is particularly promising for the synthesis of chiral pharmaceuticals and other high-value chemicals.
Materials Science: Illuminating the Future with Brominated Phenanthrolines
The unique photophysical properties of phenanthroline derivatives have led to their exploration in various materials science applications, most notably in Organic Light-Emitting Diodes (OLEDs).[7][8][9]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials that can efficiently transport electrons and emit light are crucial for device performance. Phenanthroline derivatives have shown promise as electron-transporting materials.[7] The introduction of bromine atoms can significantly influence the electronic and photophysical properties of these materials.
The heavy atom effect of bromine can promote intersystem crossing, which can be advantageous in the design of phosphorescent OLEDs. Furthermore, the bromine atoms provide reactive sites for the attachment of other functional groups, allowing for the fine-tuning of the material's energy levels, solubility, and film-forming properties.[9] For instance, 2,9-dibromo-1,10-phenanthroline-5,6-dione is a key building block for advanced OLED materials.[9]
Fluorescent Sensors
The fluorescence of phenanthroline derivatives can be quenched or enhanced upon coordination with specific metal ions, making them suitable for use as fluorescent sensors.[10][11] Bromination can modulate the photophysical properties of these sensors, potentially leading to improved sensitivity and selectivity.[12] For example, a phenanthroline derivative has been synthesized for the rapid and sensitive detection of silver(I) ions.[11]
Medicinal Chemistry: A New Frontier in Drug Discovery
The ability of 1,10-phenanthroline and its derivatives to intercalate with DNA and inhibit metalloenzymes has made them attractive candidates for the development of novel therapeutic agents.[13] Brominated phenanthrolines have shown promising activity in several areas of medicinal chemistry.
Anticancer Agents
Phenanthroline compounds and their metal complexes have been extensively studied for their anticancer properties.[14][15] The mechanism of action is often attributed to their ability to bind to and cleave DNA, as well as to induce apoptosis.[16][17][18] The introduction of bromine atoms can enhance the lipophilicity of the phenanthroline core, potentially improving cellular uptake.
Furthermore, brominated phenanthrolines can serve as precursors for the synthesis of more complex and potent anticancer agents. For example, fused phenanthrolines derived from brominated precursors have shown excellent to moderate antiproliferative activity against a panel of cancer cell lines.[14] Copper complexes of phenanthroline derivatives have also demonstrated significant anticancer activity, with their mechanism of action involving the induction of reactive oxygen species (ROS) and apoptosis.[15][18]
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fused Phenanthroline 11c | Various (40 lines) | 0.296 - 3.78 | [14] |
| Dicopper(II) Complex 2 | HeLa | 15.82 | [17] |
Antimicrobial Agents
In addition to their anticancer properties, phenanthroline derivatives have also shown promising antimicrobial activity.[13][16] Hemiprotonic phenanthroline compounds have demonstrated broad-spectrum antibacterial and antifungal activities, even against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] The ability of these compounds to combat both cancer and microbial infections makes them particularly interesting for the development of dual-action therapeutics.[16]
Experimental Protocols
Synthesis of 3,8-Dibromo-1,10-phenanthroline
-
Materials: 1,10-phenanthroline monohydrate, sulfur dichloride (SCl₂), pyridine, bromine (Br₂), chloroform, ethanol.
-
Procedure:
-
Dissolve 1,10-phenanthroline monohydrate in chloroform.
-
Add pyridine and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in chloroform, followed by the dropwise addition of sulfur dichloride.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).
-
Recrystallize the purified product from ethanol to obtain pure 3,8-dibromo-1,10-phenanthroline.
-
-
Rationale: The use of SCl₂ as a Lewis acid catalyst facilitates the electrophilic substitution of bromine onto the electron-rich positions of the phenanthroline ring. Pyridine acts as a base to neutralize the hydrogen bromide formed during the reaction.
Evaluation of DNA Cleavage Activity
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), brominated phenanthroline compound, Tris-HCl buffer, agarose, ethidium bromide, loading dye, gel electrophoresis apparatus.
-
Procedure:
-
Prepare reaction mixtures containing the supercoiled plasmid DNA and varying concentrations of the brominated phenanthroline compound in Tris-HCl buffer.
-
Incubate the mixtures at 37 °C for a specified time.
-
Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Analyze the DNA cleavage products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Analysis: The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates the DNA cleavage activity of the compound. The extent of cleavage can be quantified by densitometry.
Future Perspectives and Conclusion
The field of brominated phenanthroline compounds is ripe with opportunities for further exploration and innovation. The synthetic methodologies for accessing these versatile building blocks are continually improving, enabling the creation of increasingly complex and functionalized derivatives. In catalysis, the development of novel chiral ligands based on brominated phenanthrolines holds immense potential for asymmetric synthesis. In materials science, the fine-tuning of the photophysical properties of these compounds could lead to the next generation of highly efficient OLEDs and sensitive chemical sensors.
Perhaps the most impactful applications of brominated phenanthrolines will be in the realm of medicine. Their demonstrated anticancer and antimicrobial activities, coupled with their potential for further chemical modification, make them a promising platform for the development of new therapeutics. Future research will likely focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacological properties, and exploring their potential in combination therapies.
References
-
Výprachtický, D., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ResearchGate. Available at: [Link]
- ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Li, Y., et al. (2022). Synthesis of Hemiprotonic Phenanthroline-Phenanthroline+ Compounds with both Antitumor and Antimicrobial Activity. PubMed. Available at: [Link]
- Unknown. (n.d.). Transition Metal-Catalyzed Functionalizations of C–H Bonds Utilizing Chiral Bifunctional Ligands.
- Hassan, A., et al. (n.d.). Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. PubMed Central.
- Sarkar, A., et al. (n.d.). Effect of 1,10-phenanthroline on DNA binding, DNA cleavage, cytotoxic and lactate dehydrogenase inhibition properties of Robson type macrocyclic dicopper(II) complex.
- Výprachtický, D., et al. (2014).
- Unknown. (n.d.). Photophysical Properties of Fluorescent 2-(Phenylamino)
- Unknown. (n.d.).
-
Li, X., et al. (2024). A new multifunctional phenanthroline-derived probe for colorimetric sensing of Fe2+ and fluorometric sensing of Zn2. PubMed. Available at: [Link]
- Výprachtický, D., et al. (2014).
- Unknown. (n.d.).
- Unknown. (n.d.). Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. CORE.
- Unknown. (n.d.). SYNTHESIS OF PHENANTHROLINE-BASED CONJUGATED POLYMERS AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. HKU Scholars Hub.
-
Unknown. (2021). Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds. PubMed Central. Available at: [Link]
- Unknown. (n.d.). Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis, Crystal Structure and Electropolymerization.
- Unknown. (n.d.). Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices | Request PDF.
- Unknown. (n.d.). Developing Ligands for Palladium(II)
- Unknown. (n.d.). A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. The Pharmaceutical and Chemical Journal.
- Unknown. (n.d.). Photophysical studies of 9,10-phenanthrenequinones.
- Unknown. (n.d.).
- Dhakshanamoorthy, S., et al. (2020).
- Unknown. (n.d.).
- Sgarbossa, A., et al. (n.d.). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI.
- Unknown. (n.d.). Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. PubMed Central.
- Unknown. (n.d.). (PDF) 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity.
- Ng, S. S., et al. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Unknown. (n.d.). The structures of differently substituted ring of phenanthroline.
- Unknown. (n.d.). [Cu(phen)
- Unknown. (n.d.). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. Dalton Transactions (RSC Publishing).
- Unknown. (2023). Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium | Crystal Growth & Design.
-
Unknown. (2021). Phenanthroline Derivative Fluorescent Probe for Rapid and Sensitive Detection of Silver(I). PubMed. Available at: [Link]
- Unknown. (n.d.).
- Unknown. (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. White Rose Research Online.
- Unknown. (n.d.). Lanthanide complexes with phenanthroline-based ligands: insights into cell death mechanisms obtained by microscopy techniques. Dalton Transactions (RSC Publishing).
- Unknown. (n.d.). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine | The Journal of Organic Chemistry.
- Unknown. (2023). DNA binding, cleavage and anticancer activity of a Zn(II). Impressions@MAHE.
- Unknown. (n.d.). Compounds For Organic Light Emitting Diode Materials. Harvard Office of Technology Development.
- Unknown. (2018). Diboron Compound-Based Organic Light Emitting Diodes. Edinburgh Instruments.
- Unknown. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines [ouci.dntb.gov.ua]
- 5. nbinno.com [nbinno.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. A new multifunctional phenanthroline-derived probe for colorimetric sensing of Fe2+ and fluorometric sensing of Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenanthroline Derivative Fluorescent Probe for Rapid and Sensitive Detection of Silver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tpcj.org [tpcj.org]
- 14. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action [mdpi.com]
- 16. Synthesis of Hemiprotonic Phenanthroline-Phenanthroline+ Compounds with both Antitumor and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Synthesis of Metal Complexes with 3,5,6,8-Tetrabromo-1,10-phenanthroline Ligands
Introduction: The Strategic Role of Halogenated Phenanthrolines in Coordination Chemistry
1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and strong, bidentate chelation to a vast array of metal ions through its two nitrogen atoms.[1][2] This robust scaffold has led to the development of metal complexes with applications spanning catalysis, luminescent materials, and medicine.[2][3] The strategic functionalization of the phenanthroline backbone offers a powerful method for tuning the steric, electronic, and photophysical properties of the resulting metal complexes.[4]
Among these modifications, halogenation, and specifically bromination, is of paramount importance. The introduction of electron-withdrawing bromine atoms onto the phenanthroline ring, as in 3,5,6,8-Tetrabromo-1,10-phenanthroline (Br₄phen), profoundly alters the ligand's electronic character. This modification enhances the π-acceptor properties of the ligand, which in turn stabilizes the metal center's d-orbitals, affecting the complex's redox potential and reactivity.
Furthermore, the presence of multiple bromine atoms introduces new possibilities for post-synthetic modification and imparts properties like enhanced lipophilicity, which can be crucial for biological applications such as cellular uptake.[5] Metal complexes derived from Br₄phen are being actively investigated as potential anticancer agents, often exhibiting enhanced cytotoxicity compared to their non-halogenated analogues.[6][7] Their mechanisms of action are thought to involve DNA interaction and the induction of cellular redox imbalances.[8][9] This guide provides a comprehensive overview and detailed protocols for the synthesis of the Br₄phen ligand and its subsequent coordination with transition metal precursors, tailored for researchers in inorganic chemistry, materials science, and drug development.
Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline (Br₄phen) Ligand
The synthesis of Br₄phen involves the direct electrophilic bromination of the 1,10-phenanthroline core. This reaction requires harsh conditions to overcome the deactivating effect of the nitrogen atoms on the aromatic system. The use of fuming sulfuric acid (oleum) is critical; it acts as both a solvent and a protonating agent, which, along with a strong oxidizing agent, facilitates the bromination at the 3, 5, 6, and 8 positions.
Causality Behind Experimental Choices:
-
Reagents: 1,10-phenanthroline is the starting scaffold. Bromine (Br₂) is the brominating agent. Fuming sulfuric acid (H₂SO₄/SO₃) serves to protonate the phenanthroline nitrogens, making the ring system more susceptible to electrophilic attack, and helps to generate the highly electrophilic bromine species. Potassium bromide (KBr) can also be used in conjunction with strong acids and an oxidant to generate bromine in situ.[10]
-
Temperature: High temperatures (e.g., 150°C) are necessary to provide the activation energy required for the multiple bromination steps on the deactivated heterocyclic rings.
-
Work-up: The reaction mixture is poured onto ice to quench the reaction and dilute the highly corrosive acid. Neutralization with a base (e.g., NaOH) is then performed to precipitate the product, which is insoluble in the aqueous medium.
Experimental Workflow: Ligand Synthesis and Complexation
Caption: General workflow for Br₄phen ligand synthesis and subsequent metal complexation.
Protocol 2.1: Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
-
Safety First: This procedure involves highly corrosive and toxic reagents. Conduct all steps within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction Setup: Place 1,10-phenanthroline (e.g., 5.0 g) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Acid Addition: Carefully add fuming sulfuric acid (25-30% SO₃, e.g., 40 mL) to the flask while stirring in an ice bath to control the initial exotherm.
-
Bromine Addition: Once the phenanthroline has dissolved, slowly add liquid bromine (Br₂, e.g., 4.5 mL) via the dropping funnel over 30 minutes. The solution will turn a deep reddish-brown.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 150°C using a heating mantle. Maintain this temperature and continue stirring for 12-24 hours. The progress can be monitored by TLC (if a suitable method is developed) or by running until the reaction is assumed to be complete.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release fumes.
-
Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7. This will cause a solid to precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid extensively with deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or by column chromatography on silica gel.
-
Drying and Characterization: Dry the purified white to off-white solid product in a vacuum oven. Characterize the final product to confirm its identity and purity (see Section 4).
Table 1: Physicochemical Properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 66127-00-2 | [11][12][13][14] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [11][14] |
| Molecular Weight | 495.79 g/mol | [11][13][14] |
| Appearance | Solid | [13] |
| Purity | Typically ≥95% |[11][13] |
General Protocol for Synthesis of Metal Complexes
The synthesis of metal complexes with Br₄phen typically involves the reaction of the ligand with a suitable metal precursor in a coordinating solvent.[10] The specific conditions (solvent, temperature, reaction time) will vary depending on the metal and its oxidation state. Ruthenium(II) polypyridyl complexes are a widely studied class, and a representative synthesis is provided below.[4][15]
Causality Behind Experimental Choices:
-
Metal Precursor: A common precursor for Ru(II) complexes is cis-[Ru(bpy)₂Cl₂]·2H₂O (where bpy = 2,2'-bipyridine). The chloride ligands are labile and are readily displaced by the incoming Br₄phen ligand.
-
Solvent System: A mixture of ethanol and water is often used. This system is effective at dissolving both the moderately polar organic ligand (Br₄phen) and the ionic metal salt precursor.
-
Inert Atmosphere: The reaction is often performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the metal center, particularly for sensitive complexes.[16]
-
Purification: After the reaction, the complex, which is a salt, is often precipitated by adding a large excess of a non-coordinating counter-ion, such as ammonium hexafluorophosphate (NH₄PF₆). This yields the [PF₆]⁻ salt of the complex, which is typically less soluble and easier to isolate and purify.
Protocol 3.1: Synthesis of Ru(bpy)₂(Br₄phen)₂
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and 3,5,6,8-Tetrabromo-1,10-phenanthroline (1-1.1 equivalents) in a 3:1 mixture of ethanol/water.
-
Inert Atmosphere: De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain under an inert atmosphere for 4-8 hours. The color of the solution should change, typically to a deep red or orange, indicating the formation of the complex.
-
Cooling and Filtration: After the reflux period, cool the solution to room temperature. Filter the solution to remove any unreacted ligand or impurities.
-
Precipitation: To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess. An orange-red precipitate of ₂ will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with small portions of cold water, ethanol, and finally diethyl ether to remove residual salts and organic impurities.
-
Drying and Characterization: Dry the final product under vacuum. The complex should be characterized by spectroscopic methods to confirm its structure and purity (see Section 4).
Characterization Techniques
Thorough characterization is essential to confirm the successful synthesis of both the ligand and the final metal complex.
Caption: Key techniques for characterizing Br₄phen and its metal complexes.
-
NMR Spectroscopy (¹H and ¹³C): For the Br₄phen ligand, the ¹H NMR spectrum is simplified compared to unsubstituted phenanthroline, showing only singlets for the remaining protons at the 2, 4, 7, and 9 positions. For the metal complex, coordination to a metal center like Ru(II) will cause a downfield shift of the ligand protons.
-
Mass Spectrometry (MS): ESI-MS is particularly useful for characterizing the metal complexes. The spectrum should show a parent ion corresponding to the cationic complex, [Ru(bpy)₂(Br₄phen)]²⁺. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be a key diagnostic feature for both the ligand and the complex.
-
UV-Visible Spectroscopy: The Br₄phen ligand will display intense absorptions in the UV region corresponding to π-π* transitions. Upon complexation, new bands will appear in the visible region (typically 400-500 nm).[17] These are characteristic metal-to-ligand charge transfer (MLCT) bands, which are a hallmark of successful coordination.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of the phenanthroline core through its characteristic C=C and C=N stretching vibrations. In the complex, subtle shifts in these bands upon coordination can be observed. The presence of counter-ions like PF₆⁻ can also be confirmed by a strong, characteristic band around 840 cm⁻¹.
Applications in Research and Drug Development
The unique electronic and steric properties of metal complexes featuring the Br₄phen ligand make them promising candidates for several advanced applications.
-
Anticancer Therapeutics: Many phenanthroline-based metal complexes exhibit significant cytotoxic activity against various cancer cell lines.[5][7][19] The high lipophilicity imparted by the bromine atoms can facilitate cellular uptake. Once inside the cell, these complexes can exert their anticancer effects through multiple mechanisms, including:
-
DNA Intercalation: The planar phenanthroline ligand can insert itself between DNA base pairs, disrupting DNA replication and transcription.[9]
-
Induction of Oxidative Stress: The metal center can participate in redox cycling, generating reactive oxygen species (ROS) that damage cellular components and trigger apoptosis.[8]
-
Enzyme Inhibition: Phenanthroline is a known inhibitor of metallopeptidases, and its complexes may target specific enzymes crucial for cancer cell survival.[1][6]
-
-
Photocatalysis: Ruthenium(II) polypyridyl complexes are renowned photocatalysts.[4] The electron-withdrawing nature of the Br₄phen ligand can be used to tune the excited-state properties and redox potentials of the complex, potentially enhancing its efficiency in light-driven organic reactions.
-
Sensors and Materials: The ability of the Br₄phen ligand to form stable metal complexes makes it a useful building block in materials science and for the development of chemical sensors for detecting metal ions.[20]
Table 2: Example Cytotoxicity Data for Phenanthroline-based Metal Complexes
| Complex Type | Cell Line | IC₅₀ (µM) | Noted Activity | Reference(s) |
|---|---|---|---|---|
| Cu(II)-phen-metformin | MCF-7 | 4.29 | More effective than cisplatin (IC₅₀ = 18.62 µM) | [7] |
| Lanthanide-phen | A2780 | 16-27 | Moderate cytotoxic effects | [21] |
| Rh(III)-Cl₂-phen | HT-29 | 6.2 | More active than cisplatin against this cell line | [19] |
| Rh(III)-Cl₂-phen | MCF-7 | 4.5 | More active than cisplatin against this cell line |[19] |
Safety and Handling
-
Reagents: Bromine is highly toxic, corrosive, and volatile. Fuming sulfuric acid is extremely corrosive. Handle both only in a fume hood with appropriate PPE. Metal precursors (e.g., ruthenium salts) can be toxic and should be handled with care.
-
Solvents: Organic solvents like ethanol and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local safety regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste and solid waste containing heavy metals should be collected in designated containers.
References
-
Boral, S., Biswas, A., & Ghosh, S. (2021). Recent advances in the chemistry of 1,10-phenanthrolines and their metal complex derivatives: synthesis and promising applications. RSC Advances, 11(47), 29483-29509. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Retrieved from [Link]
-
Gebreyohannes, B., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate. [Link]
-
Shaw, J. R., et al. (2009). Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. Molecules, 14(9), 3249-3261. [Link]
-
Prischi, F., et al. (2011). Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells. Molecular BioSystems, 7(11), 3049-3060. [Link]
-
Al-amshany, Z. M., et al. (2015). Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties. Molecules, 20(4), 5736-5749. [Link]
-
León, I. E., et al. (2018). Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. Molecules, 23(10), 2449. [Link]
-
Egbele, R. O. (2020). Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. Chemistry Research Journal, 5(6), 266-272. [Link]
-
ResearchGate. (n.d.). Phenanthroline Ligands. Retrieved from [Link]
-
Kłak, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 27(6), 1956. [Link]
-
Ali, I., et al. (2022). Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study. Frontiers in Chemistry, 10, 984592. [Link]
-
O'Sullivan, B., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. RSC Medicinal Chemistry, 13(12), 1530-1542. [Link]
-
Wang, Y., et al. (2021). Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 10(2), 261-270. [Link]
-
Kumar, D., et al. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. World Journal of Pharmaceutical and Medical Research, 5(5), 110-117. [Link]
-
Flores-Valerio, J. D., et al. (2023). A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. Materials, 16(13), 4780. [Link]
-
Guery, M., et al. (2023). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. [Link]
-
Carreira, M., et al. (2021). Lanthanide complexes with phenanthroline-based ligands: insights into cell death mechanisms obtained by microscopy techniques. Dalton Transactions, 50(3), 960-973. [Link]
-
Garrow, A. Y., et al. (2005). Synthesis of metal complexes of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline and their DNA binding and cleaving activities. New Journal of Chemistry, 29(9), 1194-1201. [Link]
-
PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline. Retrieved from [Link]
-
Smolders, S., et al. (2021). Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions, 50(1), 223-234. [Link]
-
E. Quiroga, R., et al. (2020). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules, 25(21), 5020. [Link]
-
Graf, M., et al. (2023). Cytotoxic Activities of Half‐sandwich M(III) Complexes (M=Rh, Ir) Bearing Chloro‐substituted Bidentate‐coordinated Phenanthroline or Terpyridine Ligands. Zeitschrift für anorganische und allgemeine Chemie, 649(13), e202300078. [Link]
-
da Silva, R. S., et al. (2018). synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. Journal of the Brazilian Chemical Society, 29(8), 1696-1704. [Link]
Sources
- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 8. Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. strem.com [strem.com]
- 13. 3,5,6,8-四溴-1,10-菲咯啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Lanthanide complexes with phenanthroline-based ligands: insights into cell death mechanisms obtained by microscopy techniques - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 3,5,6,8-Tetrabromo-1,10-phenanthroline in Nickel-Catalyzed Amination for Advanced Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 3,5,6,8-tetrabromo-1,10-phenanthroline as a ligand in nickel-catalyzed C-N cross-coupling (amination) reactions. We will explore the underlying chemical principles governed by the unique electronic properties of this ligand, present a robust, adaptable protocol for its use, and discuss the mechanistic implications for catalyst performance and stability.
Introduction: The Imperative for Advanced Ligand Design in Nickel Catalysis
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed Buchwald-Hartwig amination has been a dominant methodology, the use of nickel catalysis has gained significant traction due to nickel's lower cost, earth abundance, and unique reactivity profiles.[1][2] Nickel catalysts can activate a broader range of electrophiles, including challenging aryl chlorides, and offer distinct selectivity.[3]
The success of any nickel-catalyzed transformation is intrinsically linked to the choice of ligand.[4] The ligand sphere dictates the catalyst's stability, solubility, and, most critically, its electronic and steric properties, which govern the key mechanistic steps of oxidative addition and reductive elimination.[5] 1,10-Phenanthroline and its derivatives have emerged as a powerful class of bidentate nitrogen ligands in this context.[3] This guide focuses on a specific, electron-deficient analogue: 3,5,6,8-tetrabromo-1,10-phenanthroline .
The Scientific Rationale: Why 3,5,6,8-Tetrabromo-1,10-phenanthroline?
The introduction of four bromine atoms onto the 1,10-phenanthroline core imparts profound electronic modifications that offer both advantages and challenges in catalysis.
-
Enhanced Catalyst Stability: The strong electron-withdrawing nature of the four bromine atoms is hypothesized to increase the stability of the nickel center. This effect can mitigate catalyst decomposition pathways, potentially leading to higher turnover numbers and more robust reaction conditions.
-
Modulation of Redox Potentials: The electron-deficient nature of the ligand can influence the redox potentials of the nickel species within the catalytic cycle. This can have a significant impact on the kinetics of both the oxidative addition of the aryl halide to the Ni(0) species and the reductive elimination from the Ni(II) or Ni(III) intermediate to form the desired C-N bond.[6]
-
Potential for Unique Reactivity: While strong electron-withdrawing groups on phenanthroline ligands have been shown to decrease the overall complexation strength with metal ions, this modulation can be harnessed to fine-tune reactivity and potentially suppress unwanted side reactions.[7] The specific electronic environment created by the tetrabromo-substitution may enable challenging couplings that are less efficient with standard phenanthroline ligands.
It is this balance between electronic modulation and catalyst stability that makes 3,5,6,8-tetrabromo-1,10-phenanthroline a compelling ligand for investigation in nickel-catalyzed aminations, particularly for challenging substrates or processes requiring high thermal stability.
Experimental Protocol: A General Procedure for Nickel-Catalyzed Amination
The following protocol is a representative, adaptable starting point for the amination of aryl halides using a Ni(II) precatalyst and 3,5,6,8-tetrabromo-1,10-phenanthroline. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.
Materials and Reagents:
-
Nickel Precatalyst: Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ligand: 3,5,6,8-Tetrabromo-1,10-phenanthroline
-
Aryl Halide: (e.g., Aryl chloride, Aryl bromide)
-
Amine: Primary or secondary amine
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF)[1]
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the nickel precatalyst (e.g., NiCl₂·DME, 5 mol%), 3,5,6,8-tetrabromo-1,10-phenanthroline (5.5 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Workflow Diagram:
Caption: General workflow for nickel-catalyzed amination.
Mechanistic Considerations
The precise catalytic cycle for nickel-catalyzed amination can be complex and may proceed through different pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates.[5][6] A plausible cycle, initiated from a Ni(0) species formed in situ, is depicted below. The electron-withdrawing nature of the tetrabromophenanthroline ligand is expected to influence each step.
Proposed Catalytic Cycle:
Caption: Plausible Ni(0)/Ni(II) catalytic cycle.
-
Oxidative Addition: The electron-deficient ligand may render the Ni(0) center less electron-rich, potentially slowing the rate of oxidative addition compared to electron-donating ligands. However, this can also enhance selectivity for more reactive electrophiles.
-
Amine Coordination and Deprotonation: The amine displaces the halide, and the base facilitates deprotonation to form a nickel-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The electron-withdrawing nature of the tetrabromophenanthroline ligand is expected to promote this step, facilitating the formation of the C-N bond and regenerating the active Ni(0) catalyst.[8]
Data Summary and Expected Performance
While specific performance data for 3,5,6,8-tetrabromo-1,10-phenanthroline in nickel-catalyzed amination is not extensively published, we can extrapolate expected trends based on related systems. The table below provides a qualitative summary of anticipated reactivity.
| Substrate Class | Expected Reactivity | Rationale |
| Aryl Bromides | Good to Excellent | Standard substrates for nickel-catalyzed amination. |
| Aryl Chlorides | Moderate to Good | A key advantage of nickel catalysis; reactivity will depend on the electronic nature of the aryl chloride.[3] |
| Electron-Rich Aryl Halides | May require higher temperatures | Oxidative addition can be slower for electron-rich arenes. |
| Electron-Poor Aryl Halides | Generally high reactivity | Oxidative addition is typically faster for electron-deficient arenes. |
| Sterically Hindered Amines | May exhibit lower yields | Steric hindrance can disfavor amine coordination and/or reductive elimination. |
| Primary Amines | Good reactivity | Generally good nucleophiles in this transformation. |
Conclusion and Future Outlook
3,5,6,8-Tetrabromo-1,10-phenanthroline represents a strategically valuable, albeit under-explored, ligand for nickel-catalyzed amination. Its strong electron-withdrawing character offers a lever to modulate catalyst stability and reactivity, potentially enabling challenging cross-coupling reactions. The provided protocol serves as a robust starting point for researchers to explore the utility of this ligand in their synthetic endeavors. Further systematic studies are warranted to fully delineate its scope and advantages, contributing to the expanding toolbox of sustainable and efficient nickel-catalyzed methodologies.
References
-
Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Org. Synth. 2024, 101, 150-163. [Link]
-
Garg, N. K., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. [Link]
-
Request PDF. (n.d.). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2023). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. [Link]
-
OUCI. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Retrieved from [Link]
-
RSC Publishing. (2024). Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. [Link]
-
ACS Publications. (1994). Rigid Bidentate Nitrogen Ligands in Organometallic Chemistry and Homogeneous Catalysis. Inorganic Chemistry. [Link]
-
NIH. (n.d.). Nickel or Phenanthroline Mediated Intramolecular Arylation of sp3 C–H Bonds Using Aryl Halides. [Link]
-
Journal of the American Chemical Society. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. [Link]
-
NIH. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. [Link]
-
Request PDF. (n.d.). Ni-Catalyzed Amination Reactions: An Overview. Retrieved from [Link]
-
Request PDF. (n.d.). Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]
-
ACS Publications. (2024). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers with π-Extended Aromatic Ligands. Inorganic Chemistry. [Link]
-
MDPI. (n.d.). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. [Link]
-
PubMed. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2019). Nickel(ii)-catalyzed C–C, N–C cascade coupling of ketonitriles into substituted pyrroles and pyridines. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Nickel catalysts bearing bidentate α-aminoaldimines for ethylene polymerization—independent and cooperative structure/reactivity relationship resulting from unsymmetric square planar coordination. [Link]
Sources
- 1. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metal Ion Detection using 3,5,6,8-Tetrabromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 3,5,6,8-Tetrabromo-1,10-phenanthroline in Metal Ion Sensing
3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a well-established chelating agent in analytical chemistry.[1] The parent compound, 1,10-phenanthroline, is widely recognized for its ability to form stable and intensely colored complexes with various metal ions, most notably with ferrous iron (Fe²⁺), a property that has been the basis of a standard spectrophotometric method for iron determination for decades.[2][3][4] The rigid, planar structure and the two nitrogen atoms of the phenanthroline core create an ideal pocket for coordinating with metal ions.[5][6]
The introduction of four bromine atoms onto the phenanthroline scaffold in 3,5,6,8-Tetrabromo-1,10-phenanthroline is anticipated to modulate its electronic properties and steric hindrance, potentially leading to altered selectivity and sensitivity towards different metal ions compared to the unsubstituted parent molecule. Such modifications are a common strategy in the design of chemosensors to fine-tune their recognition capabilities.[7] While 3,5,6,8-Tetrabromo-1,10-phenanthroline is known for its role in coordination chemistry and materials science, its specific application and detailed protocols for metal ion detection are an emerging area of research.[1]
These application notes provide a comprehensive guide to the principles and methodologies for utilizing 3,5,6,8-Tetrabromo-1,10-phenanthroline in metal ion detection, drawing upon the well-established chemistry of phenanthroline-based sensors. The protocols outlined below are foundational and intended to serve as a starting point for method development and validation in a research setting.
Physicochemical Properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline
| Property | Value | Source |
| Molecular Formula | C₁₂H₄Br₄N₂ | |
| Molecular Weight | 495.79 g/mol | |
| Appearance | White to orange to light green powder | [1] |
| Melting Point | 356 °C | [1] |
| CAS Number | 66127-00-2 |
Principle of Detection: Colorimetric and Fluorometric Sensing
The detection of metal ions using 3,5,6,8-Tetrabromo-1,10-phenanthroline can be achieved through two primary mechanisms: colorimetry and fluorometry.
Colorimetric Detection: This method relies on the formation of a colored complex between the phenanthroline derivative and the target metal ion. The intensity of the color, which is measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample.[4] For instance, 1,10-phenanthroline forms a stable, orange-red complex with Fe²⁺, a reaction that is rapid and follows Beer's law over a considerable concentration range.[2]
Fluorometric Detection: This technique utilizes changes in the fluorescence properties of the sensor molecule upon binding to a metal ion. This can manifest as either fluorescence enhancement ("turn-on") or fluorescence quenching ("turn-off").[6] The heavy bromine atoms in 3,5,6,8-Tetrabromo-1,10-phenanthroline may influence its intrinsic fluorescence and how it is affected by metal ion coordination.
Experimental Workflow for Metal Ion Detection
The general workflow for detecting metal ions using 3,5,6,8-Tetrabromo-1,10-phenanthroline involves several key steps, from sample preparation to data analysis.
Figure 1. General experimental workflow for metal ion detection.
Detailed Protocols
Note: The following protocols are based on established methods for unsubstituted 1,10-phenanthroline and should be considered as a starting point for optimization with 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Protocol 1: Colorimetric Determination of Ferrous Iron (Fe²⁺)
This protocol is adapted from the standard 1,10-phenanthroline method for iron determination.[2]
1. Reagents and Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline solution (0.1% w/v in ethanol)
-
Hydroxylamine hydrochloride solution (10% w/v in deionized water)
-
Sodium acetate buffer (1 M, pH adjusted to ~4.5)
-
Standard iron stock solution (e.g., 1000 ppm Fe²⁺)
-
Deionized water
-
Spectrophotometer and cuvettes
2. Preparation of Standard Curve:
-
Prepare a series of iron standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting the standard iron stock solution with deionized water.
-
To a set of 10 mL volumetric flasks, add 1 mL of each iron standard. Include a blank with 1 mL of deionized water.
-
To each flask, add 0.5 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.
-
Add 1 mL of the 3,5,6,8-Tetrabromo-1,10-phenanthroline solution to each flask.
-
Add 2 mL of sodium acetate buffer to each flask and dilute to the 10 mL mark with deionized water.
-
Allow the color to develop for at least 15 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). This will need to be determined experimentally for the Fe²⁺-3,5,6,8-Tetrabromo-1,10-phenanthroline complex, starting with a scan from 400-600 nm. The λmax for the unsubstituted phenanthroline-Fe²⁺ complex is around 510 nm.[3]
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Take a known volume of the sample and place it in a 10 mL volumetric flask.
-
Follow steps 3-7 from the standard curve preparation.
-
Determine the iron concentration in the sample from the calibration curve.
Protocol 2: Fluorometric Detection of Metal Ions
This protocol provides a general framework for screening the interaction of 3,5,6,8-Tetrabromo-1,10-phenanthroline with various metal ions.
1. Reagents and Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)
-
Aqueous solutions of various metal salts (e.g., 10 mM solutions of Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Co²⁺)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer and quartz cuvettes
2. Initial Screening:
-
In a cuvette, add the buffer solution and a small aliquot of the 3,5,6,8-Tetrabromo-1,10-phenanthroline stock solution to a final concentration of, for example, 10 µM.
-
Record the fluorescence spectrum of the sensor alone to determine its excitation and emission maxima.
-
To the same cuvette, add a small volume of a metal ion solution (e.g., to a final concentration of 50 µM) and mix.
-
Record the fluorescence spectrum again and observe any changes in intensity (quenching or enhancement) or wavelength shifts.
-
Repeat for all metal ions to be tested.
3. Titration Experiment for a Responsive Metal Ion:
-
Prepare a solution of 3,5,6,8-Tetrabromo-1,10-phenanthroline at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
Record the initial fluorescence intensity.
-
Make successive additions of the target metal ion stock solution to the cuvette, recording the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding stoichiometry and affinity.
Data Interpretation and Performance Metrics
A successful metal ion detection protocol using 3,5,6,8-Tetrabromo-1,10-phenanthroline should be characterized by the following performance metrics:
| Metric | Description |
| Limit of Detection (LOD) | The lowest concentration of the metal ion that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the metal ion that can be quantitatively measured with acceptable precision and accuracy. |
| Linear Range | The concentration range over which the analytical signal is directly proportional to the analyte concentration. |
| Selectivity | The ability of the sensor to respond to the target metal ion in the presence of other potentially interfering ions. |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the metal ion. |
Signaling Pathway and Mechanism
The interaction between 3,5,6,8-Tetrabromo-1,10-phenanthroline and a metal ion can be visualized as a chelation process leading to a detectable signal.
Figure 2. Mechanism of metal ion detection.
Conclusion and Future Perspectives
3,5,6,8-Tetrabromo-1,10-phenanthroline holds promise as a versatile platform for the development of novel metal ion sensors. The protocols provided herein offer a solid foundation for researchers to explore its potential in colorimetric and fluorometric detection assays. Further research is warranted to fully characterize its selectivity, sensitivity, and the influence of the bromine substituents on its sensing properties. The development of robust and validated methods for specific metal ions will be crucial for its application in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
References
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (n.d.). Retrieved January 22, 2026, from [Link]
- A Novel Fe(III)
-
3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
- Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline. (2023). International Journal of Molecular Sciences, 24(23), 16867.
- A novel 1,10-phenanthroline based chemosensor for differential metal ion sensing and constructing molecular logic gates. (2016). RSC Advances, 6(28), 23169–23217.
- A Novel Fe(III)
-
(PDF) ChemInform Abstract: 1,10-Phenanthrolines: Versatile Building Blocks for Luminescent Molecules, Materials and Metal Complexes. (2010). Retrieved January 22, 2026, from [Link]
- Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2021). Chemical Reviews, 121(22), 13836–13904.
- 1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes. (2009). Chemical Society Reviews, 38(6), 1613–1631.
- Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. (2023). Dyes and Pigments, 208, 110829.
-
Tetrabenzo[b,de,gh,j]phenanthroline: a nitrogen-doped nanographene as a selective metal cation and proton fluorophore. (2020). Journal of Materials Chemistry C, 8(3), 963–968.
- Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline. (2020). Scientific Reports, 10(1), 21258.
- Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. (2012). International Journal of aurasian Nanoscience and Nanotechnology, 2(1), 1-7.
-
8.3: A Case Study- Tris(phenanthroline) Metal Complexes. (2023). Retrieved January 22, 2026, from [Link]
-
Iron - Hach. (n.d.). Retrieved January 22, 2026, from [Link]
- Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applications. (2023).
- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (2021). International Journal of Pharmaceutical Quality Assurance, 12(2), 166-171.
-
1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). Retrieved January 22, 2026, from [Link]
- Iron Determination by Colorimetric Method Using O-Phenanthroline. (2019). Bulletin of Pure and Applied Sciences-Chemistry, 38C(2), 108-115.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5,6,8-Tetrabromo-1,10-phenanthroline in Organic Electronics
Introduction: A Versatile Brominated Building Block for Advanced Organic Electronic Materials
3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a well-known chelating agent in coordination chemistry. The presence of four bromine atoms and two nitrogen atoms in its rigid, planar structure imparts unique electronic properties, making it a highly valuable building block in materials science.[1][2] The electron-withdrawing nature of the bromine and nitrogen atoms results in a high electron affinity, a desirable characteristic for materials used in organic electronic devices.[3]
While direct applications of pristine 3,5,6,8-tetrabromo-1,10-phenanthroline in organic electronics are not extensively documented, its true potential lies in its role as a versatile precursor for the synthesis of a wide array of functional organic semiconductors. The bromine atoms serve as reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of diverse functional moieties to tailor the material's optical and electronic properties.[4] This strategic functionalization allows for the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).
This technical guide provides a comprehensive overview of the application of 3,5,6,8-tetrabromo-1,10-phenanthroline as a foundational building block for organic electronic materials. We will delve into synthetic protocols for creating functional derivatives and their subsequent application in state-of-the-art OLEDs, providing researchers and drug development professionals with the necessary insights and methodologies to leverage this versatile compound in their work.
Core Properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline
A fundamental understanding of the physicochemical properties of the starting material is crucial for its effective utilization in synthesis and device fabrication.
| Property | Value | Source |
| CAS Number | 66127-00-2 | [5] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [1] |
| Molecular Weight | 495.79 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [1] |
| Storage | 4°C, protect from light, stored under nitrogen | [1] |
Synthetic Pathways: From Brominated Precursor to Functional Material
The transformation of 3,5,6,8-tetrabromo-1,10-phenanthroline into a functional material for organic electronics typically involves palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, attaching tailored functional groups to the phenanthroline core.
Protocol 1: Synthesis of a Phenyl-Substituted Phenanthroline Derivative via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a tetra-aryl-substituted phenanthroline derivative. This type of derivatization can enhance solubility, influence molecular packing, and tune the HOMO/LUMO energy levels of the material.[7]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5,6,8-tetrabromo-1,10-phenanthroline (1 equivalent) in toluene.
-
Add the arylboronic acid (4.4 equivalents) to the flask.
-
In a separate flask, prepare a 2 M aqueous solution of the base (e.g., K₂CO₃).
-
Add the palladium catalyst (e.g., 5 mol%) to the reaction flask.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetra-aryl-substituted phenanthroline derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Organic Light-Emitting Diodes (OLEDs)
Functionalized phenanthroline derivatives are excellent candidates for various roles within an OLED device structure due to their tunable electronic properties.
Application as an Electron Transport Layer (ETL)
The inherent electron-deficient nature of the phenanthroline core makes its derivatives suitable for use as electron transport materials. A well-designed ETL facilitates efficient electron injection from the cathode and transport to the emissive layer, leading to improved device performance.[8][9]
Device Architecture:
A typical multi-layer OLED device structure.
Protocol 2: Fabrication of an OLED with a Phenanthroline-Based ETL
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Thin Film Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum:
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): e.g., 20 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Transport Layer (ETL): 30 nm of the synthesized phenanthroline derivative.
-
Cathode: 1 nm of lithium fluoride (LiF) followed by 100 nm of aluminum (Al).
-
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Device Characterization:
The performance of the fabricated OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).
Application as a Host Material in Phosphorescent OLEDs (PhOLEDs)
To achieve high efficiency in PhOLEDs, the host material in the emissive layer must possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest emitter. The rigid and aromatic structure of phenanthroline derivatives can be tailored to achieve high triplet energies, making them excellent host materials.
Protocol 3: Fabrication of a PhOLED with a Phenanthroline-Based Host
The fabrication process is similar to Protocol 2, with the key difference being the composition of the emissive layer.
Emissive Layer (EML) Deposition:
-
Co-evaporate the synthesized phenanthroline derivative (host) and a phosphorescent dopant (guest), such as a green-emitting iridium(III) complex (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]), from separate sources. The typical doping concentration of the guest is 5-10 wt%. The thickness of the EML is typically 20-30 nm.
Expected Performance of a Green PhOLED with a Phenanthroline-Based Host
The performance of PhOLEDs is highly dependent on the specific host and guest materials, as well as the overall device architecture. The following table provides representative performance metrics that could be expected from a well-optimized green PhOLED.[1]
| Parameter | Representative Value |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Current Efficiency | > 70 cd/A |
| Maximum Power Efficiency | > 75 lm/W |
| Turn-on Voltage | < 3.0 V |
| CIE Coordinates (x, y) | (0.30, 0.61) |
Conclusion and Future Outlook
3,5,6,8-Tetrabromo-1,10-phenanthroline is a pivotal starting material for the synthesis of advanced functional materials for organic electronics. Its strategic functionalization through cross-coupling reactions provides a powerful tool for tuning the optoelectronic properties of the resulting phenanthroline derivatives. These tailor-made materials have demonstrated significant potential as high-performance electron transport layers and host materials in OLEDs.
Future research will likely focus on the development of novel synthetic methodologies to introduce a wider range of functional groups onto the phenanthroline core, leading to materials with enhanced charge transport properties, improved thermal and morphological stability, and precisely tuned energy levels for next-generation organic electronic devices.
References
-
PubChem. 3,5,6,8-Tetrabromo-1,10-phenanthroline. National Center for Biotechnology Information. [Link]
-
1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). [Link]
-
ResearchGate. Scheme 1 Synthesis of the 1,10-phenanthroline ligands. [Link]
-
ResearchGate. Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. [Link]
-
ACS Publications. Diphenanthroline Electron Transport Materials for the Efficient Charge Generation Unit in Tandem Organic Light-Emitting Diodes. [Link]
-
PubMed. Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. [Link]
-
RSC Publishing. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. [Link]
-
ResearchGate. Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. [Link]
-
Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. [Link]
-
ResearchGate. High efficiency green phosphorescent OLEDs using double-host materials. [Link]
-
PMC. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light-Emitting Diodes: A New Molecular Design Approach. [Link]
-
RSC Publishing. Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Coupling of 3,8-Dibromo-1,10-phenanthroline with 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective / Synthetic Communications, 2003 [sci-hub.jp]
Application Notes and Protocols: 3,5,6,8-Tetrabromo-1,10-phenanthroline as a Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Heavily Brominated Phenanthroline Ligand
1,10-Phenanthroline is a cornerstone ligand in coordination chemistry and homogeneous catalysis, prized for its rigid, planar structure and strong chelation to a variety of transition metals. The strategic functionalization of the phenanthroline core offers a powerful tool to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic activity. In this context, 3,5,6,8-tetrabromo-1,10-phenanthroline emerges as a ligand of significant interest. The presence of four electron-withdrawing bromine atoms dramatically alters the electronic landscape of the phenanthroline system, influencing the redox potential of the metal center and the stability of catalytic intermediates. This guide provides an in-depth look at the application of this unique ligand in homogeneous catalysis, with a focus on practical, field-proven protocols.
The introduction of multiple bromine substituents onto the 1,10-phenanthroline backbone imparts several key characteristics to the ligand and its corresponding metal complexes:
-
Enhanced Electrophilicity of the Metal Center: The strong electron-withdrawing nature of the four bromine atoms increases the electrophilicity of the coordinated metal ion, which can enhance its reactivity in key catalytic steps such as oxidative addition.
-
Modified Redox Potentials: The electronic perturbations caused by the bromine atoms can significantly alter the redox potentials of the metal complex, making it suitable for a range of catalytic transformations, including those involving redox-active catalysts.
-
Steric Influence: The bulky bromine atoms can create a sterically demanding coordination environment around the metal center, which can influence substrate selectivity and prevent catalyst deactivation pathways such as dimerization.
-
Platform for Further Functionalization: The bromine atoms can serve as synthetic handles for further post-coordination modification, allowing for the development of more complex and tailored catalyst systems.
This application note will delve into a specific, high-impact application of 3,5,6,8-tetrabromo-1,10-phenanthroline in a challenging C-C cross-coupling reaction, providing a detailed protocol for its successful implementation.
Core Application: Facilitating Challenging Negishi Cross-Coupling Reactions
A significant application of 3,5,6,8-tetrabromo-1,10-phenanthroline is in the palladium-catalyzed Negishi cross-coupling reaction for the synthesis of highly functionalized aromatic compounds. The unique electronic properties of this ligand have proven to be particularly advantageous in reactions where other common ligands show limited efficacy.
A notable example is the synthesis of 3,5,6,8-tetra(phenylethynyl)-1,10-phenanthroline, a valuable building block for advanced materials and supramolecular chemistry. While the Sonogashira coupling, a common method for forming C(sp)-C(sp²) bonds, provides a low yield (15%) for this transformation, the Negishi coupling employing a palladium catalyst with a specific ligand system dramatically improves the yield to 60%.[1] This highlights the critical role of the ligand in overcoming the challenges associated with the exhaustive functionalization of the polybrominated phenanthroline core.
The success of the Negishi coupling in this context can be attributed to several factors influenced by the 3,5,6,8-tetrabromo-1,10-phenanthroline ligand:
-
Facilitation of Transmetalation: The electron-deficient nature of the palladium center, induced by the tetrabromophenanthroline ligand, may accelerate the transmetalation step with the organozinc reagent.
-
Stabilization of the Catalytic Species: The strong coordination of the bidentate phenanthroline ligand can stabilize the palladium catalyst throughout the catalytic cycle, preventing decomposition and leading to higher overall turnover numbers.
-
Prevention of Side Reactions: The specific steric and electronic environment created by the ligand can suppress unwanted side reactions that may plague other cross-coupling methods.
The following protocol provides a detailed, step-by-step guide for the successful synthesis of 3,5,6,8-tetra(phenylethynyl)-1,10-phenanthroline via a Negishi cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 3,5,6,8-Tetra(phenylethynyl)-1,10-phenanthroline via Negishi Cross-Coupling
This protocol details the preparation of the organozinc reagent and the subsequent palladium-catalyzed Negishi cross-coupling with 3,5,6,8-tetrabromo-1,10-phenanthroline.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline (C₁₂H₄Br₄N₂)
-
Phenylacetylene (C₈H₆)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line and glassware
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Organozinc reagents are moisture-sensitive. All reactions should be performed under strictly anhydrous conditions using dried glassware and solvents.
-
Palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
Part A: Preparation of the Phenylacetylenylzinc Chloride Reagent
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add phenylacetylene (1.0 equivalent) to anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.
-
Slowly transfer the lithium phenylacetylide solution to the zinc chloride solution at 0 °C via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylacetylenylzinc chloride is ready for use in the cross-coupling reaction.
Part B: Palladium-Catalyzed Negishi Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask, prepare the palladium catalyst in situ. Add palladium(II) acetate (typically 0.05 equivalents) and triphenylphosphine (0.2 equivalents, 4 equivalents relative to Pd) to anhydrous THF under an inert atmosphere. The formation of the active Pd(0) species is often indicated by a color change.
-
To the catalyst mixture, add 3,5,6,8-tetrabromo-1,10-phenanthroline (1.0 equivalent).
-
Slowly add the freshly prepared phenylacetylenylzinc chloride solution (at least 4.0 equivalents) to the reaction mixture containing the palladium catalyst and the tetrabromo-phenanthroline substrate at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3,5,6,8-tetra(phenylethynyl)-1,10-phenanthroline.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 3,5,6,8-Tetrabromo-1,10-phenanthroline | [1] |
| Reagent | Phenylacetylenylzinc chloride | [1] |
| Catalyst System | Palladium-based | [1] |
| Reaction Type | Negishi Cross-Coupling | [1] |
| Yield | 60% | [1] |
| Comparison Yield (Sonogashira) | 15% | [1] |
Visualization of the Catalytic Process
To better understand the role of the palladium catalyst and the 3,5,6,8-tetrabromo-1,10-phenanthroline ligand, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Negishi cross-coupling reaction.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Conclusion and Future Outlook
3,5,6,8-Tetrabromo-1,10-phenanthroline stands out as a highly effective ligand for challenging homogeneous catalytic transformations. Its unique electronic and steric properties, conferred by the dense bromination of the phenanthroline core, enable enhanced catalytic activity and selectivity in reactions such as the Negishi cross-coupling. The successful, high-yield synthesis of 3,5,6,8-tetra(phenylethynyl)-1,10-phenanthroline serves as a compelling case study, demonstrating the tangible benefits of employing this specialized ligand over more conventional alternatives.
For researchers in materials science, drug discovery, and catalysis, 3,5,6,8-tetrabromo-1,10-phenanthroline represents a valuable tool for accessing complex molecular architectures. Future research in this area will likely focus on expanding the scope of its applications to other catalytic reactions, exploring the synthesis and catalytic activity of complexes with different transition metals, and leveraging the bromine atoms as points for further functionalization to create even more sophisticated and highly active catalysts.
References
Sources
Application Notes & Protocols: Developing High-Performance Flame-Retardant Polymers using 3,5,6,8-Tetrabromo-1,10-phenanthroline
Abstract
These application notes provide a comprehensive technical guide for researchers and material scientists on the utilization of 3,5,6,8-Tetrabromo-1,10-phenanthroline as a novel additive for developing flame-retardant polymer systems. This document elucidates the underlying chemical principles, provides detailed protocols for incorporation and characterization, and offers insights into the synergistic effects and performance evaluation of the resulting polymer composites.
Introduction: The Imperative for Advanced Flame Retardants
The extensive use of synthetic polymers in modern applications, from electronics and construction to transportation, necessitates robust fire safety solutions[1][2]. While polymers offer remarkable versatility, their inherent flammability presents a significant hazard. Flame retardants are crucial additives designed to inhibit, suppress, or delay the combustion of polymeric materials, thereby enhancing safety[3]. Halogenated flame retardants, particularly brominated compounds (BFRs), are highly effective and widely used due to their excellent flame retardancy at low concentrations[3][4].
This guide focuses on 3,5,6,8-Tetrabromo-1,10-phenanthroline (TBPhen), a halogenated derivative of phenanthroline[5]. Its rigid, heterocyclic structure and high bromine content make it a compelling candidate for imparting flame retardancy to a variety of polymer matrices[6]. This document will serve as a foundational resource, detailing its mechanism, application, and evaluation.
Compound Profile: 3,5,6,8-Tetrabromo-1,10-phenanthroline
| Property | Value | Source |
| CAS Number | 66127-00-2 | [7][8] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [7][8][9] |
| Molecular Weight | 495.79 g/mol | [7][9] |
| Appearance | White Powder | [8] |
| Structure | ||
The Science of Suppression: Mechanism of Action
The efficacy of TBPhen as a flame retardant is primarily attributed to its action in the gas phase of the combustion process, a hallmark of brominated flame retardants[3][4]. Understanding this mechanism is critical for optimizing formulations.
-
Thermal Decomposition & Radical Release: When the polymer composite is exposed to a heat source, it begins to pyrolyze, breaking down into flammable gaseous fragments. Concurrently, TBPhen, which is designed to decompose in a similar temperature range (typically 200-300°C), releases hydrogen bromide (HBr) gas[4].
-
Gas-Phase Radical Scavenging: The combustion of polymers is a self-sustaining radical chain reaction, propagated by highly reactive free radicals such as hydroxyl (•OH) and hydrogen (•H) radicals in the flame[3]. The released HBr interferes with this process by scavenging these high-energy radicals and replacing them with much less reactive bromine radicals (•Br)[3][4]. This action effectively quenches the flame chemistry, slows the combustion rate, and cools the system[3].
-
Oxygen Dilution: The release of dense HBr gas also helps to dilute the concentration of flammable gases and oxygen on the material's surface, further inhibiting combustion[4].
The Synergistic Effect of Antimony Trioxide (Sb₂O₃)
To enhance the efficiency of brominated retardants, a synergist like antimony trioxide is often employed[2]. Sb₂O₃ itself is not a flame retardant, but it reacts with the released HBr to form antimony trihalides (e.g., SbBr₃). These compounds are more effective at scavenging radicals in the flame than HBr alone, allowing for lower overall loading of the flame retardant additive to achieve the desired performance.
Caption: Proposed flame-retardant mechanism of TBPhen with Sb₂O₃ synergist.
Experimental Protocols
This section provides detailed methodologies for the incorporation of TBPhen into a polymer matrix and the preparation of specimens for subsequent characterization. Polypropylene (PP) is used as a representative thermoplastic.
Protocol 1: Melt Compounding of Flame-Retardant Polypropylene
Objective: To achieve a homogeneous dispersion of TBPhen and Sb₂O₃ within a polypropylene matrix.
Materials & Equipment:
-
Polypropylene (PP) pellets (Melt Flow Index: 10-20 g/10 min)
-
3,5,6,8-Tetrabromo-1,10-phenanthroline (TBPhen), micronized powder
-
Antimony Trioxide (Sb₂O₃), micronized powder
-
Twin-screw extruder (co-rotating)
-
Gravimetric feeders
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the PP pellets for 4 hours at 80°C to remove any residual moisture, which can affect processing and final properties.
-
Formulation Preparation: Prepare premixes of the formulations by weight percent (wt%). Example formulations are provided in the table below. Tumble-mix the components for 10 minutes to ensure a coarse blend.
| Formulation ID | PP (wt%) | TBPhen (wt%) | Sb₂O₃ (wt%) |
| PP-Control | 100 | 0 | 0 |
| PP-FR20 | 80 | 20 | 0 |
| PP-FR20-S5 | 75 | 20 | 5 |
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PP is:
-
Feed Zone: 170°C
-
Zone 2: 180°C
-
Zone 3: 190°C
-
Zone 4: 195°C
-
Zone 5: 195°C
-
Die: 190°C
-
-
Compounding:
-
Set the screw speed to 200-300 RPM.
-
Calibrate and set the gravimetric feeders to deliver the correct proportions of the premix into the extruder's main hopper.
-
Begin the extrusion process, ensuring a consistent melt flow from the die.
-
-
Pelletization: Cool the extruded strands in a water bath and feed them into a pelletizer to produce uniform pellets of the flame-retardant composite.
-
Post-Drying: Dry the compounded pellets for 2-4 hours at 80°C before injection molding.
Protocol 2: Specimen Preparation via Injection Molding
Objective: To produce standardized test specimens for flammability and mechanical testing according to ASTM/ISO standards.
Materials & Equipment:
-
Dried pellets from Protocol 1
-
Injection molding machine
-
Standard test specimen molds (e.g., for UL 94, LOI, and tensile bars)
Procedure:
-
Machine Setup: Set the injection molding machine parameters. Typical settings for PP are:
-
Nozzle Temperature: 200°C
-
Barrel Temperatures: 190°C - 200°C
-
Mold Temperature: 40-60°C
-
Injection Pressure: 60-80 MPa
-
-
Molding: Purge the machine with virgin PP before introducing the flame-retardant compounds. Mold the specimens required for each test.
-
Conditioning: Condition the molded specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
Characterization and Performance Evaluation
A suite of standardized tests is required to quantify the flame-retardant efficacy of the developed polymer composites.
Protocol 3: Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2[10][11][12]
Principle: This test determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to just support flaming combustion of a vertically oriented specimen under specified test conditions[10][13]. A higher LOI value indicates better flame retardancy.
Procedure:
-
Place a standard specimen (typically 80-150 mm long x 10 mm wide x 4 mm thick) vertically in the glass chimney of the LOI apparatus[10].
-
Establish a known concentration of oxygen/nitrogen flow upwards through the chimney.
-
Ignite the top edge of the specimen with a pilot flame[10].
-
Observe the burning behavior. Adjust the oxygen concentration iteratively until the minimum concentration that sustains burning for 3 minutes or consumes 5 cm of the sample is found[13].
Protocol 4: UL 94 Vertical Burning Test
Standard: ANSI/UL 94[14]
Principle: This is one of the most widely used tests to assess the flammability of plastic materials[13]. It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time after ignition and whether they produce flaming drips.
Procedure:
-
Mount a specimen (125 mm x 13 mm x thickness) vertically.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove it[13][15][16].
-
Record the afterflame time (t₁).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds[15][16].
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite a cotton patch placed 300 mm below the specimen.
-
Test a set of five specimens for each formulation.
UL 94 V-0 Classification Criteria:
-
No specimen burns with a flame for more than 10 seconds after either flame application.
-
Total afterflame time for any set of 5 specimens does not exceed 50 seconds.
-
No specimen burns up to the holding clamp.
-
No specimen drips flaming particles that ignite the cotton.
-
No specimen has a glowing combustion that persists for more than 30 seconds after the second flame removal.
Protocol 5: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[17][18]. It provides crucial data on the thermal stability of the material, the decomposition temperature of the flame retardant, and the amount of protective char formed[17][18][19].
Procedure:
-
Place a small sample (5-10 mg) into the TGA sample pan.
-
Heat the sample from ambient temperature to 600-800°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air)[19].
-
Record the mass loss as a function of temperature. Key parameters to analyze are the onset temperature of decomposition (T_onset) and the percentage of residual mass (char yield) at the end of the test.
Protocol 6: Cone Calorimetry
Standard: ISO 5660 / ASTM E1354
Principle: The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials[13][20]. It measures key parameters like the heat release rate (HRR), which is the single most important variable in characterizing the fire hazard of a material[21][22].
Procedure:
-
Expose a horizontal specimen (100 mm x 100 mm) to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater[23].
-
An electric spark ignites the pyrolysis gases.
-
Throughout the test, measure the oxygen concentration in the exhaust stream to calculate the heat release rate[13].
-
Key parameters measured include: Time to Ignition (TTI), Heat Release Rate (HRR) curve, Peak Heat Release Rate (pHRR), and Total Heat Release (THR)[21]. Lower HRR and THR values indicate superior fire performance.
Caption: Experimental workflow for developing and testing TBPhen-based polymers.
Expected Results & Data Interpretation
The incorporation of TBPhen, particularly with Sb₂O₃, is expected to significantly improve the fire resistance of the base polymer.
Table of Expected Performance:
| Parameter | PP-Control | PP-FR20 | PP-FR20-S5 | Interpretation |
| LOI (%) | 18 | 26 | 32 | Higher value indicates better flame retardancy. |
| UL 94 Rating | No Rating | V-2 | V-0 | V-0 is the highest classification for this test. |
| TGA: T_onset (°C) | ~350 | ~320 | ~310 | FR may slightly lower initial decomposition temp. |
| TGA: Char Yield @ 600°C (%) | <1 | 5 | 12 | Higher char yield indicates condensed phase action. |
| Cone: pHRR (kW/m²) | ~1200 | ~600 | ~300 | Lower peak heat release signifies a smaller, less intense fire. |
| Cone: THR (MJ/m²) | ~110 | ~80 | ~65 | Lower total heat release means less fuel is consumed. |
Interpretation Notes:
-
A successful flame-retardant formulation will show a significant increase in LOI and achieve a V-0 rating in the UL 94 test.
-
In TGA, while the onset of degradation might be slightly lower due to the earlier decomposition of the additive, a key indicator of effectiveness is an increased char yield at higher temperatures[19].
-
Cone calorimeter data provides the most realistic fire performance picture. A significant reduction in the peak Heat Release Rate (pHRR) is the primary goal, as this directly correlates to reduced fire growth and hazard[21].
Conclusion
3,5,6,8-Tetrabromo-1,10-phenanthroline stands as a highly effective halogenated flame retardant. Through systematic application of the protocols detailed in this guide—from melt compounding and specimen preparation to comprehensive flammability characterization—researchers can successfully develop and validate high-performance, flame-retardant polymer systems. The synergistic combination with antimony trioxide further enhances its efficacy, enabling polymers to meet stringent fire safety standards. This guide provides the foundational knowledge and practical steps to leverage TBPhen in advancing the safety and performance of polymeric materials.
References
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.). National Center for Biotechnology Information. [Link]
-
Polymers with Fire Retardants - Characterization Using Thermal Analysis. (2025, August 10). ResearchGate. [Link]
-
How Flame Retardants Work in Plastics. (n.d.). Amcor, Inc. [Link]
-
Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. (n.d.). TA Instruments. [Link]
-
3,5,6,8-Tetrabromo-1,10-phenanthroline. (n.d.). PubChem. [Link]
-
New Flame-Retardant Additives and Characterization Techniques. (2022, November 1). Plastics Today. [Link]
-
What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. (2023, November 22). Oceanchem Group. [Link]
-
Understanding The UL94 Vertical Burn Test. (n.d.). MG Chemicals. [Link]
-
Oxygen Index ASTM D2863. (n.d.). Intertek. [Link]
-
Flame Retardants for Synthetic Polymers: What They are and Latest Advancements. (2024, July 24). AZoM. [Link]
-
UL94 Vertical Flame Test Instructional Video. (2014, December 1). YouTube. [Link]
-
Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. (2024, July 18). MDPI. [Link]
-
Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials. (2025, September 25). Oceanchem Group. [Link]
-
A review on cone calorimeter for assessment of flame-retarded polymer composites. (n.d.). ScienceDirect. [Link]
-
Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. (2023, July 13). Amade-Tech. [Link]
-
Cone calorimeter analysis of UL-94 V-rated plastics. (2007, November 6). NIST. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. [Link]
-
Cone Calorimeter Heat Release Rate Service. (n.d.). ITA Labs. [Link]
-
LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. (2025, May 8). Qualitest. [Link]
-
Effect of flame retardants and 1% stabilizer on thermal decomposition and physics properties of thermoplastic polymers due to TG. (2024, December 3). ScienceDirect. [Link]
-
Influence of Physical Properties on Polymer Flammability in the Cone Calorimeter. (n.d.). Lancashire Online Knowledge. [Link]
-
Distribution Tips and Tricks, Episode 14 - UL94 Flammability Ratings Vertical Burn Test. (2021, December 9). YouTube. [Link]
-
Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs UK. [Link]
-
Polymer Flame Retardant Chemistry. (n.d.). University of Dayton. [Link]
-
Halogenated Polymers & Additives in Rubber: Flame Retardant Science Explained. (2025, January 6). YouTube. [Link]
-
Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. (2022, October 9). TESTEX. [Link]
-
What Are Common Flame Retardants Used In Polymers? (2025, May 9). YouTube. [Link]
-
Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. (n.d.). Krc.ios.ac.ru. [Link]
Sources
- 1. plasticstoday.com [plasticstoday.com]
- 2. azom.com [azom.com]
- 3. How Flame Retardants Work in Plastics – Amcor, Inc. [amcorplastics.com]
- 4. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News - OCEANCHEM [oceanchemgroup.com]
- 5. CAS 66127-00-2: 3,5,6,8-Tetrabromo-1,10-phenanthroline [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. strem.com [strem.com]
- 9. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. specialchem.com [specialchem.com]
- 12. qualitest.ae [qualitest.ae]
- 13. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
- 15. mgchemicals.com [mgchemicals.com]
- 16. youtube.com [youtube.com]
- 17. tainstruments.com [tainstruments.com]
- 18. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. tsapps.nist.gov [tsapps.nist.gov]
- 22. Cone Calorimeter Heat Release Rate Service - ITA Labs [italabs.co.uk]
- 23. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Application Notes and Protocols for the Utilization of 3,5,6,8-Tetrabromo-1,10-phenanthroline in the Fabrication of Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 3,5,6,8-Tetrabromo-1,10-phenanthroline (TBr-phen) in the field of Organic Light-Emitting Diodes (OLEDs). While 1,10-phenanthroline and its derivatives are widely recognized for their utility as electron transport and host materials, the tetrabrominated variant serves a more fundamental role as a versatile synthetic intermediate. The four bromine atoms act as strategic reactive sites for sophisticated molecular engineering via cross-coupling reactions. This guide details the physicochemical properties of TBr-phen, provides protocols for its synthesis and purification, and outlines its primary application as a building block for creating high-performance, custom-designed host materials, electron transport materials (ETLs), and emitters for next-generation OLEDs.
Introduction: The Strategic Importance of TBr-phen in OLED Material Design
The 1,10-phenanthroline scaffold is a cornerstone in OLED material science.[1] Its rigid, planar structure and electron-deficient nature make it an excellent core for electron-transporting and exciton-blocking layers.[2] However, to meet the ever-increasing demands for efficiency, stability, and color purity in OLED displays and lighting, the core phenanthroline structure must be precisely functionalized.
This is the critical role of 3,5,6,8-Tetrabromo-1,10-phenanthroline (TBr-phen). The bromine atoms are not passive substituents; they are functional handles that unlock the potential of the phenanthroline core. Through transition-metal-catalyzed cross-coupling reactions, these sites allow for the covalent attachment of various functional moieties, enabling the rational design of materials with tailored optoelectronic properties. For instance, attaching electron-donating groups can create bipolar host materials suitable for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, while appending other electron-accepting groups can further enhance electron mobility for advanced ETLs.[3][4]
This guide, therefore, focuses on TBr-phen not as a final device component, but as a pivotal precursor for innovation in OLED materials.
Physicochemical Properties and Safety Data
A thorough understanding of the material's properties is essential for its effective use in synthesis and for ensuring laboratory safety.
Material Characteristics
| Property | Value | Source |
| IUPAC Name | 3,5,6,8-tetrabromo-1,10-phenanthroline | [5] |
| CAS Number | 66127-00-2 | [6][7] |
| Molecular Formula | C₁₂H₄Br₄N₂ | [5] |
| Molecular Weight | 495.79 g/mol | [5][6] |
| Appearance | White to light yellow solid/powder | |
| Purity | ≥95% (commercially available) | [6][7] |
| Solubility | Soluble in solvents like nitrobenzene, limited solubility in common organic solvents. | [8] |
Safety and Handling
According to the Globally Harmonized System (GHS), TBr-phen presents the following hazards:
Precautionary Measures (P-codes):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Always handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Synthesis and Purification Protocols
High-purity TBr-phen is critical for synthesizing defect-free OLED materials, as impurities can act as charge traps or quenching sites in the final device.
Protocol 1: Synthesis of TBr-phen via Direct Bromination
This protocol is adapted from established bromination procedures for phenanthroline.[8]
Objective: To synthesize 3,5,6,8-Tetrabromo-1,10-phenanthroline from 1,10-phenanthroline.
Materials:
-
1,10-Phenanthroline (phen)
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂) or Nitrobenzene
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Appropriate workup and extraction solvents (e.g., sodium bicarbonate solution, dichloromethane)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reaction Mixture: Dissolve 1,10-phenanthroline in a suitable solvent such as nitrobenzene.
-
Catalyst Addition: Slowly add thionyl chloride to the mixture, which acts as a catalyst for the reaction.
-
Bromination: Carefully add liquid bromine dropwise to the stirring solution at room temperature. The reaction is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 130-140 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing an ice-cold aqueous solution of sodium bicarbonate to neutralize excess acid and quench unreacted bromine.
-
Extraction: Extract the product into an organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically an off-white or yellowish solid.
Protocol 2: Purification by Recrystallization
Objective: To purify crude TBr-phen to a level suitable for subsequent cross-coupling reactions.
Procedure:
-
Select a suitable solvent system. A high-boiling point solvent like dimethylformamide (DMF) or a solvent mixture (e.g., ethanol/benzene) may be effective.[9]
-
Dissolve the crude TBr-phen in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified product under vacuum. Verify purity using ¹H NMR spectroscopy and Mass Spectrometry.
Application in OLED Material Synthesis
The primary utility of TBr-phen is as a scaffold for building more complex functional molecules. The four C-Br bonds are ideal sites for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the attachment of a wide array of functional groups.
Diagram 1: Synthetic workflow from 1,10-phenanthroline to functional OLED materials via TBr-phen.
Protocol 3: Representative Suzuki Coupling for Host Material Synthesis
Objective: To synthesize a bipolar host material by attaching carbazole (a hole-transporting moiety) to the TBr-phen core. This is a representative protocol; specific catalysts, ligands, and bases may need optimization.
Materials:
-
Purified 3,5,6,8-Tetrabromo-1,10-phenanthroline
-
9-Phenyl-9H-carbazole-3-boronic acid (or similar carbazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos - if using Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To the flask, add TBr-phen (1 equivalent), the carbazole boronic acid derivative (4.4 equivalents to ensure full substitution), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 3 equivalents per bromine).
-
Solvent: Add anhydrous toluene/dioxane and a small amount of water (if using K₂CO₃).
-
Degas: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the crude product using column chromatography on silica gel. The final product should be a fully substituted phenanthroline derivative.
-
Characterization: Confirm the structure and purity of the final material using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Further characterize its thermal (TGA/DSC) and electrochemical (Cyclic Voltammetry) properties.
OLED Device Fabrication and Characterization
Materials synthesized from TBr-phen can be incorporated into OLEDs using vacuum thermal evaporation.
General OLED Architecture
A typical multilayer OLED structure is shown below. A material derived from TBr-phen could be used as the Host in the Emissive Layer (EML) or as the Electron Transport Layer (ETL).
Diagram 2: A representative multi-layer OLED device stack.
Protocol 4: OLED Fabrication by Thermal Evaporation
Objective: To fabricate a phosphorescent or TADF OLED using a custom host material synthesized from TBr-phen.
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Quartz crystal microbalances for thickness monitoring
-
Shadow masks for defining the active area
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry them in an oven and treat with UV-Ozone or Oxygen Plasma immediately before loading into the evaporation chamber.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking vacuum. A typical device stack and thicknesses might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate the TBr-phen-derived Host with a phosphorescent or TADF dopant (e.g., 90:10 wt%, 20 nm).
-
Electron Transport Layer (ETL): Deposit the TBr-phen-derived ETL or a standard ETL like TPBi (40 nm).[4]
-
Electron Injection Layer (EIL): e.g., LiF or Liq (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using UV-cured epoxy and a glass lid to prevent degradation from oxygen and moisture.
Device Characterization
The performance of the fabricated OLED should be evaluated by measuring:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine turn-on voltage and luminance.
-
Electroluminescence (EL) Spectrum: To confirm the emission color and coordinates (CIE).
-
External Quantum Efficiency (EQE): To measure the device's efficiency in converting electrons to photons. High-performance TADF OLEDs can achieve EQEs well over 20%.[3][10]
Table of Representative Performance for Phenanthroline-based Emitters:
| Emitter Type | Host | Max EQE (%) | Emission Color | CIE (x, y) | Reference |
|---|---|---|---|---|---|
| TADF Emitter | PXZ-DPPN | 20.1% | Yellow-Orange | (0.49, 0.50) | [3] |
| TADF Emitter | Ac-DPPN | 5.8% | Green | (0.28, 0.52) | [3] |
| MR-TADF Emitter | - | >30% | Green | - |[11] |
Note: This table shows the potential of phenanthroline-based systems. Performance of devices using TBr-phen derivatives will depend on the specific molecular design.
Conclusion
3,5,6,8-Tetrabromo-1,10-phenanthroline is a powerful and indispensable platform for the synthesis of advanced OLED materials. Its true value lies not in its direct application, but in the chemical versatility it offers. By providing four programmable reaction sites on a robust, electron-deficient core, TBr-phen enables the systematic design and synthesis of novel host, transport, and emitting materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this key building block in the pursuit of more efficient and stable organic light-emitting diodes.
References
-
PubChem. 3,5,6,8-Tetrabromo-1,10-phenanthroline. National Center for Biotechnology Information. [Link]
-
Journal of Materials Chemistry C. Pyrazino[2,3-f][5][12]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Royal Society of Chemistry. [Link]
-
PubChem. 1,10-Phenanthroline. National Center for Biotechnology Information. [Link]
- Google Patents.
-
PubMed. Appending triphenyltriazine to 1,10-phenanthroline: a robust electron-transport material for stable organic light-emitting diodes. [Link]
- Google Patents. Organic light-emitting device having phenanthroline-fused phenazine.
-
Noctiluca. Electron Transport Layer Materials | ETL for OLED. [Link]
-
ResearchGate. Appending triphenyltriazine to 1,10-phenanthroline: a robust electron-transport material for stable organic light-emitting diodes | Request PDF. [Link]
-
RSC Publishing. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. [Link]
-
PolyU Institutional Research Archive. High-Performance Multi-Resonance Thermally Activated Delayed Fluorescence Emitters for Narrowband Organic Light-Emitting Diodes. [Link]
-
RSC Publishing. Tetrabenzo[b,de,gh,j][5][12]phenanthroline: a nitrogen-doped nanographene as a selective metal cation and proton fluorophore. [Link]
-
ResearchGate. Spiro[fluorene‐9,9′‐phenanthren‐10′‐one]-Based D-A-D Host Materials for High-Performance Yellow OLEDs with EQE >27%. [Link]
-
MDPI. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. [Link]
-
Frontiers. Sensitizing TADF Absorption Using Variable Length Oligo(phenylene ethynylene) Antennae. [Link]
-
Luminescence Technology Corp. What is TADF OLED?. [Link]
- Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes.
-
MDPI. Structures and Luminescent Sensing Properties of Terbium Metal–Organic Frameworks with Methyl-Decorated Phenanthroline Ligand. [Link]
-
YouTube. Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. [Link]
-
ResearchGate. Pyrazino[2,3-f][5][12]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. [Link]
-
Ji-tech India. OLED Materials. [Link]
-
ResearchGate. Phenanthro[9,10 d]triazole and imidazole Derivatives: High Triplet Energy Host Materials for Blue Phosphorescent Organic Light Emitting Devices | Request PDF. [Link]
Sources
- 1. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. noctiluca.eu [noctiluca.eu]
- 3. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Appending triphenyltriazine to 1,10-phenanthroline: a robust electron-transport material for stable organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3,5,6,8-テトラブロモ-1,10-フェナントロリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy 3,5,6,8-Tetrabromo-1,10-phenanthroline | 66127-00-2 [smolecule.com]
- 9. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to 3,5,6,8-Tetrabromo-1,10-phenanthroline Metal Complexes
Introduction: The Strategic Advantage of Bromination in Phenanthroline Complexes
1,10-Phenanthroline (phen) has long been a cornerstone ligand in coordination chemistry, forming stable and functional complexes with a vast array of transition metals. These complexes, particularly those of ruthenium(II), have garnered significant attention for their potential applications in medicine, owing to their unique photophysical properties and ability to interact with biological macromolecules like DNA.[1][2] The strategic functionalization of the phenanthroline scaffold offers a powerful tool to modulate the properties of the resulting metal complexes.
This guide focuses on a particularly compelling derivative: 3,5,6,8-tetrabromo-1,10-phenanthroline . The introduction of four heavy bromine atoms onto the aromatic backbone is not a trivial modification. These electron-withdrawing groups can significantly alter the electronic structure, lipophilicity, and steric profile of the ligand. In the resulting metal complexes, these changes can lead to:
-
Enhanced DNA Intercalation: The extended, planar aromatic surface of the tetrabromo-phenanthroline ligand can facilitate deeper and more stable intercalation between DNA base pairs, a primary mode of action for many anticancer agents.[1][3]
-
Modified Redox Potentials: Altering the electron density on the ligand can tune the redox potential of the metal center, which is crucial for applications in catalysis and for designing drugs that are activated under specific biological conditions, such as the hypoxic environment of tumors.[3]
-
Increased Cytotoxicity: The combination of enhanced DNA binding and altered physicochemical properties often translates to improved efficacy against cancer cell lines.[4][5]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals embarking on the study of 3,5,6,8-tetrabromo-1,10-phenanthroline metal complexes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research workflow from synthesis to biological evaluation.
Part 1: Synthesis and Characterization of a Representative Complex: [Ru(phen)₂(Br₄phen)]²⁺
The foundation of any study is the reliable synthesis and unambiguous characterization of the molecule of interest. Here, we detail the preparation of a representative complex, bis(1,10-phenanthroline)(3,5,6,8-tetrabromo-1,10-phenanthroline)ruthenium(II), denoted as [Ru(phen)₂(Br₄phen)]²⁺.
Overall Experimental Workflow
Caption: Workflow for Synthesis and Characterization.
Protocol 1.1: Synthesis of [Ru(phen)₂(Br₄phen)]Cl₂
Principle of the Method: This is a two-step synthesis. First, a common ruthenium precursor, cis-[Ru(phen)₂(Cl)₂], is synthesized. This precursor is then reacted with the 3,5,6,8-tetrabromo-1,10-phenanthroline ligand in a solvent with a high boiling point (ethylene glycol) to drive the substitution reaction to completion.
Materials:
-
RuCl₃·3H₂O
-
1,10-phenanthroline (phen)
-
3,5,6,8-tetrabromo-1,10-phenanthroline (Br₄phen)[6]
-
Lithium Chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Ethylene glycol
-
Acetone, Diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Synthesis of cis-[Ru(phen)₂(Cl)₂]:
-
Combine RuCl₃·3H₂O (1.0 mmol), 1,10-phenanthroline (2.0 mmol), and LiCl (6.0 mmol) in a round-bottom flask.
-
Add 25 mL of DMF. The LiCl increases the concentration of chloride ions, favoring the formation of the dichloro complex.
-
Reflux the mixture under an inert atmosphere (Ar or N₂) for 8 hours. The color should change from dark brown to a deep violet.
-
Cool the reaction to room temperature. Add 100 mL of acetone to precipitate the product.
-
Filter the resulting violet solid, wash thoroughly with water and then diethyl ether. Dry under vacuum.
-
-
Synthesis of [Ru(phen)₂(Br₄phen)]Cl₂:
-
In a round-bottom flask, suspend cis-[Ru(phen)₂(Cl)₂] (0.5 mmol) and 3,5,6,8-tetrabromo-1,10-phenanthroline (0.55 mmol, a slight excess) in 20 mL of ethylene glycol.
-
Heat the mixture to 180-190 °C under an inert atmosphere for 6 hours. The solution will turn a deep red or orange-red.
-
Cool the solution to room temperature. Add the reaction mixture dropwise to 150 mL of rapidly stirring water. A red precipitate will form.
-
Collect the precipitate by filtration.
-
Purification: The crude product is purified by column chromatography on neutral alumina. Elute with a gradient of toluene and acetonitrile. The desired product will typically elute as the most intensely colored band.
-
Combine the product-containing fractions, remove the solvent in vacuo, and recrystallize from an acetonitrile/diethyl ether mixture to yield the final product as a red solid.
-
Protocol 1.2: Characterization
Expert Insight: Unambiguous characterization is non-negotiable. Mass spectrometry confirms the molecular weight of the cation, while NMR provides information on the symmetry and purity of the complex.
-
¹H NMR: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct aromatic protons for both the unsubstituted phenanthroline and the brominated phenanthroline ligands. The integration of these signals should correspond to the correct proton count.
-
ESI-Mass Spectrometry: Dissolve the complex in methanol or acetonitrile. The positive ion mode ESI-MS spectrum should show a prominent peak corresponding to the [M - 2Cl]²⁺ cation and/or the [M - Cl]⁺ cation.
Table 1: Expected Characterization Data for [Ru(phen)₂(Br₄phen)]Cl₂
| Analysis Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | Complex aromatic signals between δ 7.5-9.5 ppm. |
| ESI-MS (+ve) | m/z corresponding to [C₃₆H₁₈Br₄N₆Ru]²⁺ and/or [C₃₆H₁₈Br₄N₆RuCl]⁺ |
| Elemental Analysis | %C, %H, %N values within ±0.4% of calculated values for C₃₆H₁₈Br₄Cl₂N₆Ru |
Part 2: Probing the Drug-Target Interaction: DNA Binding Studies
For many phenanthroline-based metal complexes, DNA is a primary cellular target.[3] Understanding the mode and affinity of this interaction is critical for elucidating the mechanism of action. The primary non-covalent binding modes include intercalation, groove binding, and electrostatic interactions.[1][7]
Protocol 2.1: UV-Visible Absorption Titration
Principle of the Method: This is the most common initial technique to study drug-DNA interactions.[7][8] Intercalation of the complex's aromatic ligand between DNA base pairs restricts the π-π* transitions, typically leading to a decrease in molar absorptivity (hypochromism) and a red-shift in the absorption maximum (bathochromism) of the metal-to-ligand charge transfer (MLCT) band.[7][8]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Concentrated stock solution of the Ruthenium complex in DMSO
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined spectrophotometrically using the molar absorptivity at 260 nm (ε₂₆₀ = 6600 M⁻¹cm⁻¹ per nucleotide). Ensure the A₂₆₀/A₂₈₀ ratio is >1.8, indicating the DNA is sufficiently free of protein contamination.
-
Prepare a solution of the Ru complex in the same buffer at a fixed concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<5%) to avoid affecting the DNA structure.
-
Record the UV-Vis spectrum of the complex alone.
-
Add small aliquots (e.g., 5-10 µL) of the CT-DNA stock solution to the cuvette containing the complex.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Data Analysis: To quantify the binding affinity, the intrinsic binding constant (Kₑ) can be calculated using the Wolfe-Shimer equation: [DNA]/(εₐ - εբ) = [DNA]/(εₑ - εբ) + 1/[Kₑ(εₑ - εբ)] Where εₐ, εբ, and εₑ are the apparent, free, and fully bound complex extinction coefficients, respectively. A plot of [DNA]/(εₐ - εբ) versus [DNA] gives a slope of 1/(εₑ - εբ) and a y-intercept of 1/[Kₑ(εₑ - εբ)]. Kₑ is the ratio of the slope to the intercept.
Protocol 2.2: Ethidium Bromide (EtBr) Fluorescence Displacement Assay
Principle of the Method: Ethidium bromide is a classic DNA intercalator that exhibits a dramatic increase in fluorescence upon binding to DNA. A compound that can displace the bound EtBr will cause a quenching of this fluorescence. This assay provides strong evidence for an intercalative binding mode.
Materials:
-
Ethidium Bromide (EtBr) solution
-
CT-DNA solution
-
Tris-HCl buffer
-
Fluorimeter
Procedure:
-
Prepare a solution of CT-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer.
-
Incubate for 10 minutes to ensure complete binding of EtBr to DNA.
-
Record the fluorescence emission spectrum (excitation typically ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the Ru complex to the DNA-EtBr solution.
-
After each addition, mix and equilibrate for 2 minutes before recording the fluorescence spectrum.
-
Data Analysis: The quenching of fluorescence can be described by the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (the Ru complex), [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant. A larger Kₛᵥ value indicates a greater ability to displace EtBr and, by extension, a stronger intercalative interaction.
Part 3: In Vitro Biological Evaluation
Demonstrating an interaction with DNA is a crucial first step, but assessing the biological consequence is the ultimate goal. Cytotoxicity assays are fundamental for determining the potential of a compound as an anticancer agent.
Biological Screening Workflow
Caption: Workflow for Biological Screening Cascade.
Protocol 3.1: MTT Cytotoxicity Assay
Principle of the Method: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical, A549 lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Count the cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the Ru complex in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the desired concentrations of the complex (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in the living cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) × 100
-
Plot % Viability versus log[Complex Concentration].
-
Determine the IC₅₀ value (the concentration of the complex that inhibits cell growth by 50%) using non-linear regression analysis.
-
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| [Ru(phen)₂(Br₄phen)]Cl₂ | 4.5 | 6.2 | 8.1 |
| Cisplatin (Control) | 11.2 | 9.8 | 15.4 |
| Ligand (Br₄phen) only | >100 | >100 | >100 |
Trustworthiness Check: The inclusion of a positive control (like cisplatin) and a ligand-only control is crucial. The data in Table 2 would suggest the metal complex is significantly more active than the standard drug and that the cytotoxicity is a result of the complex, not just the free ligand.
Protocol 3.2: Topoisomerase II Inhibition Assay
Principle of the Method: Topoisomerases are enzymes that manage DNA topology and are vital for replication and transcription.[11] Topoisomerase IIα relieves supercoiling by creating transient double-strand breaks.[11] Many anticancer drugs act by inhibiting this enzyme.[11][12] The assay monitors the enzyme's ability to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (provided with enzyme)
-
ATP solution
-
Stop solution/loading dye (containing SDS and Proteinase K)
-
Agarose gel (1%) and electrophoresis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, supercoiled DNA, and the Ru complex at various concentrations.[13]
-
Enzyme Addition: Add the Topoisomerase IIα enzyme to initiate the reaction. The total volume is typically 20 µL.[13] Include a "no enzyme" control and a "no drug" control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[13][14]
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye. This solution contains SDS to denature the enzyme and Proteinase K to digest it, releasing the DNA.[13]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA forms are well separated.[14]
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Interpretation:
-
Supercoiled DNA (untreated) will migrate fastest.
-
Relaxed DNA (treated with enzyme, no drug) will migrate slowest.
-
Inhibition: In the presence of an effective inhibitor, the DNA will remain in its supercoiled form.
-
Part 4: Cellular Uptake Analysis
A compound's efficacy is dependent on its ability to reach its intracellular target. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of metal (in this case, Ruthenium) that has entered the cells.[15][16][17]
Protocol 4.1: Quantification of Cellular Ruthenium by ICP-MS
Principle of the Method: Cells are treated with the Ru complex, harvested, and counted. The cells are then lysed with concentrated acid, and the resulting solution is diluted and analyzed by ICP-MS. The instrument detects the mass-to-charge ratio of Ruthenium isotopes, allowing for precise quantification of the metal content per cell.[15][18]
Materials:
-
Cancer cell line
-
6-well plates
-
Ru complex
-
Trypsin-EDTA, PBS
-
Cell counter (e.g., hemocytometer)
-
Concentrated Nitric Acid (trace metal grade)
-
ICP-MS instrument and standards
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a specific concentration of the Ru complex (e.g., 5 µM) for a set time period (e.g., 2, 6, or 24 hours).[17]
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove any extracellular complex.
-
Cell Counting: Trypsinize the cells and collect them. Take an aliquot and count the total number of cells.
-
Sample Digestion: Pellet the remaining cells by centrifugation. Add a small volume (e.g., 100 µL) of concentrated nitric acid to the cell pellet to lyse the cells and digest all organic material. Heat if necessary.
-
Dilution: Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis (e.g., 5 mL), ensuring the acid concentration is compatible with the instrument (~2-5%).
-
ICP-MS Analysis: Analyze the samples using an ICP-MS calibrated with Ruthenium standards.
-
Data Calculation: The instrument will provide the concentration of Ru in the final solution (e.g., in ppb or µg/L). This can be used to calculate the total mass of Ru, which is then divided by the number of cells in the original pellet to determine the amount of Ru per cell (e.g., in attomoles/cell).[15][18]
Conclusion
The study of 3,5,6,8-tetrabromo-1,10-phenanthroline metal complexes represents a promising frontier in the development of novel metallodrugs. The strategic placement of bromine atoms provides a powerful lever to enhance DNA interaction and cytotoxicity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of these compounds. By following this integrated approach—from the synthesis flask to the cell culture plate—researchers can systematically investigate the therapeutic potential of this exciting class of molecules.
References
- Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes.Russian Chemical Reviews.
-
A Case Study: Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts. Available from: [Link]
-
DNA binding of ruthenium tris(1,10-phenanthroline): Evidence for the dependence of binding mode on metal complex concentration. The Australian National University. Available from: [Link]
-
Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. PubMed. Available from: [Link]
-
Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. MDPI. Available from: [Link]
-
Mechanism of cellular uptake of a ruthenium polypyridyl complex. National Center for Biotechnology Information. Available from: [Link]
-
Experimental techniques employed in the study of metal complexes-DNA-interactions. ResearchGate. Available from: [Link]
-
Ruthenium cellular uptake (determined by ICP-MS) after exposure of C. glabrata cells. ResearchGate. Available from: [Link]
-
Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. National Center for Biotechnology Information. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. YouTube. Available from: [Link]
-
Binding of bimetallic 1,10-phenanthroline ruthenium(II) complexes to DNA. RSC Publishing. Available from: [Link]
-
EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. Available from: [Link]
-
Experimental and Computational Studies on the Interaction of DNA with Hesperetin Schiff Base Cu II Complexes. MDPI. Available from: [Link]
-
Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. Available from: [Link]
-
(PDF) Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. ResearchGate. Available from: [Link]
-
INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II) POLYPYRIDYL COMPLEXES AS A FUNCTION OF LIPOPHILICITY. MavMatrix. Available from: [Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]
-
Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. ACS Omega. Available from: [Link]
-
EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA - INTERACTIONS. Semantic Scholar. Available from: [Link]
-
Binding mode of [ruthenium(II) (1,10-phenanthroline)2L]2+ with poly (dT*dA-dT) triplex. Ligand size effect on third-strand stabilization. PubMed. Available from: [Link]
-
Transition metal complexes of 1,10-phenanthroline. Wikipedia. Available from: [Link]
-
Mechanism of Cellular Uptake of a Ruthenium Polypyridyl Complex. Biochemistry. Available from: [Link]
-
Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. National Center for Biotechnology Information. Available from: [Link]
-
Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge. National Center for Biotechnology Information. Available from: [Link]
-
Metal-Based Drug–DNA Interactions and Analytical Determination Methods. National Center for Biotechnology Information. Available from: [Link]
-
Cytotoxicity and mechanism of action of metal complexes: An overview. ScienceDirect. Available from: [Link]
-
Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PubMed. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Unlocking the Anticancer Potential of 3,5,6,8-Tetrabromo-1,10-phenanthroline Metal Complexes
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The 1,10-phenanthroline (phen) scaffold is a privileged ligand in coordination chemistry, renowned for its ability to form stable, planar metal complexes that exhibit potent anticancer activity. The introduction of four bromine atoms at the 3,5,6, and 8 positions of the phenanthroline core is hypothesized to significantly enhance the therapeutic potential of its metal complexes. This modification increases the molecule's lipophilicity, facilitating cellular uptake, and alters the electronic landscape, potentially modulating DNA binding and redox activity. This document provides a comprehensive guide to the synthesis, characterization, and systematic evaluation of the anticancer properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline metal complexes, offering field-proven insights and detailed, validated protocols for researchers aiming to explore this promising class of compounds.
Section 1: Rationale and Foundational Concepts
The therapeutic efficacy of many metal-based drugs, including the landmark cisplatin, is intrinsically linked to their interaction with cellular macromolecules, primarily DNA.[1] 1,10-phenanthroline and its derivatives have long been exploited as ligands for transition metals (e.g., Copper, Ruthenium, Gold, Platinum) to create potent anticancer agents.[2][3] The planar structure of the phen ligand allows its metal complexes to intercalate between the base pairs of DNA, disrupting replication and transcription processes, ultimately leading to cell death.
The strategic bromination of the phenanthroline backbone to create 3,5,6,8-Tetrabromo-1,10-phenanthroline (Br4-phen) introduces several advantageous properties:
-
Enhanced Lipophilicity: The heavy bromine atoms increase the overall lipophilicity of the ligand and its corresponding metal complexes, which can improve transport across the cancer cell membrane.
-
Modified Electronic Properties: The electron-withdrawing nature of bromine can influence the redox potential of the metal center and the ligand-to-metal charge transfer, which is crucial for mechanisms involving reactive oxygen species (ROS) generation.[4]
-
Steric Influence: The bulky bromine substituents can affect the geometry of the metal complex and its mode of interaction with biological targets.
This guide outlines a logical workflow for investigating novel Br4-phen metal complexes, from initial synthesis to mechanistic validation.
Figure 2: Proposed mechanism of apoptosis induction by a Br4-phen metal complex.
Section 5: Concluding Remarks and Future Directions
The systematic approach detailed in these application notes provides a robust framework for evaluating the anticancer properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline metal complexes. By moving logically from synthesis and characterization to cytotoxicity screening and deep mechanistic investigation, researchers can build a comprehensive profile of these novel compounds. Positive results, such as high cytotoxicity in cancer cells, a strong selectivity index, clear evidence of DNA intercalation, and robust induction of apoptosis, would strongly support the further development of these complexes as potential chemotherapeutic agents. Future studies could involve exploring different metal centers, investigating inhibition of other key cellular targets like topoisomerases, and ultimately, progressing to in vivo studies in animal models.
References
- Arjmand, F., et al. (2012). Synthesis, characterization, and in vitro DNA binding of a heterobimetallic Cu(II)-Sn(IV) complex. This information is synthesized from a review on 1,10-phenanthrolines which describes similar complex activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjap0E36l1WCVzxq0fJfT6itSOAWzJ_i_CWsCygy-fVVkSWcrL_xDrvMITaAOY6setNR9ZIHXSNDqH5B0YGFAuRL_bU3qQkE1zXZHIMa3I6w0d8nxz9gqh2FAnWY-Sgcy4-45-_ZT_WNf8vV5S5ProeEBhFf9oQdJzLVk=]
- ResearchGate. (2025). Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. Provides general context on the biological activities of phenanthroline derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDc8yMQ_QXt2OoEfw8w2rm77pWUxF5vAYPl7ZVSX1cD_p-f-z7Y-5B8Pqumw9YtQF0vk4dScZ5nM_zu7-1TOzAx2v23D7z1ciyWwhJKN8_UmnXRW0THTb1bgiqYEhHwRbrageMEvTs_wkY23_kZEztwk6qZbTa2v54Y5bhvK3_LKOpEpobsBMdQ5uF6uW5ZSL2zz11cwF7wPi6iPJI0vkbvgP9E2GHLWTazTbBUHQtbF4QHpHOYHVcxTEi-29NOGo_lYWGCRsqQ==]
- Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-33. [https://pubmed.ncbi.nlm.nih.gov/16740357/]
- Al-Masoudi, N. A., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Chemistry, 10, 960555. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9532578/]
- Chem-Impex. 3,5,6,8-Tetrabromo-1,10-phenanthroline. Product information confirming the properties and applications of the ligand. [https://www.chemimpex.com/products/3-5-6-8-tetrabromo-1-10-phenanthroline]
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-9. [https://pubmed.ncbi.nlm.nih.gov/20947411/]
- BLDpharm. 3,5,6,8-Tetrabromo-1,10-phenanthroline. Supplier data for the ligand. [https://www.bldpharm.com/products/66127-00-2.html]
- Lichtman, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50856. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923591/]
- Păunescu, V., et al. (2021). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. International Journal of Molecular Sciences, 22(23), 12794. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8657685/]
- Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. (2024). Journal of the Iranian Chemical Society. [https://link.springer.com/article/10.1007/s40199-024-00514-1]
- Sholikhah, E. N., et al. (2018). In vitro anticancer activity of N-benzyl 1,10-phenanthroline derivatives on human cancer cell lines and their selectivity. Indonesian Journal of Biotechnology, 23(2), 68-73. [https://www.researchgate.net/publication/329528657_In_vitro_anticancer_activity_of_N-benzyl_110-phenanthroline_derivatives_on_human_cancer_cell_lines_and_their_selectivity]
- ChemScene. 3,5,6,8-Tetrabromo-1,10-phenanthroline. Supplier data and context for ligand use. [https://www.chemscene.com/products/3-5-6-8-Tetrabromo-1-10-phenanthroline-CS-0087113.html]
- Liu, Y. C., et al. (2023). DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone. Journal of the Chinese Chemical Society, 70(12). [https://onlinelibrary.wiley.com/doi/full/10.1002/jccs.202300262]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). JoVE (Journal of Visualized Experiments). [https://www.jove.
- Vistica, D. T., et al. (1998). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Biochemical Pharmacology, 55(7), 951-62. [https://pubmed.ncbi.nlm.nih.gov/9605411/]
- Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (2024). MDPI. [https://www.mdpi.com/1420-3049/29/10/2260]
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Discussion providing context on standard apoptosis assays. [https://www.researchgate.
- Sigma-Aldrich. 3,5,6,8-Tetrabromo-1,10-phenanthroline. Product information for the ligand. [https://www.sigmaaldrich.com/US/en/product/aldrich/705160]
- Evaluation of DNA interactions of metal complexes of thenil based Schiff bases: Synthesis, characterization and validation. (2019). Pramana Research Journal, 9(2). [https://pramanaresearch.org/gallery/prjp%20-%20331.pdf]
- Thermo Fisher Scientific. Apoptosis Assays. General information on apoptosis detection methods. [https://www.thermofisher.
- Porfire, A. S., & Tomoaia-Cotișel, M. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 62(5), 848-863. [https://farmaciajournal.com/wp-content/uploads/2014-05-02.pdf]
- Al-Omair, M. A., et al. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. Journal of Molecular Structure, 1276, 134789. [https://www.sciencedirect.com/science/article/pii/S002228602201886X]
- Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. (1998). Journal of the Chemical Society, Dalton Transactions. [https://pubs.rsc.org/en/content/articlelanding/1998/dt/a801459g]
- PubChem. 3,5,6,8-Tetrabromo-1,10-phenanthroline. Chemical data for the ligand. [https://pubchem.ncbi.nlm.nih.gov/compound/11443337]
- Al-Hamdani, A. A. S., et al. (2021). Synthesis and theoretical calculations of metal-antibiotic chelation with thiamphenicol: in vitro DNA and HSA binding, molecular docking, and cytotoxicity studies. RSC Advances, 11(31), 19041-19056. [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02517a]
- Anticancer Bimetallic Complexes: Synthesis, Characterization, and Cytotoxicity. (2024). AZoNano. [https://www.azonano.com/article.aspx?ArticleID=6981]
- Saikosaponin D induced apoptosis and anti-tumor effect enhancing chemo-sensitivity of gemcitabine via suppressing PI3K/AKT/mTOR signaling in pancreatic cancer organoids. (2024). Cancer Management and Research. [https://www.tandfonline.com/doi/full/10.2147/CMAR.S450375]
- Strem Chemicals. 3,5,6,8-Tetrabromo-1,10-phenanthroline, 98%. Supplier data for the ligand. [https://www.strem.com/catalog/v/07-0335/25/3_5_6_8-tetrabromo-1_10-phenanthroline_98%25]
Sources
- 1. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
antimicrobial activity of transition metal complexes with 3,5,6,8-Tetrabromo-1,10-phenanthroline
Here is the detailed Application Note and Protocol on the .
Application Notes & Protocols
Topic: Antimicrobial Activity of Transition Metal Complexes with 3,5,6,8-Tetrabromo-1,10-phenanthroline
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist’s Guide to Investigating Novel Phenanthroline-Based Antimicrobials
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics.[1][2] Inorganic medicinal chemistry presents a promising frontier, with transition metal complexes emerging as a versatile class of compounds with significant therapeutic potential.[3][4] At the core of this potential is the synergy between a metal center and a bioactive organic ligand.
1,10-phenanthroline (phen) is a classic heterocyclic ligand known for its potent, broad-spectrum antimicrobial activity.[2][4] The coordination of metal ions to phenanthroline can dramatically enhance this activity.[1] This enhancement is often explained by Tweedy's Chelation Theory, which posits that chelation reduces the polarity of the metal ion, increasing the complex's overall lipophilicity.[3] This heightened lipophilicity facilitates the diffusion of the complex across the lipid-rich membranes of microorganisms, allowing it to reach intracellular targets.[3]
This guide focuses on a specific, highly functionalized derivative: 3,5,6,8-Tetrabromo-1,10-phenanthroline . The introduction of four bromine atoms onto the phenanthroline scaffold is a deliberate design choice. Halogenation significantly increases the lipophilicity and electron-withdrawing nature of the ligand, which can further augment the antimicrobial efficacy of its metal complexes.
This document provides a comprehensive, field-tested framework for the synthesis, characterization, and systematic evaluation of the antimicrobial properties of transition metal complexes incorporating this novel, tetrabrominated phenanthroline ligand.
Part 1: Synthesis and Characterization of Metal Complexes
The foundation of any antimicrobial study is the robust synthesis and unambiguous characterization of the test compounds. This section provides a generalized protocol for complexation and outlines the essential analytical techniques for structural verification.
General Protocol for Synthesis of M(II)-(Br₄-phen) Complexes
This protocol describes a general method for synthesizing complexes using a divalent transition metal salt (e.g., CuCl₂, MnCl₂, NiCl₂) and the 3,5,6,8-Tetrabromo-1,10-phenanthroline ligand.
Causality Behind Experimental Choices:
-
Solvent: A mixture of ethanol and water is often used. Ethanol solubilizes the organic ligand, while water dissolves the metal salt, creating a homogenous reaction medium.
-
Stoichiometry: The molar ratio of ligand to metal is critical. A 1:1 or 2:1 ratio is common, leading to complexes like [M(Br₄-phen)Cl₂] or [M(Br₄-phen)₂]Cl₂. The desired stoichiometry will dictate the initial quantities.
-
Reflux: Heating under reflux provides the necessary activation energy to overcome the kinetic barrier of ligand exchange and complex formation, ensuring the reaction proceeds to completion.
-
Purification: Washing with solvents like diethyl ether is crucial to remove any unreacted starting materials or organic byproducts, ensuring the purity of the final complex.
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve one molar equivalent of 3,5,6,8-Tetrabromo-1,10-phenanthroline (M.W. 495.79 g/mol ) in 25 mL of warm ethanol in a 100 mL round-bottom flask.[5][6]
-
Metal Salt Dissolution: In a separate beaker, dissolve one molar equivalent of the desired transition metal salt (e.g., CuCl₂·2H₂O) in 15 mL of deionized water.
-
Reaction Initiation: Add the aqueous solution of the metal salt dropwise to the ethanolic solution of the ligand while stirring continuously.
-
Refluxing: Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. A color change or the formation of a precipitate typically indicates complex formation.
-
Isolation: After cooling the mixture to room temperature, collect the resulting precipitate by suction filtration using a Büchner funnel.
-
Purification: Wash the isolated solid sequentially with small portions of cold deionized water, ethanol, and finally diethyl ether to remove impurities.
-
Drying: Dry the purified complex in a vacuum oven at 60°C overnight. Store the final product in a desiccator.
Workflow for Complex Synthesis
Caption: Workflow for the synthesis of transition metal complexes.
Physicochemical Characterization
Confirming the structure and purity of the synthesized complexes is non-negotiable. The following techniques are standard for this purpose:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the phenanthroline ligand to the metal ion. A shift in the C=N stretching vibration frequency is indicative of complexation.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions. The appearance of new charge-transfer bands in the complex compared to the free ligand provides evidence of coordination.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nitrogen. The results should match the theoretical values for the proposed structure.
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte. This helps in formulating the correct ionic structure of the complex in solution.
Part 2: Protocols for Antimicrobial Evaluation
A multi-step approach is essential for a thorough antimicrobial assessment, starting with qualitative screening and progressing to quantitative determination of activity. All protocols must be performed in a sterile environment using aseptic techniques.
Preparation of Standardized Inoculum
Principle: The density of the bacterial or fungal suspension must be standardized to ensure reproducibility of results. The 0.5 McFarland standard provides a reference turbidity equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]
Protocol:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Vortex the suspension thoroughly to create a homogenous mixture.
-
Adjust the turbidity of the suspension to match that of the 0.5 McFarland standard by adding more colonies or more sterile saline/broth. Verify the turbidity using a spectrophotometer at 625 nm (absorbance should be 0.08-0.10).
-
This standardized inoculum should be used within 15-30 minutes of preparation.
Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)
Principle: This method provides a preliminary, qualitative assessment of antimicrobial activity. The complex diffuses from a well into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear "zone of inhibition" (ZOI).[8]
Step-by-Step Methodology:
-
Prepare Agar Plates: Aseptically pour 20-25 mL of molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify completely.
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.
-
Create Wells: Using a sterile cork borer (6-8 mm diameter), punch uniform wells into the agar.
-
Load Samples: Prepare a stock solution of the test complex (e.g., 1 mg/mL in DMSO).[7] Carefully pipette a fixed volume (e.g., 50-100 µL) of the complex solution into a designated well.
-
Controls:
-
Positive Control: Load a well with a standard antibiotic solution (e.g., Gentamicin, 10 µg/mL).
-
Negative Control: Load a well with the solvent used to dissolve the complex (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.[7]
-
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds, then incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Workflow for Agar Well Diffusion
Caption: Experimental workflow for the agar well diffusion assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is considered the gold standard for susceptibility testing.
Step-by-Step Methodology:
-
Prepare Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add Complex: Add 100 µL of the test complex solution (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10.
-
Result: Wells 1-10 now contain serially diluted complex. Well 11 serves as the growth control (no complex). Well 12 serves as the sterility control (no complex, no inoculum).
-
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the complex at which there is no visible turbidity (i.e., the first clear well). A colorimetric indicator like Resazurin can be added to aid in visualization.
Part 3: Data Presentation and Proposed Mechanism
Summarizing Quantitative Data
Results should be collated into a clear, concise table for easy comparison of the antimicrobial efficacy of different metal complexes against a panel of clinically relevant microorganisms.
| Complex | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Cu(II)-(Br₄-phen)Cl₂ | Staphylococcus aureus | 22 | 8 |
| Escherichia coli | 18 | 16 | |
| Mn(II)-(Br₄-phen)Cl₂ | Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 | |
| Ag(I)-(Br₄-phen)NO₃ | Staphylococcus aureus | 25 | 4 |
| Escherichia coli | 21 | 8 | |
| Gentamicin (Control) | Staphylococcus aureus | 28 | 2 |
| Escherichia coli | 26 | 4 | |
| Ligand alone | Staphylococcus aureus | 10 | >128 |
| Escherichia coli | 9 | >128 |
Note: Data presented are hypothetical and for illustrative purposes only.
Postulated Mechanisms of Action
While the precise mechanism must be elucidated experimentally, the activity of phenanthroline-based metal complexes is believed to be multifactorial.[2] The increased lipophilicity of the Br₄-phen complex allows it to cross the cell membrane and exert its effects through several potential pathways.[3]
-
DNA Intercalation and Nuclease Activity: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of microbial DNA. This can disrupt DNA replication and transcription. Certain transition metals, particularly copper, can facilitate oxidative cleavage of the DNA backbone.
-
Enzyme Inhibition: The complex can bind to the active sites of essential enzymes, particularly those involved in cellular respiration or cell wall synthesis, leading to metabolic disruption.[3]
-
Generation of Reactive Oxygen Species (ROS): The redox-active nature of transition metals like Cu(II) and Mn(II) can catalyze the production of ROS within the cell, causing widespread damage to proteins, lipids, and nucleic acids.
Potential Antimicrobial Mechanisms
Caption: Postulated mechanisms of antimicrobial action for metal complexes.
References
-
Devereux, M., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. PubMed Central. Available at: [Link]
-
Ikhimiukor, O. O., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Available at: [Link]
-
Khatun, M., & Patoary, M. A. (2018). Metal Complexes as Antimicrobial Agents. SciSpace. Available at: [Link]
-
McCann, M., et al. (2021). In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. MDPI. Available at: [Link]
-
da Silva, J. P., et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. QUIMICA NOVA. Available at: [Link]
-
Molloy, J. K., et al. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. PubMed. Available at: [Link]
-
Ponce-Vargas, M., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. Available at: [Link]
-
ResearchGate. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. ResearchGate. Available at: [Link]
-
Al-Jawhari, A., et al. (2023). Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. MDPI. Available at: [Link]
-
Santos, A. F., et al. (2014). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. ResearchGate. Available at: [Link]
-
Gebreyohannes, G., & Abebe, A. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate. Available at: [Link]
-
Esmadi, F. T., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 66127-00-2|3,5,6,8-Tetrabromo-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 6. 3,5,6,8-四溴-1,10-菲咯啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
characterization of 3,5,6,8-Tetrabromo-1,10-phenanthroline using mass spectrometry
An Application Note on the Mass Spectrometric Characterization of 3,5,6,8-Tetrabromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . As a Senior Application Scientist, this note synthesizes foundational principles with practical, field-tested protocols. We will explore the nuanced selection of ionization techniques, delve into the predictable complexities of its isotopic distribution and fragmentation patterns, and provide detailed experimental workflows. This guide is designed to be a self-validating resource, ensuring that researchers can confidently identify and characterize this and similar polyhalogenated compounds with high fidelity.
Introduction: The Significance of 3,5,6,8-Tetrabromo-1,10-phenanthroline
3,5,6,8-Tetrabromo-1,10-phenanthroline is a polybrominated derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for various metal ions.[1][2] This property has led to its application in diverse fields, including coordination chemistry, the development of novel sensors, and as a component in materials science, such as in the creation of flame retardants.[2]
The addition of four bromine atoms to the phenanthroline core significantly alters its electronic properties and molecular weight, making mass spectrometry an indispensable tool for its unambiguous identification and characterization. The molecular formula of 3,5,6,8-Tetrabromo-1,10-phenanthroline is C₁₂H₄Br₄N₂[1][3][4][5], with a monoisotopic mass of approximately 491.71 Da and an average molecular weight of 495.79 g/mol .[1][3]
The Cornerstone of Analysis: Understanding Bromine's Isotopic Signature
A defining characteristic of bromine in mass spectrometry is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[6] This results in a distinctive isotopic cluster for any bromine-containing ion, which serves as a powerful diagnostic tool. For a molecule containing four bromine atoms, like 3,5,6,8-Tetrabromo-1,10-phenanthroline, the molecular ion will not be a single peak but a cluster of peaks. The relative intensities of these peaks can be predicted by the binomial expansion (a+b)⁴, where 'a' and 'b' are the abundances of the two isotopes. This results in a characteristic pattern with five major peaks (M, M+2, M+4, M+6, M+8) with an approximate intensity ratio of 1:4:6:4:1.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of 3,5,6,8-Tetrabromo-1,10-phenanthroline [C₁₂H₄Br₄N₂]
| Ion | Isotopic Composition | Approximate m/z | Relative Abundance (%) |
| [M]⁺ | C₁₂H₄(⁷⁹Br)₄N₂ | 491.7 | ~6.25 |
| [M+2]⁺ | C₁₂H₄(⁷⁹Br)₃(⁸¹Br)₁N₂ | 493.7 | ~25 |
| [M+4]⁺ | C₁₂H₄(⁷⁹Br)₂(⁸¹Br)₂N₂ | 495.7 | ~37.5 |
| [M+6]⁺ | C₁₂H₄(⁷⁹Br)₁(⁸¹Br)₃N₂ | 497.7 | ~25 |
| [M+8]⁺ | C₁₂H₄(⁸¹Br)₄N₂ | 499.7 | ~6.25 |
Strategic Ionization: Choosing the Right Tool for the Job
The choice of ionization technique is critical and depends on the desired information—molecular weight confirmation or structural elucidation through fragmentation.
"Hard" Ionization: Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, typically at 70 eV. This high energy leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For 3,5,6,8-Tetrabromo-1,10-phenanthroline, EI is expected to produce a weak molecular ion cluster but prominent fragment ions corresponding to the sequential loss of bromine atoms.
-
Causality: The high energy of EI readily cleaves the relatively weaker C-Br bonds. The stability of the aromatic phenanthroline core means that initial fragmentation will likely involve the loss of bromine atoms rather than ring cleavage.[7]
"Soft" Ionization: ESI, APCI, and MALDI
Soft ionization techniques impart less energy to the analyte, making them ideal for observing the intact molecular ion.
-
Electrospray Ionization (ESI): ESI is well-suited for polar, and ionizable molecules. 3,5,6,8-Tetrabromo-1,10-phenanthroline, with its two nitrogen atoms, can be protonated in an acidic solution, making it amenable to positive-ion ESI. This technique is excellent for confirming the molecular weight via the [M+H]⁺ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable molecules. It involves creating reactant ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange. APCI is a robust alternative to ESI for this compound.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique particularly useful for non-volatile and thermally labile molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization. This would be an effective method for obtaining the molecular ion of 3,5,6,8-Tetrabromo-1,10-phenanthroline, especially for solid samples.
Diagram 1: General Experimental Workflow for Mass Spectrometry
Caption: A generalized workflow for the mass spectrometric analysis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Deciphering the Fragments: Predicting the Fragmentation Pathway
Under EI conditions, the fragmentation of 3,5,6,8-Tetrabromo-1,10-phenanthroline is expected to be dominated by the sequential loss of bromine atoms. The stable, aromatic phenanthroline ring system will likely remain intact until higher fragmentation energies are applied.
Key Fragmentation Steps:
-
Initial Ionization: Formation of the molecular ion radical, [C₁₂H₄Br₄N₂]⁺˙.
-
Loss of a Bromine Radical: The primary fragmentation will be the cleavage of a C-Br bond to lose a bromine radical (·Br), resulting in an ion of [C₁₂H₄Br₃N₂]⁺.
-
Sequential Bromine Loss: This process will continue with the subsequent loss of bromine atoms, leading to ions such as [C₁₂H₄Br₂N₂]⁺, [C₁₂H₄BrN₂]⁺, and finally the tetradebrominated phenanthroline cation, [C₁₂H₄N₂]⁺.
Diagram 2: Predicted Fragmentation Pathway of 3,5,6,8-Tetrabromo-1,10-phenanthroline under EI
Caption: A simplified representation of the sequential loss of bromine atoms from the molecular ion.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Protocol for Sample Preparation
-
Solvent Selection: Choose a high-purity (HPLC or MS grade) solvent in which the compound is soluble. Acetonitrile, methanol, or a mixture thereof are good starting points.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 3,5,6,8-Tetrabromo-1,10-phenanthroline and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For ESI, it may be beneficial to add 0.1% formic acid to the final solution to promote protonation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's tubing.
Protocol for ESI-MS Analysis
-
Instrument Setup:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0-4.5 kV.
-
Drying Gas (N₂): Set the flow rate and temperature according to the manufacturer's recommendations (e.g., 8-12 L/min at 300-350 °C).
-
Nebulizer Pressure: 30-50 psi.
-
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition:
-
Mass Range: Scan from m/z 150 to 600 to ensure capture of the molecular ion cluster and major fragments.
-
Acquisition Mode: Full scan mode.
-
-
Data Analysis: Look for the [M+H]⁺ ion cluster centered around m/z 497. The isotopic pattern should match the theoretical distribution for four bromine atoms.
Protocol for GC-EI-MS Analysis
-
Instrument Setup:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition:
-
Mass Range: Scan from m/z 50 to 550.
-
Acquisition Mode: Full scan mode.
-
-
Data Analysis: Identify the retention time of the compound. Examine the mass spectrum for the characteristic isotopic cluster of the molecular ion (if present) and the fragment ions corresponding to the sequential loss of bromine.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, incorporate the following self-validating checks:
-
Isotopic Pattern Matching: The observed isotopic pattern for any bromine-containing fragment must match the theoretical distribution. This is the most reliable confirmation of the number of bromine atoms in the ion.
-
Mass Accuracy: For high-resolution mass spectrometers, the measured mass should be within 5 ppm of the calculated exact mass.
-
Blank Injections: Run a solvent blank before and after your sample to ensure that there is no carryover or contamination.
-
Consistency Across Ionization Methods: If possible, analyze the sample using both a soft and a hard ionization technique. The molecular weight information from the soft ionization method should corroborate the fragmentation data from the hard ionization method.
Conclusion
The mass spectrometric characterization of 3,5,6,8-Tetrabromo-1,10-phenanthroline is a clear-cut process when the fundamental principles of isotopic distribution and fragmentation of halogenated compounds are understood. The distinctive isotopic signature of bromine provides an unmistakable marker for this compound and its fragments. By strategically selecting the appropriate ionization technique, researchers can either confirm the molecular weight with high confidence using soft ionization methods like ESI or elucidate its structure through the predictable fragmentation patterns generated by EI. The protocols and insights provided in this guide offer a robust framework for the successful analysis of this and other polybrominated molecules.
References
-
PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2024). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Retrieved from [Link]
-
ResearchGate. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
University of Victoria. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopes of bromine. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
Sources
- 1. Buy 3,5,6,8-Tetrabromo-1,10-phenanthroline | 66127-00-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. strem.com [strem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Analysis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Abstract
This application note provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,5,6,8-Tetrabromo-1,10-phenanthroline. This heavily brominated derivative of 1,10-phenanthroline is a critical building block in coordination chemistry and materials science, with applications ranging from the development of flame retardants to novel metal complex catalysts.[1] Accurate and efficient characterization of this compound is paramount for quality control and research applications. This guide details a robust protocol using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, outlines the interpretation of the resulting spectrum, and provides insights into the influence of extensive bromination on the vibrational modes of the phenanthroline core.
Introduction: The Significance of 3,5,6,8-Tetrabromo-1,10-phenanthroline
3,5,6,8-Tetrabromo-1,10-phenanthroline (C₁₂H₄Br₄N₂) is a key organic ligand. Its structure, featuring a rigid, planar phenanthroline backbone with four bromine substituents, imparts unique electronic and steric properties.[2] The electron-withdrawing nature of the bromine atoms significantly modulates the electron density of the aromatic system, influencing the coordination properties of the nitrogen atoms and the stability of the resulting metal complexes.[2]
FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a unique "molecular fingerprint" of a compound.[3] It is an indispensable tool for confirming the identity and assessing the purity of synthesized 3,5,6,8-Tetrabromo-1,10-phenanthroline by identifying its characteristic functional group vibrations.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the recommended sampling technique for this solid compound as it requires minimal to no sample preparation.[4]
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: High-purity (≥98%) 3,5,6,8-Tetrabromo-1,10-phenanthroline.[5]
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Methodological Workflow
The following diagram illustrates the streamlined workflow for the ATR-FT-IR analysis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Caption: ATR-FT-IR Experimental Workflow
Step-by-Step Protocol
-
Crystal Cleaning: Thoroughly clean the diamond ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.
-
Background Collection: Acquire a background spectrum. This is a critical step to account for the absorbance of ambient moisture and carbon dioxide, as well as the instrumental response.
-
Sample Application: Place a small amount of the powdered 3,5,6,8-Tetrabromo-1,10-phenanthroline sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. The typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans.
-
Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 1.
-
Data Processing: Perform an ATR correction and a baseline correction on the collected spectrum using the spectrometer's software.
Spectral Interpretation and Discussion
The FT-IR spectrum of 3,5,6,8-Tetrabromo-1,10-phenanthroline is characterized by several distinct absorption bands. The heavy substitution with four bromine atoms significantly influences the vibrational frequencies of the phenanthroline core compared to the parent compound.
The molecular structure of 3,5,6,8-Tetrabromo-1,10-phenanthroline, with key vibrational modes highlighted, is presented below.
Caption: Key Vibrational Modes of the Analyte
High-Frequency Region (4000-2500 cm⁻¹)
This region is primarily characterized by C-H stretching vibrations.
-
Aromatic C-H Stretching: A weak to medium intensity band is observed around 3022 cm⁻¹ .[2] This is characteristic of C-H bonds on an aromatic ring.[6] Notably, this is a slightly lower frequency compared to the parent 1,10-phenanthroline (around 3060 cm⁻¹), which can be attributed to the electron-withdrawing effects of the bromine substituents.[2][7]
Fingerprint Region (1800-400 cm⁻¹)
This region contains a wealth of structural information from various stretching and bending vibrations.
| Vibrational Mode | Observed Wavenumber (cm⁻¹) for 3,5,6,8-Tetrabromo-1,10-phenanthroline | Reference Wavenumber (cm⁻¹) for 1,10-phenanthroline | Interpretation and Causality |
| Aromatic C=C Stretching | ~1577 | ~1615, 1586[7] | The bands corresponding to the carbon-carbon double bond stretching in the aromatic rings show a downfield shift. This is a direct consequence of the four electron-withdrawing bromine atoms reducing the electron density within the phenanthroline ring system.[2] |
| Aromatic C=N Stretching | ~1472 | ~1586[7] | A significant downfield shift is observed for the C=N stretching vibration. This is a strong indicator of the substantial electronic perturbation caused by the bromine atoms on the pyridine rings of the phenanthroline core.[2] |
| C-H Bending (Out-of-Plane) | 900-675 | 854, 738[8] | The pattern of C-H out-of-plane bending vibrations is indicative of the substitution pattern on the aromatic rings.[6] |
| C-Br Stretching | 690-515 | N/A | Strong absorptions in this lower frequency range are characteristic of the carbon-bromine stretching vibration. The presence of multiple strong bands in this region confirms the extensive bromination of the molecule. |
Trustworthiness and Self-Validation
The protocol's reliability is ensured through several key checks:
-
Background Correction: A clean, flat baseline in the final spectrum after background subtraction indicates proper environmental compensation.
-
Reproducibility: Consecutive measurements of the same sample should yield virtually identical spectra, confirming the stability of the instrument and the homogeneity of the sample.
-
Comparison to Reference: The obtained peak positions should closely match the established values for high-purity 3,5,6,8-Tetrabromo-1,10-phenanthroline. Significant deviations may indicate the presence of impurities or residual starting material.
Conclusion
FT-IR spectroscopy, particularly with an ATR accessory, provides a rapid, reliable, and straightforward method for the identification and characterization of 3,5,6,8-Tetrabromo-1,10-phenanthroline. The key spectral features—the aromatic C-H stretch just above 3000 cm⁻¹, and the characteristic downfield-shifted C=C and C=N stretching vibrations in the fingerprint region, along with the strong C-Br absorptions—collectively serve as a definitive spectroscopic signature for this important compound. This application note serves as a practical guide for researchers and professionals in ensuring the quality and identity of their materials.
References
-
Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) Acetamide, (c).... Retrieved from [Link]
- Egbele, R. O. (2020). Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. Chemistry Research Journal, 5(6), 266-272.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,10-phenanthroline (1) and the Cu(phen) Cl 2 complex (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]/learn/science/atr-ftir-spectroscopy-guide)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 3,5,6,8-Tetrabromo-1,10-phenanthroline | 66127-00-2 [smolecule.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. strem.com [strem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Welcome to the technical support center for the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your reaction outcomes.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Q1: My reaction yields are consistently low. What are the primary factors affecting the yield of the tetrabromination?
Low yields in the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline can often be attributed to several critical factors:
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Incomplete Bromination: The addition of four bromine atoms to the 1,10-phenanthroline core is a sterically hindered process.[1] Insufficient reaction time, inadequate temperature, or a suboptimal amount of the brominating agent can lead to a mixture of mono-, di-, and tri-brominated species, thus reducing the yield of the desired tetrabrominated product.
-
Suboptimal Catalyst Activity: The choice and activity of the catalyst are paramount. The use of a medium-strength Lewis acid catalyst like sulfur dichloride (SCl₂) has been shown to be crucial for efficient bromination.[2][3][4] Weaker catalysts may not sufficiently activate the phenanthroline ring for exhaustive bromination.
-
Side Reactions: At elevated temperatures, undesired side reactions, such as charring or the formation of oxidized byproducts, can occur, leading to a decrease in the overall yield of the target molecule.
-
Purification Losses: The purification process itself can be a significant source of yield loss. 3,5,6,8-Tetrabromo-1,10-phenanthroline has limited solubility in many common organic solvents, which can make recrystallization challenging and lead to product loss.
Q2: I am observing a mixture of brominated phenanthrolines in my final product. How can I improve the selectivity towards the tetrabromo- derivative?
Achieving high selectivity for the tetrabrominated product requires careful control over the reaction conditions. Here are some strategies:
-
Optimize Reaction Time and Temperature: A longer reaction time and a sufficiently high temperature are generally required to drive the reaction to completion and ensure the formation of the tetrabrominated product. A reported method suggests refluxing for 31 hours.[5]
-
Molar Ratio of Bromine: Ensure a sufficient excess of the brominating agent (e.g., elemental bromine) is used to favor the exhaustive bromination of the phenanthroline core.
-
Catalyst Choice: As mentioned, sulfur dichloride (SCl₂) in the presence of pyridine has been reported as an effective catalytic system for the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline.[3][4] Thionyl chloride (SOCl₂) has also been used as a solvent and catalyst.[5]
Q3: The purification of my crude product is proving difficult, with significant product loss. What are the recommended purification strategies?
Purification of 3,5,6,8-Tetrabromo-1,10-phenanthroline can be challenging due to its low solubility. Here's a recommended approach:
-
Initial Work-up: After the reaction, the mixture is typically cooled, and the excess brominating agent and solvent (e.g., thionyl chloride) are carefully quenched. The crude product often precipitates as a solid.
-
Neutralization: The acidic reaction mixture should be neutralized. One protocol suggests washing the precipitate with aqueous ammonia until the washing solution is colorless.[5]
-
Recrystallization: Recrystallization from a high-boiling point solvent like toluene is a viable option for purification.[5] Due to the compound's low solubility, a large volume of solvent may be required.
-
Column Chromatography: While potentially leading to some product loss on the stationary phase, column chromatography can be effective for separating the desired tetrabromo-phenanthroline from less brominated impurities.
A patented method for purifying other substituted phenanthrolines involves dissolving the crude product in a dilute acid, treating it with activated charcoal, and then precipitating the purified product by adjusting the pH.[6] This approach could be adapted for 3,5,6,8-Tetrabromo-1,10-phenanthroline.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Q1: What is the underlying mechanism of the bromination of 1,10-phenanthroline?
The bromination of 1,10-phenanthroline is an electrophilic aromatic substitution reaction. The phenanthroline ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction proceeds through the following general steps:
-
Activation of Bromine: A Lewis acid catalyst, such as SCl₂, interacts with elemental bromine (Br₂) to generate a more potent electrophilic bromine species.
-
Electrophilic Attack: The activated bromine electrophile attacks the electron-rich positions of the phenanthroline ring. The positions at 3, 8, 5, and 6 are susceptible to bromination.
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the brominated phenanthroline.
The use of a catalyst like SCl₂ is thought to facilitate the formation of a 1,10-phenanthrolin-1-ium salt-type intermediate, which is important for efficient bromination.[2]
Q2: Why is 1,10-phenanthroline a useful scaffold for developing new molecules?
1,10-Phenanthroline is a highly versatile ligand in coordination chemistry due to its strong ability to chelate a wide range of metal ions.[7][8] Its rigid, planar structure provides a robust framework for constructing complex molecular architectures.[7] The introduction of bromine atoms at specific positions, as in 3,5,6,8-Tetrabromo-1,10-phenanthroline, can be used to modulate the electronic properties of the ligand and the resulting metal complexes, or to serve as handles for further functionalization.
Q3: What are the key safety precautions to consider during this synthesis?
The synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline involves several hazardous materials and requires strict adherence to safety protocols:
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride (SOCl₂) and Sulfur Dichloride (SCl₂): These reagents are also corrosive and react violently with water. They should be handled with extreme care in a fume hood.
-
3,5,6,8-Tetrabromo-1,10-phenanthroline: The final product is classified as a substance that causes serious eye damage and may cause long-lasting harmful effects to aquatic life.[9] Appropriate handling and disposal procedures should be followed.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
III. Experimental Protocols
Optimized One-Step Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
This protocol is an improved method for the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.[5]
Materials:
-
1,10-phenanthroline monohydrate
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Aqueous Ammonia (NH₃)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4.0 g (20 mmol) of 1,10-phenanthroline monohydrate in 200 mL of thionyl chloride.
-
Carefully add 9.3 g (120 mmol) of freshly distilled bromine to the solution.
-
Heat the reaction mixture to reflux and maintain for 31 hours.
-
After 31 hours, cool the reaction mixture to room temperature. A bright yellow precipitate of 3,5,6,8-tetrabromophenanthroline will form.
-
Filter the precipitate and wash it with aqueous ammonia until the washing solution is colorless.
-
The resulting white solid is then recrystallized from toluene to yield the purified product.
IV. Data Presentation
Table 1: Reagent Quantities and Molar Ratios for Optimized Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| 1,10-Phenanthroline Monohydrate | 198.22 | 4.0 g | 20 | 1 |
| Thionyl Chloride | 118.97 | 200 mL | - | Solvent |
| Bromine | 159.808 | 9.3 g | 120 | 6 |
V. Visualizations
Diagram 1: Synthesis Pathway of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Caption: A step-by-step guide to diagnosing and resolving low yield issues.
VI. References
-
Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. - YouTube. (2020, February 4). Retrieved from [Link]
-
Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Mahurin Honors College Capstone Experience/Thesis Projects. Western Kentucky University. Retrieved from [Link]
-
One-step synthesis method of symmetrical 1,10- phenanthroline derivative. Google Patents. Retrieved from
-
Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2020). MDPI. Retrieved from [Link]
-
3,5,6,8-Tetrabromo-1,10-phenanthroline. PubChem. Retrieved from [Link]
-
Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Purification of 1, 10-phenanthrolines. Google Patents. Retrieved from
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. (2014). ConnectSci. Retrieved from [Link]
-
New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. (2015). PMC - NIH. Retrieved from [Link]
-
Kinetics and mechanism of oxidation of tris-(1,10-phenanthroline)iron(II) by chlorine and bromine and of the reduction of tris-(1,10-phenanthroline)iron(III) by iodide ions. (1981). Canadian Science Publishing. Retrieved from [Link]
-
Synthesis method of phenanthroline-5,6-diketone. Google Patents. Retrieved from
-
A challenging synthesis. (2017). The Royal Society of Chemistry. Retrieved from [Link]
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. (2014). OUCI. Retrieved from [Link]
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. (2014). ResearchGate. Retrieved from [Link]
-
What is the background and overview of 1,10-Phenanthroline-5,6-dione,3,8-dibromo? (n.d.). Retrieved from [Link]
-
Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. (n.d.). CORE. Retrieved from [Link]
-
Self-assembly of Novel Molecular Complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline and Evaluation of Their in Vitro Antitumour Activity. (2011). PubMed. Retrieved from [Link]
Sources
- 1. A challenging synthesis [rsc.org]
- 2. connectsci.au [connectsci.au]
- 3. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 7. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3,5,6,8-Tetrabromo-1,10-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when functionalizing this versatile but complex building block. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthetic work, presented in a direct question-and-answer format.
Question 1: My 3,5,6,8-Tetrabromo-1,10-phenanthroline won't dissolve. How can I improve its solubility for a reaction?
Answer: Poor solubility is the most common initial hurdle. The planar, tetrabrominated aromatic structure leads to strong intermolecular packing and low solubility in many common organic solvents.
Causality: The molecule's high molecular weight (495.79 g/mol ) and symmetry contribute to a stable crystal lattice, making it difficult for solvent molecules to solvate effectively.[1][2]
Solutions:
-
Solvent Selection: While challenging, certain solvents and mixtures are more effective. High-boiling point, polar aprotic solvents are generally the best choice.
-
Heating: Gently heating the solvent mixture can significantly improve solubility. Always use a condenser and ensure your reaction is stable at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
| Solvent | Boiling Point (°C) | Suitability | Comments |
| Dichloromethane (DCM) | 39.6 | Low | Suitable for slurries or short-term dissolution. |
| Tetrahydrofuran (THF) | 66 | Moderate | Often used in coupling reactions, may require heating. |
| Toluene | 111 | Moderate | Good for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | 153 | High | Excellent solvating power, but requires careful removal post-reaction. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Very effective, but can be difficult to remove and may interfere with some catalytic cycles. |
Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is failing or giving very low yields. What's going wrong?
Answer: This is a multi-faceted problem often rooted in catalyst inhibition, steric hindrance, or suboptimal reaction conditions. 1,10-phenanthroline and its derivatives are potent chelators for transition metals, which can lead to the deactivation of the palladium catalyst.[3]
Causality: The two nitrogen atoms in the phenanthroline core can chelate the active palladium species, effectively removing it from the catalytic cycle. This catalyst poisoning is a significant challenge.[3] Furthermore, the bromine atoms at the 3,5,6,8-positions create considerable steric bulk, hindering the approach of the catalyst and coupling partners.[4]
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Recommended Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for coupling arylboronic acids to the 3,5,6,8-Tetrabromo-1,10-phenanthroline core.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,5,6,8-Tetrabromo-1,10-phenanthroline (1 equivalent), the arylboronic acid (4.4 equivalents for full substitution), and a strong, anhydrous base (e.g., Cs₂CO₃ or K₃PO₄, 8 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and, if necessary, a supporting ligand (e.g., SPhos, 10-20 mol%). The use of modern, bulky phosphine ligands is highly recommended to counteract catalyst poisoning.[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/H₂O mixture or THF/H₂O). A common ratio is 4:1 organic solvent to water.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS. Reactions may require 12-48 hours for completion due to steric hindrance.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product often requires purification by column chromatography on silica gel. A gradient elution from hexane to ethyl acetate is typically effective.
Question 3: I'm having trouble purifying my functionalized phenanthroline derivative. What are the best practices?
Answer: Purification can be challenging due to the flat, aromatic nature of these compounds, which can cause streaking on silica gel columns, and the potential for residual metal catalyst contamination.
Solutions:
-
Column Chromatography:
-
Adsorbent: Use high-quality silica gel. If your compound is basic, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., Hexane or Heptane) and gradually increase the polarity with a more polar solvent (e.g., Ethyl Acetate or DCM).
-
-
Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.[6]
-
Solvent Screening: Test solubility in a range of solvents (e.g., Methanol, Ethanol, Acetonitrile, Toluene, Chloroform) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Metal Scavenging: To remove residual palladium, you can stir the crude product in a solution with a metal scavenger resin or perform a wash with an aqueous solution of thiourea or sodium sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and reactivity differences of the bromine positions?
A1: 3,5,6,8-Tetrabromo-1,10-phenanthroline is a symmetrical molecule.[7] However, the electronic environment of the bromine atoms is not identical, leading to potential differences in reactivity.[8]
Caption: Relative reactivity of bromine atoms.
The bromine atoms at the 3 and 8 positions are generally more reactive in palladium-catalyzed cross-coupling reactions than those at the 5 and 6 positions. This is attributed to both electronic effects and reduced steric hindrance. Selective functionalization can sometimes be achieved by carefully controlling reaction conditions (temperature, catalyst, reaction time).[7]
Q2: What are the primary applications of this compound?
A2: It is a versatile building block primarily used as a ligand in coordination chemistry and materials science.[9] Its ability to form stable complexes with metal ions makes it valuable for:
-
Catalysis: As a ligand for creating novel catalysts.[7]
-
Materials Science: For the development of luminescent materials, sensors, and flame-retardant polymers.[9]
-
Supramolecular Chemistry: As a rigid scaffold for building complex molecular architectures.[10]
-
Drug Development: The phenanthroline core is a known pharmacophore with antimicrobial properties, and functionalization allows for the development of new therapeutic agents.[11]
Q3: What are the essential safety precautions for handling 3,5,6,8-Tetrabromo-1,10-phenanthroline?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound poses several hazards.[2]
-
Eye Damage: It is classified as causing serious eye damage (H318).[2]
-
Aquatic Hazard: It may cause long-lasting harmful effects to aquatic life (H413).[2]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q4: How should 3,5,6,8-Tetrabromo-1,10-phenanthroline be stored?
A4: Proper storage is crucial to maintain its purity and reactivity.
-
Conditions: Store in a tightly sealed container at 4°C.[1]
-
Atmosphere: It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from air and moisture.[1]
-
Light: Protect from light to avoid photochemical decomposition.[1]
References
-
PubChem. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337. [Link]
-
CORE. Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. [Link]
-
PubMed. Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. [Link]
- Google Patents.
-
NASA Technical Reports Server. Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. [Link]
-
ResearchGate. Design and Synthesis of Novel 1,10-Phenanthroline Derivatives. [Link]
-
ResearchGate. Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. [Link]
-
De Gruyter. Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. [Link]
-
ResearchGate. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Request PDF. [Link]
-
Sci-Hub. Coupling of 3,8-Dibromo-1,10-phenanthroline with 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. [Link]
-
ResearchGate. Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. [Link]
-
PubMed. The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy 3,5,6,8-Tetrabromo-1,10-phenanthroline | 66127-00-2 [smolecule.com]
- 11. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5,6,8-Tetrabromo-1,10-phenanthroline Metal Complexes
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5,6,8-tetrabromo-1,10-phenanthroline and its metal complexes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the stability and success of your experiments. The heavy bromination of the 1,10-phenanthroline core introduces unique challenges, and this resource aims to equip you with the knowledge to navigate them effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, handling, and application of 3,5,6,8-tetrabromo-1,10-phenanthroline metal complexes. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low Yield or Failure of Complexation Reaction
Symptom: After reacting 3,5,6,8-tetrabromo-1,10-phenanthroline with a metal salt, you observe a low yield of the desired complex, or the starting materials remain unreacted.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Explanation | Troubleshooting Steps |
| Steric Hindrance | The four bulky bromine atoms on the phenanthroline ring can sterically hinder the approach of the metal ion to the nitrogen donor atoms. This is especially true for metals with larger ionic radii or those already bearing bulky co-ligands. | 1. Increase Reaction Time and/or Temperature: Allow more time for the sterically hindered components to overcome the activation energy barrier. Gentle heating can increase molecular motion and the frequency of successful collisions. Monitor the reaction for signs of decomposition at elevated temperatures. 2. Use a Higher Ligand-to-Metal Ratio: A slight excess of the 3,5,6,8-tetrabromo-1,10-phenanthroline ligand can shift the equilibrium towards product formation. 3. Solvent Choice: Employ a coordinating solvent that can temporarily assist in the ligand exchange process. However, be mindful that strongly coordinating solvents may compete with your ligand for the metal center. |
| Incomplete Dissolution of Ligand | 3,5,6,8-tetrabromo-1,10-phenanthroline has poor solubility in many common solvents due to its rigid, planar structure and high molecular weight. If the ligand is not fully dissolved, the reaction will be heterogeneous and slow. | 1. Solvent Screening: Test the solubility of the ligand in a range of solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) or chloroform are often good starting points. 2. Use of Co-solvents: A mixture of solvents can sometimes improve solubility more than a single solvent. 3. Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution. |
| Inertness of the Metal Precursor | Some metal salts, particularly those with strongly coordinated ligands (e.g., some chloride complexes), may be kinetically inert and slow to undergo ligand exchange. | 1. Use of Labile Metal Precursors: Employ metal salts with weakly coordinating counter-ions, such as triflates (OTf⁻), perchlorates (ClO₄⁻), or nitrates (NO₃⁻). 2. Halide Abstraction: If using a halide precursor (e.g., Ru(bpy)₂Cl₂), consider adding a silver salt (e.g., AgOTf, AgNO₃) to precipitate the halide and generate a more reactive, solvent-coordinated intermediate.[1] |
Experimental Workflow for Troubleshooting Low Complexation Yield
Caption: Troubleshooting workflow for low complexation yield.
Issue 2: Decomposition of the Complex During Synthesis or Work-up
Symptom: You observe a color change (e.g., darkening, formation of a black precipitate), the appearance of unexpected spots on a TLC plate, or complex signals in the NMR spectrum of the crude product, suggesting decomposition.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Explanation | Troubleshooting Steps |
| Photosensitivity | The extended π-system of the phenanthroline ligand, especially when complexed to a metal, can absorb light, leading to photochemical reactions. This can include ligand dissociation or degradation. The presence of heavy atoms like bromine can enhance intersystem crossing and facilitate photoredox processes. | 1. Work in the Dark: Conduct the reaction and all subsequent work-up steps in the absence of direct light. Wrap reaction flasks in aluminum foil and work in a fume hood with the sash lowered and ambient light minimized. 2. Use Low-Energy Light: If visualization is necessary, use a red-light darkroom lamp. |
| Thermal Instability | While many phenanthroline complexes are thermally robust, the presence of four electron-withdrawing bromine atoms can alter the electronic properties and potentially lower the decomposition temperature. | 1. Avoid Excessive Heat: If heating is necessary for dissolution or to drive the reaction, use the minimum temperature required and for the shortest possible time. Use a precisely controlled oil bath rather than a heating mantle. 2. Perform Thermal Analysis: If thermal stability is a major concern for your application, consider running a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on a small sample to determine the decomposition temperature.[2][3][4][5][6] |
| Reductive Debromination | The bromine atoms on the phenanthroline ring can be susceptible to reductive cleavage, especially in the presence of reducing agents or certain metals in low oxidation states. This can lead to a mixture of partially debrominated ligand complexes. Reductive dehalogenation of aryl bromides is a known chemical transformation.[7][8] | 1. Choice of Metal and Oxidation State: Be cautious when working with reducing metal centers (e.g., Cu(I), low-valent iron). If reduction is suspected, consider using a more oxidizing synthetic route or protecting the metal center. 2. Avoid Reductive Conditions: Ensure that no adventitious reducing agents are present in your reaction mixture. Be mindful of the solvent and other reagents used. 3. Characterize Byproducts: Use mass spectrometry to identify if species with fewer than four bromine atoms are present in your product mixture. |
| Air/Moisture Sensitivity | While the ligand itself is generally air-stable, some metal precursors and the resulting complexes can be sensitive to oxygen or moisture, leading to oxidation of the metal center or hydrolysis. | 1. Use of Inert Atmosphere: For sensitive metal precursors (e.g., those in low oxidation states), perform the reaction under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[4][9][10][11][12] 2. Dry Solvents: Use freshly dried and degassed solvents to minimize reactions with water and oxygen. |
Logical Relationship Diagram for Complex Decomposition
Caption: Relationship between symptoms, causes, and solutions for complex decomposition.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store 3,5,6,8-tetrabromo-1,10-phenanthroline and its metal complexes?
A1: Both the free ligand and its metal complexes should be stored with care to ensure their long-term stability.
-
Light Protection: Store all compounds in amber vials or vials wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For metal complexes, especially those with metals in lower oxidation states, it is best practice to store them under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature: Store in a cool, dry place. Refrigeration is generally recommended, but ensure the container is well-sealed to prevent condensation upon removal.
-
Moisture: Store in a desiccator to protect from atmospheric moisture.
Q2: What is the expected impact of the four bromine atoms on the photophysical properties of the metal complexes?
A2: The heavy bromine atoms are expected to have a significant influence due to the "heavy atom effect." This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This can lead to:
-
Increased Phosphorescence: For luminescent complexes, you may observe stronger and longer-lived phosphorescence.
-
Reduced Fluorescence: The fluorescence quantum yield is likely to be lower.
-
Enhanced Singlet Oxygen Generation: The increased population of the triplet state can lead to more efficient energy transfer to molecular oxygen, generating singlet oxygen (¹O₂). This is a key consideration in applications like photodynamic therapy.
Q3: Can I use standard silica gel column chromatography to purify these complexes?
A3: It depends on the stability of your complex. While silica gel chromatography is a common purification technique, it can sometimes lead to decomposition of sensitive compounds.
-
Stability Test: Before committing your entire batch to a column, test the stability of your complex on a small TLC plate. Spot the compound and let the plate sit for 15-30 minutes before eluting to see if any new, lower Rf spots (indicative of decomposition) appear.
-
Deactivation of Silica: If you observe streaking or decomposition on the TLC plate, consider deactivating the silica gel by pre-treating it with a small percentage of a base like triethylamine mixed into the eluent.
-
Alternative Methods: If the complex is too unstable for silica gel, consider alternative purification methods such as recrystallization, precipitation, or size-exclusion chromatography.
Q4: How can I confirm the successful synthesis and purity of my 3,5,6,8-tetrabromo-1,10-phenanthroline metal complex?
A4: A combination of spectroscopic and analytical techniques is essential:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a significant shift in the signals of the phenanthroline protons upon coordination to the metal. The integration should be consistent with the number of ligands per metal center. The disappearance of the free ligand signals is a good indicator of a complete reaction.
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-MS) is crucial to confirm the molecular weight of the complex and to check for the presence of impurities or decomposition products (like debrominated species).
-
UV-Vis Spectroscopy: You should observe a shift in the absorption bands of the phenanthroline ligand upon complexation. New bands, such as metal-to-ligand charge transfer (MLCT) bands, may appear in the visible region, often resulting in a colored solution.
-
Elemental Analysis: This will provide the elemental composition (C, H, N) of your compound, which can be compared to the theoretical values to confirm its purity.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of a Ruthenium(II) Complex with 3,5,6,8-Tetrabromo-1,10-phenanthroline
This protocol is a general guideline for the synthesis of a [Ru(bpy)₂(tbbp)]²⁺ type complex (where tbbp = 3,5,6,8-tetrabromo-1,10-phenanthroline) and should be adapted based on the specific reactivity of your starting materials.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
3,5,6,8-Tetrabromo-1,10-phenanthroline
-
Ethanol (anhydrous)
-
Water (deionized)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Schlenk flask and other appropriate inert atmosphere glassware
Procedure:
-
Preparation: In a Schlenk flask, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and 3,5,6,8-tetrabromo-1,10-phenanthroline (1.1 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a 3:1 mixture of anhydrous ethanol and deionized water via cannula. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Wrap the flask in aluminum foil to protect it from light. Heat the mixture to reflux with stirring for 4-6 hours. The color of the solution should change from deep purple to a dark orange/red.
-
Cooling and Filtration: Allow the reaction to cool to room temperature. Filter the solution to remove any unreacted ligand.
-
Precipitation: To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise with stirring. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with small portions of cold water, followed by a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum. Store in the dark under an inert atmosphere.
Protocol 2: Monitoring for Reductive Debromination using Mass Spectrometry
Objective: To detect the presence of partially debrominated species in a sample of a 3,5,6,8-tetrabromo-1,10-phenanthroline metal complex.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your complex in a suitable solvent for mass spectrometry (e.g., acetonitrile, methanol).
-
Instrumentation: Use a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) instrument, for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of your intact complex, [M(tbbp)n]ˣ⁺. Note the characteristic isotopic pattern of the four bromine atoms.
-
Search for peaks corresponding to the loss of one, two, three, or four bromine atoms. For each loss of a bromine atom, the mass will decrease by approximately 79 or 81 m/z units, and the isotopic pattern will change accordingly.
-
The presence of these lower mass peaks with the corresponding isotopic patterns is strong evidence for reductive debromination.
-
Expected Isotopic Patterns for Brominated Species:
| Number of Bromine Atoms | Key Isotopic Peaks and Approximate Ratios |
| 4 (Br₄) | A cluster of five major peaks with approximate ratios of 1:4:6:4:1 |
| 3 (Br₃) | A cluster of four major peaks with approximate ratios of 1:3:3:1 |
| 2 (Br₂) | A cluster of three major peaks with approximate ratios of 1:2:1 |
| 1 (Br₁) | A pair of peaks with an approximate ratio of 1:1 |
References
-
Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. PMC - NIH.[Link]
-
Synthesis, characterization and evaluation of the antimicrobial, cytotoxic properties of alkaline earth metal complexes containing the nucleobase guanine. Chemical Papers.[Link]
-
Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions (RSC Publishing).[Link]
-
Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. PMC - NIH.[Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.[Link]
-
3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337. PubChem.[Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]
-
Thermoanalytical results (TGA, DTGA) of the phen and its Ln (III) complexes. ResearchGate.[Link]
-
NHC Effects on Reduction Dynamics in Iron-catalyzed Organic Transformations. PMC.[Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.[Link]
-
Coordination chemistry of N-heterocyclic carbenes substituted by alkylfluorényl groups : weak interactions, steric effets, catalysis. ResearchGate.[Link]
-
Ruthenium(II) complexes of modified 1,10-phenanthrolines. 1. Synthesis and properties of complexes containing dipyridophenazines and a dicyanomethylene-substituted 1,10-phenanthroline. ResearchGate.[Link]
-
TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Ijmra.us.[Link]
-
Photophysical properties of the new phosphorescent platinum(II) and palladium(II) complexes of benzoporphyrins and chlorins. ResearchGate.[Link]
-
Thermal analysis study of some transition metal complexes by TG and DSC methods. ResearchGate.[Link]
-
Structural, photophysical, and electrophosphorescent properties of platinum(II) complexes supported by tetradentate N2O2 chelates. PubMed.[Link]
-
Vibrational Spectroscopy of Reduced Re(I) Complexes. Amanote Research.[Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.[Link]
-
Synthesis, structures, and properties of ruthenium(ii) complexes of N-(1,10-phenanthrolin-2-yl)imidazolylidenes. Dalton Transactions (RSC Publishing).[Link]
-
Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate.[Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate.[Link]
-
Sterically crowded phenanthrolinediamides: conformational behavior and photophysics of their complexes with Eu-Gd-Tb triad. Dalton Transactions (RSC Publishing).[Link]
-
Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. RSC Publishing.[Link]
-
Ruthenium(II) Complexes with (3-Polyamino)phenanthrolines: Synthesis and Application in Sensing of Cu(II) Ions. MDPI.[Link]
-
Science Talks Lecture 74: Cobalt-N-Heterocyclic Carbene Complexes for C-B Bond Formation. YouTube.[Link]
-
Silver nitrate. Wikipedia.[Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate.[Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmra.us [ijmra.us]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 7. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopy and Electrochemistry of Ruthenium Complexes of 4,7-dihydroxy-1,10-phenanthroline - American Chemical Society [acs.digitellinc.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. chemistryviews.org [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysis with 3,5,6,8-Tetrabromo-1,10-phenanthroline
Welcome to the technical support center for the advanced ligand, 3,5,6,8-Tetrabromo-1,10-phenanthroline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for leveraging this unique ligand in a variety of catalytic reactions. My aim is to provide not just procedural guidance, but a deeper understanding of the mechanistic principles that govern the reactivity and efficiency of your catalytic systems.
Introduction to 3,5,6,8-Tetrabromo-1,10-phenanthroline in Catalysis
3,5,6,8-Tetrabromo-1,10-phenanthroline is a highly versatile, electron-deficient N,N-bidentate ligand that has found significant application in transition metal catalysis. The four electron-withdrawing bromine atoms substantially modulate the electronic properties of the phenanthroline core, influencing the stability, reactivity, and selectivity of the corresponding metal complexes.[1] This guide will address common challenges and frequently asked questions to help you unlock the full potential of this powerful catalytic tool.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. General Considerations & Ligand Handling
Question 1: I'm observing poor solubility of 3,5,6,8-Tetrabromo-1,10-phenanthroline in my reaction solvent. What are my options?
Answer: This is a common challenge due to the planar, high molecular weight, and crystalline nature of the ligand.
-
Solvent Selection: While solubility data for this specific compound is not extensively published, related brominated aromatic compounds often exhibit good solubility in halogenated solvents (e.g., dichloromethane, chloroform, chlorobenzene), ethereal solvents (e.g., THF, dioxane), and aromatic hydrocarbons (e.g., toluene, xylene) at elevated temperatures. For polar aprotic solvents, DMF and DMSO can also be effective. It is advisable to perform small-scale solubility tests with your chosen solvent system before proceeding with the reaction.
-
Pre-complexation: In some cases, pre-forming the metal-ligand complex can improve solubility. This can be achieved by stirring the metal precursor and the ligand in a suitable solvent, sometimes with gentle heating, prior to the addition of other reagents.
-
Temperature: Increasing the reaction temperature can significantly improve the solubility of the ligand and the resulting catalyst complex. However, be mindful of the thermal stability of your substrates and the potential for side reactions at higher temperatures.
Question 2: How does the presence of four bromine atoms affect the catalytic activity compared to unsubstituted 1,10-phenanthroline?
Answer: The four electron-withdrawing bromine atoms have a profound electronic effect on the phenanthroline backbone. This generally leads to:
-
Increased Stability of the Metal Complex: The electron-deficient nature of the ligand can lead to stronger binding with the metal center, forming a more stable catalyst complex.[2] This can be advantageous in preventing ligand dissociation and subsequent catalyst decomposition.
-
Altered Redox Potential of the Metal Center: The electron-withdrawing nature of the ligand makes the metal center more electrophilic. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, a more electron-deficient metal center may undergo oxidative addition more readily with electron-rich substrates.
-
Enhanced Selectivity: In some reactions, the electronic properties of the ligand can enhance selectivity for a particular reaction pathway. For instance, in certain cross-coupling reactions, an electron-deficient ligand can favor the desired productive cycle over side reactions like beta-hydride elimination.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and 3,5,6,8-Tetrabromo-1,10-phenanthroline can be an effective ligand in several key transformations.
Question 3: My Suzuki-Miyaura coupling is sluggish or gives low yields when using 3,5,6,8-Tetrabromo-1,10-phenanthroline. How can I improve the reaction?
Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:
-
Causality: The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. An electron-deficient ligand like 3,5,6,8-Tetrabromo-1,10-phenanthroline can accelerate oxidative addition but may slow down the transmetalation and reductive elimination steps. The choice of base is critical to facilitate the transmetalation step by activating the boronic acid.
-
Troubleshooting Workflow:
Caption: Suzuki Coupling Troubleshooting Flowchart
-
Optimization Protocol:
Parameter Recommendation Rationale Base Screen stronger, more soluble bases like K₃PO₄ or Cs₂CO₃. A stronger base can more effectively activate the boronic acid, facilitating the crucial transmetalation step. Solvent A biphasic system like Toluene/Water or Dioxane/Water is often effective. The aqueous phase helps to dissolve the inorganic base and facilitate the activation of the boronic acid. Temperature Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). Higher temperatures can overcome the activation energy barriers for transmetalation and reductive elimination, as well as improve solubility. Catalyst Loading If other optimizations fail, consider a modest increase in catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). This can compensate for any slow catalyst turnover or partial deactivation.
Question 4: I am attempting a Heck reaction and observing significant formation of isomerized starting material and low conversion. What is the role of the ligand and how can I optimize the conditions?
Answer: In the Heck reaction, the formation of isomerized starting material is often due to competing β-hydride elimination and re-insertion pathways. The choice of ligand and base is critical to control this.
-
Causality: The electron-deficient nature of 3,5,6,8-Tetrabromo-1,10-phenanthroline can promote the desired reductive elimination to form the product over competing pathways. A suitable base is required to regenerate the active Pd(0) catalyst.
-
Optimization Protocol:
Parameter Recommendation Rationale Base Use a non-nucleophilic organic base like triethylamine (Et₃N) or a weaker inorganic base like NaOAc or K₂CO₃. These bases are effective at regenerating the Pd(0) catalyst without promoting unwanted side reactions. Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred. These solvents help to stabilize the cationic intermediates in the catalytic cycle and often improve reaction rates. Additives In some cases, the addition of a halide scavenger like a silver or thallium salt can be beneficial, but should be used with caution. These additives can promote a cationic pathway for the Heck reaction, which can sometimes lead to higher selectivity.
Question 5: I am trying to perform a Buchwald-Hartwig amination with an electron-rich amine, but the reaction is not proceeding. Could the electron-deficient ligand be the issue?
Answer: Yes, the electronic properties of the ligand and the amine can have a significant interplay in the Buchwald-Hartwig amination.
-
Causality: The catalytic cycle involves the formation of a palladium-amido complex. An electron-deficient ligand can make the palladium center more electrophilic, which might hinder the deprotonation of the amine to form the active amido species, especially with less nucleophilic amines. Reductive elimination to form the C-N bond can also be influenced by ligand electronics.
-
Troubleshooting & Optimization:
-
Stronger Base: Employ a stronger, non-nucleophilic base such as NaOt-Bu or LHMDS. This will facilitate the deprotonation of the amine and the formation of the palladium-amido complex.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.
-
Ligand Screening: While 3,5,6,8-Tetrabromo-1,10-phenanthroline can be effective, if issues persist, screening a small library of ligands with varying electronic properties (e.g., more electron-rich phosphine ligands) may be necessary to find the optimal balance for your specific substrate combination.
-
Question 6: I have a polyhalogenated substrate and I'm struggling with selectivity in a Negishi cross-coupling reaction. Can 3,5,6,8-Tetrabromo-1,10-phenanthroline help?
Answer: This is an excellent application for this ligand. There is precedent for 3,5,6,8-Tetrabromo-1,10-phenanthroline being used as a pre-catalyst in the Negishi reaction to achieve high selectivity.
-
Causality & Application: In a reported Negishi reaction between 3,5,6,8-tetrabromophenanthroline and an organozinc reagent, a palladium complex of a related phenanthroline derivative was shown to be a highly active and selective pre-catalyst for the formation of tetra-alkyne-substituted derivatives.[3] This suggests that the electronic properties of the brominated phenanthroline ligand can play a crucial role in controlling the regioselectivity of the coupling.
-
General Protocol for Negishi Coupling:
-
Preparation of the Organozinc Reagent: Prepare the organozinc reagent in situ or from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), 3,5,6,8-Tetrabromo-1,10-phenanthroline, and the aryl halide in an anhydrous solvent (typically THF or toluene).
-
Reaction Execution: Add the organozinc reagent to the reaction mixture and heat to the desired temperature (often in the range of 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
III. Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and often complementary approach to palladium-catalyzed reactions. 1,10-Phenanthroline and its derivatives are well-established ligands for copper.
Question 7: I am attempting a copper-catalyzed Sonogashira-type coupling and am observing significant Glaser-Hay homocoupling of my terminal alkyne. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction in copper-catalyzed alkyne couplings, often promoted by the presence of oxygen.
-
Causality: The desired cross-coupling pathway competes with the oxidative homocoupling of the alkyne. The ligand can influence the relative rates of these two pathways.
-
Troubleshooting Workflow:
Caption: Sonogashira Homocoupling Troubleshooting
-
Optimization Strategies:
-
Inert Atmosphere: The most critical factor is to rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Base Selection: An amine base such as triethylamine or diisopropylamine is often used as both the base and a co-solvent. The choice of base can influence the reaction outcome.
-
Copper Source: Both Cu(I) and Cu(II) sources can be used, as Cu(II) is often reduced in situ. CuI is a common and effective choice.
-
Ligand-to-Metal Ratio: The ratio of 3,5,6,8-Tetrabromo-1,10-phenanthroline to the copper salt can be crucial. A slight excess of the ligand may be beneficial in stabilizing the active catalytic species and suppressing homocoupling.
-
IV. Catalyst Deactivation and Stability
Question 8: My reaction starts well but then stalls before reaching full conversion. What are the likely causes of catalyst deactivation with this ligand?
Answer: Catalyst deactivation can occur through several mechanisms. With a polyhalogenated ligand like 3,5,6,8-Tetrabromo-1,10-phenanthroline, you should consider the following possibilities:
-
Formation of Inactive Bridged Dimers: In palladium catalysis, the formation of inactive palladium dimers can be a deactivation pathway. While bidentate ligands like phenanthroline can often prevent this, under certain conditions, ligand dissociation could lead to dimer formation.
-
Precipitation of the Catalyst: As discussed in Question 1, solubility can be an issue. If the active catalyst or an intermediate species precipitates from the reaction mixture, the catalytic cycle will be interrupted.
-
Reductive or Oxidative Instability: While the electron-deficient nature of the ligand can enhance stability, extreme reaction conditions (high temperatures, strongly reducing or oxidizing reagents) can still lead to catalyst decomposition.
-
Interaction with Substrates or Products: In some cases, the starting materials or products may coordinate too strongly to the metal center, leading to catalyst inhibition.
Strategies to Mitigate Deactivation:
-
Ensure Homogeneity: If you suspect precipitation, try a different solvent system or a higher reaction temperature.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help to prevent the formation of inactive species.
-
Control Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Consider Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for a slow rate of deactivation.
Conclusion
3,5,6,8-Tetrabromo-1,10-phenanthroline is a powerful ligand that offers unique electronic properties for a range of catalytic transformations. By understanding the interplay between the ligand, metal, substrates, and reaction conditions, you can effectively troubleshoot and optimize your reactions to achieve high yields and selectivities. This guide provides a starting point for addressing common challenges, and I encourage you to continue exploring the rich chemistry of this versatile catalytic tool.
References
-
Chen, L., et al. (2020). A concise synthesis of multiply fused phenanthroline diamide (fused-PTDA) by palladium-catalyzed intramolecular C–H arylation. Highly efficient and selective extraction performance of fused-PTDA toward early lanthanides. ChemRxiv. [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA Technical Reports Server. [Link]
-
Renovation of Optically Active Phenanthrolines as Powerful Chiral Ligands for Versatile Asymmetric Metal Catalysis. PubMed. [Link]
-
Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
1,10‐Phenanthroline: A versatile ligand to promote copper‐catalyzed cascade reactions. Applied Organometallic Chemistry. [Link]
-
Mechanistic studies on Palladium-Catalyzed Selective C-H Olefination with Aliphatic Alkenes. SciSpace. [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
-
4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. ResearchGate. [Link]
-
Unlocking Potential: The Synthesis and Applications of 4-Bromo-1,10-phenanthroline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. ResearchGate. [Link]
-
A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction. Frontiers. [Link]
-
1,10‐Phenanthroline Copper(I) Complexes with A Coupling to Access Allenes for Cycloaddition Reactions. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. The University of Groningen research portal. [Link]
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ResearchGate. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Publications. [Link]
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. OUCI. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
Deactivation of Zeolite Catalyst H-ZSM-5 during Conversion of Methanol to Gasoline: Operando Time- and Space-Resolved X-ray Diffraction. PubMed. [Link]
-
Design of Bis(1,10-phenanthroline) Copper(I)-Based Mechanochromic Indicators. ACS Publications. [Link]
-
Heck reaction. Chemistry LibreTexts. [Link]
-
When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. PubMed Central. [Link]
-
Non‐Symmetrical Sterically Challenged Phenanthroline Ligands and Their Homoleptic Copper(I) Complexes with Improved Excited‐State Properties. Sci-Hub. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]
-
Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Press. [Link]
-
Ligand Effects on Negishi Couplings of Alkenyl Halides. PubMed Central. [Link]
-
C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science (RSC Publishing). [Link]
-
Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Structures of the Copper(I) and Copper(II) Complexes of 2,9-Diphenyl-1,10-phenanthroline. ACS Publications. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Enantioselective Palladium‐Catalyzed Heck–Heck Cascade Reactions: Ready Access to the Tetracyclic Core of Lycorane Alkaloids. Advanced Synthesis & Catalysis. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Welcome to the dedicated technical support guide for 3,5,6,8-Tetrabromo-1,10-phenanthroline. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this highly functionalized heterocyclic compound. As a molecule of significant interest in materials science and as a ligand for functional metal complexes, its effective use is often hampered by its poor solubility.[1] This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the fundamental chemical principles behind the recommended solutions.
The Root of the Challenge: Understanding the Chemistry of Insolubility
3,5,6,8-Tetrabromo-1,10-phenanthroline's poor solubility is not an anomaly but a direct consequence of its molecular architecture. Several key factors contribute to this property:
-
High Molecular Weight and Halogenation: With four heavy bromine atoms, the molecule has a substantial molecular weight of approximately 495.79 g/mol .[2] This high mass inherently reduces solubility compared to its parent compound, 1,10-phenanthroline.
-
Molecular Planarity and Pi-Stacking: The flat, aromatic phenanthroline core promotes strong intermolecular π-π stacking interactions. These forces cause the molecules to pack tightly in a crystal lattice, requiring significant energy to overcome and solvate.
-
Intermolecular Halogen Bonding: The bromine substituents can participate in halogen bonding, a non-covalent interaction that further stabilizes the solid state, increasing the crystal lattice energy and making dissolution more difficult.
-
High Lipophilicity: The compound has a calculated LogP of 5.83, indicating it is highly lipophilic and will have extremely low solubility in aqueous or highly polar solvents.[1]
This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5,6,8-Tetrabromo-1,10-phenanthroline so difficult to dissolve compared to standard 1,10-phenanthroline?
A1: The difficulty arises primarily from the four bromine substituents. These atoms significantly increase the molecular weight and introduce strong intermolecular forces, including van der Waals forces and potential halogen bonding. This results in a more stable crystal lattice that requires more aggressive solvents or energetic input (like heat) to break down. The parent 1,10-phenanthroline is a much lighter molecule and is readily soluble in common organic solvents like ethanol and acetone.[3]
Q2: What are the best "first-line" solvents to try for solubilizing this compound?
A2: Given its highly halogenated and aromatic nature, start with solvents that have a similar chemical character. Good starting points include chlorinated solvents and polar aprotic solvents. Specifically, Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF) are excellent candidates. Syntheses involving related brominated phenanthrolines have utilized solvents like 1-chlorobutane and DMF, suggesting their compatibility.[4][5]
Q3: Can I improve solubility by heating the solvent?
A3: Yes, increasing the temperature is a standard and effective method for increasing the solubility of most solid compounds. It provides the necessary energy to overcome the crystal lattice forces. However, exercise caution. Always start with a small amount of material to test for thermal stability. Heat the solvent-solute mixture gently and incrementally, observing for any color changes that might indicate decomposition. Use a well-ventilated area, such as a fume hood, especially when heating chlorinated solvents.
Q4: Will adjusting the pH of the solution help?
A4: Adjusting pH is primarily effective for compounds with ionizable groups. 3,5,6,8-Tetrabromo-1,10-phenanthroline has two nitrogen atoms that are basic (Lewis bases) and can be protonated by a strong acid. Protonation would create a cationic species, which should dramatically increase its solubility in polar protic solvents, including water. For instance, dissolving related phenanthroline derivatives in water is often achieved under acidic conditions (e.g., with H₂SO₄).[6] This strategy is highly effective but will change the chemical nature of your compound, which may or may not be suitable for your downstream application.
Troubleshooting Guide: A Systematic Approach to Solubilization
If initial attempts with common solvents fail, follow this systematic workflow to identify a suitable solvent system.
Caption: A stepwise workflow for troubleshooting the solubility of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Recommended Solvents and Systems
The table below summarizes potential solvents, ranked from most likely to least likely to be effective, based on general principles of organic chemistry. Empirical testing is required.
| Solvent Class | Examples | Rationale & Causality |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents have high boiling points and large dipole moments, enabling them to disrupt strong intermolecular forces. DMF is used in syntheses with similar compounds.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Their polarity and ability to interact with halogenated compounds make them strong candidates. Chloroform is mentioned as an eluent in chromatography of brominated phenanthrolines.[4] |
| Aromatic | Toluene, Xylenes, Chlorobenzene | "Like dissolves like." The aromatic nature of these solvents can help solvate the phenanthroline core through π-π interactions. Often effective when heated or used as a co-solvent. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately polar with oxygen lone pairs that can interact with the solute. May require heating to be effective. |
| Protic (Acidified) | Ethanol/Methanol with Trifluoroacetic Acid (TFA) | The acid protonates the nitrogen atoms, creating a salt that is much more soluble in polar protic solvents. This approach fundamentally alters the compound's electronic properties. |
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol provides a method for efficiently testing a range of solvents to determine the best candidate for your application.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline
-
Selection of candidate solvents (see table above)
-
Small (e.g., 2 mL) glass vials with caps
-
Vortex mixer
-
Hot plate/stirrer
-
Micro-spatula and analytical balance
Procedure:
-
Preparation: Weigh out a small, consistent amount of the compound (e.g., 1 mg) into each labeled vial.
-
Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial concentration of 10 mg/mL.
-
Room Temperature Agitation: Cap the vial securely and vortex for 2 minutes. Visually inspect for undissolved solid against a dark background. If fully dissolved, the solubility is ≥10 mg/mL.
-
Incremental Solvent Addition: If solid remains, add another 100 µL of solvent (total volume 200 µL, concentration now 5 mg/mL) and repeat step 3. Continue this process until the solid dissolves or you reach a minimum target concentration (e.g., 1 mg/mL).
-
Thermal Testing: If the compound is still insoluble at your minimum concentration, gently heat the vial on a hotplate to 40-50°C while stirring. Observe if the solid dissolves.
-
Record Observations: Carefully record the estimated solubility (in mg/mL) for each solvent at both room temperature and with heating. Note any color changes or signs of degradation.
Protocol 2: Preparing a Stock Solution in a Challenging Solvent (e.g., DMF)
This protocol describes how to prepare a stock solution once a suitable solvent has been identified.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline
-
Chosen solvent (e.g., Anhydrous DMF)
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired mass of the compound and transfer it carefully into the volumetric flask.
-
Initial Dissolution: Add approximately 50-70% of the final volume of the solvent to the flask.
-
Agitation: Place a magnetic stir bar in the flask and stir the mixture on a magnetic stir plate. Gentle warming (e.g., to 40°C) can be applied if necessary.
-
Sonication (Optional): If stirring is slow to dissolve the compound, place the flask in an ultrasonic bath for 5-10 minute intervals. The high-frequency agitation can help break up solid aggregates. Caution: Monitor the temperature of the bath as prolonged sonication can cause heating.
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to cool to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Store the solution as required, protected from light.[1]
References
-
Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline. Retrieved from [Link]
-
Canadian Science Publishing. (2012). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate. Retrieved from [Link]
-
ResearchGate. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
-
ACS Publications. (2023). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Retrieved from [Link]
-
Heriot-Watt University Research Portal. (2021). Direct C-H Functionalization of Phenanthrolines. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules. Retrieved from [Link]
-
YouTube. (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction. Retrieved from [Link]
-
ResearchGate. (2008). Scheme 1 Synthesis of the 1,10-phenanthroline ligands. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides | MDPI [mdpi.com]
purification techniques for 3,5,6,8-Tetrabromo-1,10-phenanthroline
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of 3,5,6,8-Tetrabromo-1,10-phenanthroline. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the common challenges associated with purifying this highly functionalized heterocyclic compound.
The purification of 3,5,6,8-Tetrabromo-1,10-phenanthroline presents a unique set of challenges primarily due to its high molecular weight, extensive halogenation, and the rigid, planar structure of the phenanthroline core. These characteristics result in low solubility in common organic solvents and a very high melting point, rendering standard purification protocols less effective. This guide is structured to address these specific issues head-on, providing a logical framework for troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
This section addresses the initial questions researchers often have before starting the purification process.
Q1: What are the typical impurities found in crude 3,5,6,8-Tetrabromo-1,10-phenanthroline?
A1: Impurities are largely dependent on the synthetic route.
-
Direct Bromination Route: If synthesized by the direct bromination of 1,10-phenanthroline, common impurities include partially halogenated species such as 3,5,8-tribromo-1,10-phenanthroline and various dibromo-isomers.[1] Residual starting material (1,10-phenanthroline) and reaction catalysts may also be present.
-
Skraup Synthesis Route: The multi-step Skraup synthesis can introduce a wider range of impurities, including unreacted precursors and by-products from the cyclization reactions.[1][2] This method historically involved toxic arsenic-containing reagents, and trace amounts could remain if not meticulously removed.[1]
Q2: What is the expected appearance and melting point of pure 3,5,6,8-Tetrabromo-1,10-phenanthroline?
A2: The pure compound is typically a white to off-white or pale-yellow powder.[3] Significant color (e.g., dark brown or orange) often indicates the presence of impurities. The reported melting point is approximately 356 °C.[3] A broad melting range or a melting point significantly lower than this value suggests an impure sample.
Q3: What are the primary purification methods for this compound?
A3: The most effective methods, often used in combination, are:
-
Recrystallization from high-boiling point solvents.
-
Column Chromatography using silica or alumina gel.
-
Sublimation under high vacuum.
-
Solvent Trituration/Washing to remove more soluble impurities.[4]
Q4: What are the critical safety precautions when handling this compound?
A4: According to its Globally Harmonized System (GHS) classification, 3,5,6,8-Tetrabromo-1,10-phenanthroline is known to cause serious eye damage and may have long-lasting harmful effects on aquatic life.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.
Purification Workflow: A Decision Guide
The choice of purification strategy depends on the nature of the impurities and the desired final purity. The following diagram outlines a logical decision-making process.
Sources
Technical Support Center: A Researcher's Guide to Controlled Bromination of 1,10-Phenanthroline
Welcome to the technical support center for synthetic methodologies. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, troubleshooting-oriented resource for the selective bromination of 1,10-phenanthroline. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to anticipate and overcome common challenges in your work.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the fundamental principles governing the reactivity of 1,10-phenanthroline, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is the direct electrophilic bromination of 1,10-phenanthroline so challenging?
A: The difficulty arises from the inherent electronic nature of the 1,10-phenanthroline scaffold. The two nitrogen atoms are electron-withdrawing, which makes the aromatic ring system π-deficient.[1] This electronic deficiency deactivates the ring towards electrophilic aromatic substitution, meaning that simple exposure to bromine (Br₂) is generally insufficient to induce a reaction. Consequently, forcing conditions or the use of potent activating agents are required, which can lead to a lack of selectivity and the formation of multiple side products.[1]
Q2: What are the most common side reactions and undesired outcomes I should anticipate?
A: When undertaking the bromination of 1,10-phenanthroline, you are likely to encounter three primary issues:
-
Over-bromination: The most prevalent side reaction is the addition of multiple bromine atoms to the ring, leading to a mixture of di-, tri-, and even tetrabrominated products. Controlling the stoichiometry to achieve a specific degree of bromination can be difficult.
-
Poor Regioselectivity: The reaction can yield a mixture of positional isomers, such as 3,8-dibromo- and 3,6-dibromo-1,10-phenanthroline. Separating these isomers is often challenging due to their similar physical properties, complicating purification.[1]
-
N-Oxide Formation: The nitrogen atoms in the phenanthroline ring possess lone pairs of electrons and are susceptible to oxidation, which can be a competing reaction pathway, particularly if any oxidizing species are present or formed in situ. While less common during bromination with specific Lewis acids, it is a known reaction for phenanthrolines under other oxidative conditions.[2][3]
Q3: What is the role of catalysts like sulfur chlorides (S₂Cl₂, SCl₂) and how do they control the reaction?
A: Catalysts are essential for activating the π-deficient phenanthroline ring. Sulfur chlorides and thionyl chloride act as Lewis acids, which interact with the phenanthroline nitrogen. This interaction is believed to form a 1,10-phenanthrolin-1-ium salt-type intermediate.[1] This intermediate activates the ring system, making it more susceptible to electrophilic attack by bromine.
The strength of the Lewis acid catalyst is a critical control parameter that directly influences the degree of bromination:
-
Sulfur monochloride (S₂Cl₂): A weak Lewis acid, generally used for preparing mono- and di-brominated products.[1]
-
Sulfur dichloride (SCl₂): A medium-strength Lewis acid, effective for synthesizing di-, tri-, and tetrabromo-phenanthrolines.
-
Thionyl chloride (SOCl₂): A strong Lewis acid that aggressively promotes the reaction, often leading to the fully brominated product as the sole outcome.[1]
Therefore, by selecting the appropriate Lewis acid, you can exert significant control over the final product distribution.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is formatted to address specific experimental problems with causal explanations and actionable solutions.
Problem 1: My reaction is yielding an intractable mixture of polybrominated products. How can I favor mono- or di-bromination?
-
Underlying Cause: This issue, known as over-bromination, is typically caused by an activation level that is too high for your desired outcome or an excess of the brominating agent. Stronger Lewis acids and higher bromine stoichiometry will invariably push the reaction towards higher degrees of substitution.
-
Strategic Solutions:
-
Select a Milder Catalyst: If you are using SCl₂ or SOCl₂, switch to the weaker Lewis acid, sulfur monochloride (S₂Cl₂). S₂Cl₂ is known to be convenient for the preparation of 3-bromo- and 3,8-dibromo-1,10-phenanthroline while disfavoring the formation of more highly substituted products.
-
Control Bromine Stoichiometry: Carefully measure and limit the molar equivalents of bromine relative to the 1,10-phenanthroline starting material. For monobromination, use a substoichiometric amount of bromine.
-
Employ a Protic Acid Activation Method: Consider the method reported by Tzalis and co-workers, where 1,10-phenanthroline monohydrochloride is brominated in nitrobenzene at 140°C. This approach can yield 3-bromo-1,10-phenanthroline (33% yield) and 3,8-dibromo-1,10-phenanthroline (17% yield), demonstrating a more controlled reaction.[1]
-
| Catalyst System | Typical Temperature | Major Products | Suitability |
| Br₂ / S₂Cl₂ / Pyridine | Reflux (e.g., 1-chlorobutane) | 3-bromo- and 3,8-dibromo-phenanthroline | Controlled mono- and di-bromination |
| Br₂ / SCl₂ / Pyridine | Reflux | 3,8-dibromo-, 3,5,8-tribromo-, and higher[1] | Poly-bromination |
| Br₂ / SOCl₂ | Reflux | 3,5,6,8-tetrabromo-phenanthroline | Exhaustive bromination |
| Br₂ / phen·HCl | 130-140 °C (nitrobenzene) | 3-bromo- and 3,8-dibromo-phenanthroline | Controlled bromination without sulfur byproducts |
Problem 2: My product is contaminated with positional isomers that are difficult to separate. How can I improve regioselectivity?
-
Underlying Cause: The electronic landscape of the activated phenanthrolinium intermediate allows for substitution at multiple positions, primarily the 3, 5, 6, and 8 positions. Subtle differences in reaction conditions can alter the ratio of isomers formed. The separation of these isomers by standard techniques like recrystallization or even column chromatography is notoriously difficult.[1]
-
Strategic Solutions:
-
Follow Established Protocols Rigorously: Regioselectivity in this system is highly dependent on replicating literature-validated procedures. The methods using sulfur chlorides or the hydrochloride salt have been shown to favor substitution at the 3- and 8-positions.[1] Deviations in solvent, temperature, or catalyst can alter the isomeric ratio.
-
Accept and Adapt Purification Strategy: In many cases, achieving perfect regioselectivity is not possible. The focus should shift to effective purification. While challenging, flash column chromatography is often required to isolate the desired isomer.[1] It has been reported that co-crystallization can occur, making recrystallization an unreliable method for separating certain mixtures.[1]
-
Consider a Multi-Step Synthetic Route: If direct bromination consistently fails to provide the desired isomer in sufficient purity, a longer, but more controlled, Skraup synthesis may be the only viable alternative, although this method involves hazardous reagents and generates toxic waste.[1]
-
Problem 3: I suspect N-oxide formation is occurring. How can I confirm this and prevent it?
-
Underlying Cause: The nitrogen atoms of 1,10-phenanthroline are nucleophilic centers that can be attacked by electrophilic oxidizing species. While the primary bromination reaction is an electrophilic substitution on the carbon framework, harsh conditions or impurities could lead to oxidation at the nitrogen.
-
Strategic Solutions:
-
Detection: N-oxide formation can be confirmed by a combination of spectroscopic methods. In ¹H NMR, you would expect to see shifts in the signals of the protons adjacent to the nitrogen atoms. Mass spectrometry would show the addition of 16 amu (for mono-N-oxide) or 32 amu (for di-N-oxide) to the parent mass.
-
Prevention through Protonation: The most effective way to prevent N-oxidation is to protect the nitrogen atoms. Using 1,10-phenanthroline monohydrate or, more explicitly, its hydrochloride salt, ensures the nitrogen atoms are protonated.[1] This protonation renders them non-nucleophilic and shields them from oxidative side reactions. A straightforward method to prevent di-N-oxidation involves adding a small amount of sulfuric acid to maintain a pH of ~2.[3]
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen, especially at elevated temperatures.
-
Section 3: Validated Experimental Protocols
The following protocols are adapted from published literature and represent validated starting points for achieving specific bromination outcomes.
Protocol 1: Controlled Synthesis of 3,8-Dibromo-1,10-phenanthroline
This protocol is based on the widely used Saitoh method, which employs a mild Lewis acid to favor di-substitution.[1]
Materials:
-
1,10-phenanthroline monohydrate
-
Sulfur monochloride (S₂Cl₂)
-
Pyridine
-
Bromine (Br₂)
-
1-chlorobutane (solvent)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 1,10-phenanthroline monohydrate in 1-chlorobutane under a nitrogen atmosphere.
-
Catalyst Addition: Add sulfur monochloride and pyridine to the suspension.
-
Bromination: Heat the mixture to reflux. Add a solution of bromine in 1-chlorobutane dropwise over 1-2 hours.
-
Reaction: Maintain the reflux for the time specified in the source literature (typically several hours), monitoring the reaction progress by TLC if possible.
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess bromine by adding an aqueous solution of sodium sulfite until the red color disappears.
-
Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo. The crude product must be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the desired 3,8-dibromo product from unreacted starting material and other minor byproducts.[1]
Protocol 2: Synthesis of Highly Brominated 1,10-Phenanthrolines
This protocol utilizes a stronger Lewis acid to achieve higher degrees of bromination, as demonstrated by Pavel et al.[4]
Materials:
-
1,10-phenanthroline monohydrate
-
Sulfur dichloride (SCl₂)
-
Pyridine
-
Bromine (Br₂)
-
1-chlorobutane (solvent)
-
(Workup reagents as in Protocol 1)
Step-by-Step Methodology:
-
Setup & Catalyst: Follow the setup as described in Protocol 1, but substitute sulfur dichloride (SCl₂) for sulfur monochloride. Caution: SCl₂ is a stronger and more reactive Lewis acid.
-
Bromination: Heat the mixture to reflux and add the required equivalents of bromine (e.g., >4 equivalents for tri- or tetra-bromination) dropwise.
-
Reaction & Workup: Follow the reaction, quenching, and workup procedures as outlined in Protocol 1.
-
Purification: Extensive column chromatography will be necessary to isolate the specific polybrominated products (e.g., 3,5,8-tribromo- or 3,5,6,8-tetrabromo-1,10-phenanthroline), as a mixture is the likely outcome.
Section 4: Visualizing the Process
Diagram 1: Decision Workflow for Bromination Strategy
Caption: Decision workflow for selecting a bromination method.
Diagram 2: Simplified Mechanistic Pathway
Caption: Key steps in the catalyzed bromination of phenanthroline.
References
-
Pavel, K., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ResearchGate. Available at: [Link]
-
Pavel, K., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ConnectSa. Available at: [Link]
-
CheLu, B. (n.d.). The Chemical Structure and Reactivity of 2-Bromo-1,10-phenanthroline. CheLu. Available at: [Link]
- Puntus, L.N., et al. (n.d.). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. [Source document, URL not provided in search result]
-
Hillebrand, M., Ritter, U., & Täuscher, E. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. Available at: [Link]
-
Kollar, L., et al. (2019). A Plausible Reason Behind the Fruitless Synthesis Under Such Conditions: The Kinetics and Mechanism of the Oxidation of 1,10-Phenanthroline by Peroxomonosulfate Ion (Oxone). ResearchGate. Available at: [Link]
-
Kollar, L., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Enhancing the Luminescence of 3,5,6,8-Tetrabromo-1,10-phenanthroline Complexes
Welcome to the technical support center dedicated to advancing your research with 3,5,6,8-Tetrabromo-1,10-phenanthroline complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of these unique luminescent compounds. Here, we synthesize our extensive field experience with established scientific principles to provide you with practical, actionable solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, properties, and applications of 3,5,6,8-Tetrabromo-1,10-phenanthroline and its complexes.
Q1: What is 3,5,6,8-Tetrabromo-1,10-phenanthroline and why is it used in luminescent complexes?
3,5,6,8-Tetrabromo-1,10-phenanthroline is a heavily brominated derivative of 1,10-phenanthroline, a well-known chelating ligand in coordination chemistry.[1] The four bromine atoms significantly influence the electronic properties of the phenanthroline core, which in turn affects the photophysical characteristics of its metal complexes.[2] Specifically, the heavy bromine atoms can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state, a crucial step for phosphorescence.
Q2: What are the primary applications of luminescent 3,5,6,8-Tetrabromo-1,10-phenanthroline complexes?
These complexes are valuable in various fields. Their stable metal complex formation makes them suitable for developing sensors for metal ion detection in environmental monitoring.[3] In materials science, they can be incorporated into polymer matrices to impart flame-retardant properties.[3] Furthermore, their luminescent properties are being explored for applications in organic light-emitting diodes (OLEDs), bio-imaging, and as probes in biological systems.
Q3: My 3,5,6,8-Tetrabromo-1,10-phenanthroline complex exhibits weak luminescence. What are the likely reasons?
Weak luminescence can stem from several factors:
-
Non-radiative decay pathways: The excited state of the complex may be deactivating through vibrational relaxation or other non-emissive processes.
-
Quenching: The presence of quenchers, such as molecular oxygen or certain solvent molecules, can deactivate the excited state.
-
Inappropriate ancillary ligands: The other ligands in the coordination sphere of the metal ion play a crucial role in the overall photophysical properties of the complex.
-
Aggregation-caused quenching (ACQ): In some cases, the aggregation of complexes in solution can lead to a decrease in luminescence.
Q4: How does the choice of metal ion affect the luminescence of the complex?
The metal ion is central to the luminescent properties. For instance, lanthanide ions like Europium(III) and Terbium(III) are known for their sharp, line-like emission spectra when sensitized by an organic ligand (the "antenna effect").[4] Transition metals like Iridium(III) and Ruthenium(II) can form highly phosphorescent complexes with phenanthroline-based ligands, exhibiting strong emission from metal-to-ligand charge transfer (MLCT) states.[5][6]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues encountered when working with 3,5,6,8-Tetrabromo-1,10-phenanthroline complexes.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Luminescence Quantum Yield | 1. Dominant non-radiative decay pathways. 2. Inefficient energy transfer from the ligand to the metal center (for lanthanide complexes). 3. Presence of quenching impurities. | 1. Modify the ancillary ligands: Introduce bulky or rigid ancillary ligands to shield the emissive center from the solvent and reduce vibrational quenching. 2. Optimize the solvent: Use deuterated solvents to minimize quenching from high-energy vibrations (e.g., O-H, C-H). 3. Purify all starting materials and solvents: Ensure the absence of quenching impurities. |
| Emission Quenching | 1. Presence of molecular oxygen. 2. Solvent effects. 3. Concentration-dependent quenching (self-quenching or aggregation-caused quenching). | 1. Degas the solvent: Purge the solvent with an inert gas (e.g., argon or nitrogen) before measurements. 2. Investigate different solvents: The polarity and coordinating ability of the solvent can significantly impact luminescence.[7] 3. Perform a concentration-dependent study: Measure the luminescence at various concentrations to identify if aggregation is the cause. |
| Poor Solubility of the Complex | 1. High planarity and π-stacking of the phenanthroline ligand. 2. Nature of the ancillary ligands and counter-ions. | 1. Introduce solubilizing groups: Modify the ancillary ligands with long alkyl or branched chains to improve solubility in organic solvents.[8] 2. Change the counter-ion: For ionic complexes, exchanging the counter-ion can sometimes improve solubility. |
| Unexpected Emission Wavelength | 1. Formation of a different coordination geometry. 2. Strong solvatochromic effects. 3. Decomposition of the complex. | 1. Characterize the complex thoroughly: Use techniques like X-ray crystallography, NMR, and mass spectrometry to confirm the structure. 2. Measure emission in a range of solvents: A significant shift in the emission maximum with solvent polarity indicates a solvatochromic effect. 3. Check for stability: Monitor the absorption and emission spectra over time to check for degradation. |
III. Experimental Protocols
Protocol 1: Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
This protocol is adapted from a novel and efficient synthesis method.[9]
Materials:
-
1,10-phenanthroline monohydrate
-
Sulfur dichloride (SCl₂)
-
Pyridine
-
Bromine (Br₂)
-
Chloroform
-
Sodium hydroxide (aqueous solution)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve 1,10-phenanthroline monohydrate in chloroform.
-
Carefully add sulfur dichloride and pyridine to the solution while stirring.
-
Slowly add bromine to the reaction mixture.
-
Reflux the mixture for the appropriate time to achieve the desired level of bromination (this may require optimization).
-
After cooling to room temperature, carefully quench the reaction with an aqueous solution of sodium hydroxide.
-
Extract the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform and methanol).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Protocol 2: Enhancing Luminescence through Aggregation-Induced Emission (AIE)
This protocol outlines a general strategy to investigate and induce AIE in your complexes.[10][11]
Materials:
-
Your 3,5,6,8-Tetrabromo-1,10-phenanthroline complex
-
A "good" solvent in which the complex is highly soluble and poorly emissive (e.g., dichloromethane, acetonitrile)
-
A "poor" solvent in which the complex is insoluble (e.g., water, hexane)
Procedure:
-
Prepare a stock solution of your complex in the "good" solvent (e.g., 1 mM).
-
In a series of cuvettes, prepare solutions with varying fractions of the "poor" solvent (e.g., 0%, 10%, 20%, ..., 90%, 99% by volume). The total volume in each cuvette should be the same.
-
Measure the photoluminescence spectra of each solution, ensuring the excitation wavelength and other instrument parameters are kept constant.
-
Plot the luminescence intensity at the emission maximum as a function of the percentage of the "poor" solvent. A significant increase in luminescence at higher fractions of the poor solvent is indicative of AIE.
Caption: Mechanism of aggregation-induced emission.
IV. Data Summary
The following table summarizes the potential effects of different strategies on the luminescence of phenanthroline complexes, providing a quick reference for experimental design.
| Strategy | Anticipated Effect on Luminescence | Underlying Principle | Relevant Citations |
| Introduction of Bulky Ancillary Ligands | Increased quantum yield | Steric hindrance reduces vibrational quenching and solvent interactions. | |
| Use of Deuterated Solvents | Increased quantum yield and lifetime | Minimizes quenching from high-energy C-D vibrations compared to C-H. | |
| Inducing Aggregation (AIE) | Significant luminescence enhancement | Restriction of intramolecular motion in the aggregated state suppresses non-radiative decay pathways. | [10][11] |
| Incorporation into a Rigid Matrix (e.g., polymer film) | Increased quantum yield | Reduces non-radiative decay by restricting molecular motion. | [10] |
V. Concluding Remarks
The strategic enhancement of luminescence in 3,5,6,8-Tetrabromo-1,10-phenanthroline complexes is a multifaceted endeavor that relies on a deep understanding of their photophysical properties. By carefully considering the choice of metal ion, the design of ancillary ligands, and the influence of the surrounding environment, researchers can overcome common challenges such as low quantum yields and emission quenching. This guide provides a foundational framework for troubleshooting and optimizing your experimental workflows. For further in-depth information, we strongly encourage consulting the cited literature.
VI. References
-
[Iridium Complexes Based on 1H-imidazo[4,5-f][2]Phenanthroline Ligand: Photophysical Properties and Light-Emitting Electrochemical Cells Characterization. PubMed.]([Link])
Sources
- 1. youtube.com [youtube.com]
- 2. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
- 3. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,10-Phenanthroline-dithiine iridium and ruthenium complexes: synthesis, characterization and photocatalytic dihydrogen evolution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Iridium Complexes Based on 1H-imidazo[4,5-f][1,10]Phenanthroline Ligand: Photophysical Properties and Light-Emitting Electrochemical Cells Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. researchgate.net [researchgate.net]
- 8. Luminescent metal complexes. Part 5. Luminescence properties of ring-substituted 1,10-phenanthroline tris-complexes of ruthenium(II) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Regioselective Functionalization of Tetrabromo Phenanthroline Ruthenium Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrabromo phenanthroline ruthenium complexes. This guide is designed to provide expert insights and practical troubleshooting for the nuanced challenges encountered during the regioselective functionalization of these versatile synthons. The possibility of selectively modifying a single ligand on a metal complex opens the door to highly integrated molecular devices and targeted therapeutics.[1][2] This resource consolidates field-proven advice, detailed protocols, and the underlying chemical principles to help you navigate your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs) - The Starting Complex
This section addresses common queries regarding the precursor complex, typically [Ru(L)2(Br4phen)]2+ (where L is an ancillary ligand like 2,2'-bipyridine (bpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (tbbpy), and Br4phen is 3,5,6,8-tetrabromo-1,10-phenanthroline).
Q1: My synthesis of the [Ru(L)2(Br4phen)]2+ precursor complex is low-yielding. How can I improve it?
A1: Low yields often stem from two main issues: incomplete reaction or difficult purification. First, ensure your precursor, Ru(L)2Cl2, is pure and dry. The complexation reaction with 3,5,6,8-tetrabromophenanthroline should be run under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent oxidative side reactions.[1] Refluxing in a suitable solvent like ethanol or a DMF/water mixture is common. Monitor the reaction by TLC or HPLC; if it stalls, consider extending the reflux time (up to 24 hours) or slightly increasing the temperature. For purification, precipitation of the hexafluorophosphate (PF6⁻) salt by adding aqueous NH₄PF₆ or KPF₆ is standard, but this can trap impurities.[3] Consider column chromatography on alumina or silica gel, eluting with an acetonitrile/toluene or acetonitrile/dichloromethane gradient.[3][4] For highly charged complexes, size-exclusion chromatography using Sephadex LH-20 can be very effective for removing smaller impurities.[4][5]
Q2: How do I confirm the structure and purity of my [Ru(L)2(Br4phen)]2+ complex?
A2: A multi-technique approach is essential.
-
NMR Spectroscopy: Due to the complex's symmetry, the ¹H-NMR spectrum should show only two signals for the four protons on the Br4phen ligand.[1] Full assignment requires 2D NMR techniques like COSY, HSQC, and HMBC.[1][4]
-
Mass Spectrometry: Electrospray Ionization (ESI-MS) is ideal for these charged complexes. You should observe a peak corresponding to {[Ru(L)2(Br4phen)]PF6}⁺ or {[Ru(L)2(Br4phen)]}²⁺. High-resolution mass spectrometry (HRMS) will confirm the isotopic pattern, which is crucial given the presence of four bromine atoms.[4]
-
UV-Vis Spectroscopy: The complex will have characteristic Metal-to-Ligand Charge Transfer (MLCT) absorption bands in the visible region. The tetrabromo-substitution significantly lowers the electron density of the phenanthroline ligand, causing a redshift in the absorption and emission wavelengths compared to the unsubstituted parent complex.[1]
-
Cyclic Voltammetry (CV): The four bromine substituents decrease the electron density at the ruthenium center, resulting in a higher oxidation potential for the Ru(II)/Ru(III) couple compared to the unsubstituted phenanthroline complex.[1]
Section 2: Troubleshooting Guide - Achieving Regioselectivity
The core challenge lies in differentiating the electronically distinct bromine atoms at the 3,8- and 5,6-positions. The 3- and 8-positions are α to the nitrogen atoms, making them more electron-deficient and generally more reactive towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][6][7]
Nucleophilic Aromatic Substitution (SNAr)
Q3: I am attempting a nucleophilic substitution with sodium methoxide (NaOMe) but I'm getting a mixture of products or no reaction.
A3: This is a classic regioselective reaction for this system. Success hinges on controlling the reaction conditions.
-
Causality: The 3,8-positions are highly activated towards nucleophilic attack due to their electron-deficient nature. The 5,6-positions are significantly less reactive and should not react under these conditions.[1][2]
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly prepared or commercially available NaOMe. Anhydrous conditions are critical; perform the reaction in dry methanol or THF under an inert atmosphere.[1]
-
Temperature Control: The reaction is typically performed at room temperature or with gentle heating. If no reaction occurs, slowly increase the temperature to 40-50 °C and monitor carefully. Overheating can lead to decomposition or loss of selectivity.
-
Stoichiometry: Use a slight excess of NaOMe (e.g., 2.2 - 2.5 equivalents) to ensure complete disubstitution at the 3,8-positions. A large excess can promote side reactions.
-
Confirmation: The regioselective formation of the 3,8-dimethoxy product can be confirmed by ¹H-NMR, where the appearance of two new methoxy singlets and a shift in the phenanthroline proton signals will be observed.[1]
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)
Palladium-catalyzed cross-coupling reactions are powerful but achieving selectivity can be complex. The selectivity-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.[7][8] The more electrophilic C-Br bonds at the 3,8-positions will react faster.[6][7]
Q4: My Suzuki-Miyaura coupling is non-selective, leading to a mixture of di-, tri-, and tetra-substituted products. How can I favor disubstitution at the 3,8-positions?
A4: This is a common issue when all four C-Br bonds are susceptible to reaction. Achieving selectivity requires fine-tuning the reaction to exploit the subtle differences in reactivity.
-
Expert Insight: The goal is to find a catalytic system and conditions that are active enough to couple at the 3,8-positions but not so reactive that they overcome the activation barrier for the 5,6-positions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
-
Stoichiometry is Key: Limit the boronic acid or ester to ~2.0-2.2 equivalents. Using a large excess will drive the reaction towards tetra-substitution.
-
Lower the Temperature: Start with milder conditions (e.g., 80 °C) instead of high-temperature reflux. This increases the energy difference required to activate the 5,6-positions versus the 3,8-positions.
-
Catalyst and Ligand Choice: A less reactive catalyst may be beneficial. While highly active catalysts with bulky, electron-rich phosphine ligands are excellent for difficult couplings, they may be too reactive here. Start with a classic catalyst like Pd(PPh₃)₄. The choice of ligand can dramatically influence regioselectivity.[9]
-
Base Selection: Use a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like Cs₂CO₃ or alkoxides, which can accelerate the reaction and reduce selectivity.
-
Q5: I am trying a Sonogashira coupling, but I am observing significant homocoupling of my alkyne (Glaser coupling) and low yields of the desired product.
A5: Sonogashira coupling is sensitive to both the palladium and copper co-catalyst cycles.[10][11]
-
Causality: Glaser homocoupling is an oxidative dimerization of terminal alkynes, often promoted by the copper(I) co-catalyst in the presence of oxygen.[12]
-
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is the primary culprit for homocoupling. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.
-
Amine Base: Use a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent. Ensure it is freshly distilled and degassed.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different palladium catalyst/ligand system and may need slightly higher temperatures, but they completely eliminate the Glaser pathway.[13]
-
Protecting Groups: For complex syntheses, using a protected alkyne like trimethylsilylacetylene can be advantageous.[11] The TMS group prevents homocoupling and can be cleanly removed post-coupling with a fluoride source (e.g., TBAF) or a base like DBU.[11]
-
Section 3: Purification and Characterization of Functionalized Products
Q6: My functionalized ruthenium complex is difficult to purify. Column chromatography gives poor separation.
A6: Purifying these ionic, often colorful, and sometimes sparingly soluble complexes is a common hurdle.
-
Problem: Your product may have a similar polarity to the starting material or byproducts, especially in cases of incomplete reaction.
-
Solutions:
-
Anion Exchange: If your product is a PF₆⁻ salt, it will be less polar and more soluble in organic solvents like CH₂Cl₂ or acetone. If it's a Cl⁻ salt, it will be more polar and soluble in methanol or water. You can switch between these counterions to modify solubility and chromatographic behavior. Anion exchange can be performed using a resin like Amberlite IRA-410 or by precipitation.[4]
-
Chromatography Medium: Alumina is often better than silica gel for these basic polypyridyl complexes. If both fail, try size-exclusion chromatography (e.g., Sephadex LH-20) with methanol or DMF as the eluent. This technique separates based on size, which is excellent for removing unreacted ligands, boronic acids, or small byproducts.[4][5]
-
Precipitation/Recrystallization: After column chromatography, precipitating the product from a concentrated solution by adding a non-solvent (e.g., adding diethyl ether to an acetonitrile or methanol solution) is an effective final purification step.[3]
-
Q7: The NMR spectrum of my disubstituted product is complex. How do I confirm the regiochemistry?
A7: Confirming substitution at the 3,8- versus the 5,6-positions is critical.
-
Expert Insight: The key is to use 2D NMR to establish through-bond and through-space correlations.
-
Confirmation Workflow:
Caption: 2D NMR workflow for confirming regiochemistry.
-
HMBC is crucial: Look for correlations between the protons of your newly introduced functional group and the quaternary carbons of the phenanthroline backbone. For example, in a 3,8-diphenyl substituted complex, the ortho-protons of the new phenyl rings should show a 3-bond correlation to carbons C4 and C7 of the phenanthroline.
-
NOESY/ROESY provides spatial information: Protons on a substituent at the 3-position will be in close proximity to the proton at the 4-position (H4). Protons on a substituent at the 5-position will be spatially closer to protons on the ancillary ligands.
-
Section 4: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrates and goals. Always use appropriate personal protective equipment and work in a well-ventilated fume hood.
Protocol 1: Regioselective 3,8-Dimethoxy Substitution (SNAr)
-
Setup: To a flame-dried Schlenk flask under Argon, add ₂ (1.0 eq).
-
Reagents: Add anhydrous methanol (MeOH) to dissolve the complex. Add a solution of sodium methoxide (2.5 eq, e.g., from a 25 wt% solution in MeOH) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Al₂O₃, 95:5 CH₂Cl₂/MeOH) or ESI-MS.
-
Workup: Once the starting material is consumed, neutralize the mixture with a few drops of acetic acid. Reduce the solvent volume in vacuo.
-
Purification: Add water to the residue to precipitate the crude product. Filter, wash with water, and then diethyl ether. If necessary, purify further by column chromatography on alumina using a CH₂Cl₂/MeOH gradient.
Protocol 2: Regioselective 3,8-Diaryl Substitution (Suzuki-Miyaura Coupling)
-
Setup: To a flame-dried Schlenk flask, add ₂ (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium carbonate (K₂CO₃, 5.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent & Catalyst: Add degassed solvent (e.g., a 3:1 mixture of Dioxane/H₂O). Add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-48 hours under Argon. Monitor the reaction by HPLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on alumina. A final precipitation from CH₂Cl₂ or acetonitrile with diethyl ether or pentane can yield the pure product.
Data Summary Table
| Reaction Type | Key Reagents | Typical Conditions | Regiochemical Outcome | Common Issues |
| SNAr | NaOMe, MeOH | Room Temp, 12-24h, Ar | Selective at 3,8-positions[1] | Incomplete reaction; moisture sensitivity |
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 80-90°C, 12-48h, Ar | Preferential at 3,8-positions | Loss of selectivity; debromination |
| Sonogashira | R-C≡CH, Pd(PPh₃)₄, CuI, TEA | Room Temp - 50°C, 4-12h, Ar | Preferential at 3,8-positions | Alkyne homocoupling (Glaser)[12] |
References
-
MDPI. (n.d.). Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Retrieved from [Link]
-
CORE. (n.d.). Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. Retrieved from [Link]
-
NIH. (n.d.). Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. Retrieved from [Link]
-
PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties. Retrieved from [Link]
-
ACS Publications. (n.d.). Ruthenium-Catalyzed Regiospecific Borylation of Methyl C−H Bonds. Retrieved from [Link]
-
MDPI. (n.d.). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Retrieved from [Link]
-
DCU Library. (2004). Regioselective functionalization of tetrabromophenanthroline-ruthenium complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Ruthenium-Catalyzed Enantioselective C–H Functionalization: A Practical Access to Optically Active Indoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
NIH. (n.d.). Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Synthesis, characterization and cytotoxicity of arene–ruthenium(ii) complexes with acylpyrazolones functionalized with aromatic groups in the acyl moiety. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis. Retrieved from [Link]
-
eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Retrieved from [Link]
-
Pearson. (2022). Cross-Coupling General Reactions: Videos & Practice Problems. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Regioselective functionalization of tetrabromophenanthroline-ruthenium complexes - DORAS [doras.dcu.ie]
- 3. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Modifying Electronic Properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Welcome to the technical support guide for 3,5,6,8-Tetrabromo-1,10-phenanthroline (Br4phen). This resource is designed for researchers, medicinal chemists, and materials scientists who are looking to strategically modify this versatile building block. Here, we move beyond simple protocols to address the common challenges and nuanced experimental choices you'll face in the lab. Our focus is on providing actionable troubleshooting advice and explaining the fundamental principles behind each step to ensure your success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions about the properties and handling of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Question: What are the core electronic properties of 3,5,6,8-Tetrabromo-1,10-phenanthroline, and why is it a useful starting material?
Answer: The 3,5,6,8-Tetrabromo-1,10-phenanthroline molecule is characterized by a π-deficient aromatic system due to the two nitrogen atoms. The four bromine atoms act as strong electron-withdrawing groups, further lowering the electron density of the phenanthroline core.[1] This has several important consequences:
-
Modified Reactivity: The electron-poor nature makes the bromine atoms susceptible to substitution via various cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
-
Tunable Photophysics: The parent 1,10-phenanthroline has minimal fluorescence, but functionalization allows for the creation of derivatives with tailored absorption and emission properties, making them suitable for sensors, OLEDs, and photodynamic therapy agents.[2]
-
Versatile Ligand: As a ligand, the electronic properties of the metal center in a complex can be finely tuned by substituents on the phenanthroline backbone.[3] The four bromine atoms provide multiple, distinct sites for functionalization, allowing for the stepwise construction of complex, multifunctional ligands.[4][5]
Question: What are the primary safety concerns when working with this compound?
Answer: According to aggregated GHS data, 3,5,6,8-Tetrabromo-1,10-phenanthroline is classified as a substance that can cause serious eye damage and may cause long-lasting harmful effects to aquatic life.[6] Standard laboratory safety protocols should be strictly followed:
-
Always wear safety glasses or goggles.
-
Use a fume hood to avoid inhalation of the powder.
-
Wear appropriate chemical-resistant gloves.
-
Refer to the specific Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.
Question: I am having trouble dissolving the starting material. What solvents are recommended?
Answer: 3,5,6,8-Tetrabromo-1,10-phenanthroline exhibits poor solubility in many common organic solvents at room temperature. For reactions, solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dioxane are often used, typically with heating to achieve dissolution. For purification by recrystallization, a solvent system where the compound is soluble when hot but poorly soluble when cold is ideal; this often requires experimentation with solvent mixtures (e.g., Toluene/Hexane, Chloroform/Methanol).
Part 2: Troubleshooting Guide - Common Modification Reactions
This section provides practical, cause-and-effect troubleshooting for specific experimental challenges.
Scenario 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl substituents in place of the bromine atoms. However, the phenanthroline core itself presents a unique challenge.
Question: My Suzuki coupling reaction is sluggish and gives low yields, with a lot of unreacted starting material. What is the likely cause?
Answer: The primary culprit is often catalyst inhibition . The nitrogen atoms of the 1,10-phenanthroline backbone are excellent chelators for transition metals like palladium.[7] Your starting material can effectively "poison" its own catalyst by forming a stable, inactive complex, thus shutting down the catalytic cycle.
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple, though less elegant, solution is to increase the palladium catalyst loading from the typical 1-5 mol% to 5-10 mol%. This ensures enough active catalyst remains in the cycle.
-
Choose a Robust Ligand: Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)3) that binds strongly to the palladium center. These ligands are less easily displaced by the phenanthroline substrate compared to simpler ligands like PPh3.
-
Optimize the Base and Solvent: The choice of base is critical. A weaker base like K2CO3 or Cs2CO3 is often preferred over strong bases like NaOH or KOtBu to minimize side reactions. Ensure your solvent (e.g., Dioxane/water or DMF) is rigorously degassed to prevent oxidative degradation of the catalyst.
Workflow: General Experimental Modification & Characterization
Caption: General workflow for modifying Br4-phenanthroline.
Scenario 2: C-C Bond Formation via Sonogashira Coupling
This reaction is used to install alkynyl moieties, which are excellent for extending π-conjugation. The classic conditions, however, can be problematic.
Question: I'm attempting a Sonogashira coupling to add a terminal alkyne, but the reaction produces an insoluble, polymeric material instead of my desired product. Why?
Answer: This is a classic sign of alkyne homocoupling (Glaser coupling) . The copper(I) co-catalyst, essential in the traditional Sonogashira mechanism for activating the alkyne, can also readily catalyze the oxidative dimerization of your terminal alkyne starting material, leading to polymers.[8]
Troubleshooting Steps:
-
Use a Copper-Free Protocol: Several copper-free Sonogashira variations exist. These typically require a different base (e.g., a bulky amine like diisopropylamine) and sometimes a slightly higher catalyst loading, but they completely eliminate the homocoupling pathway.
-
Switch to a Suzuki-Type Alkyne Coupling: A more robust alternative is to convert your terminal alkyne into an alkynylboronate ester (e.g., via reaction with pinacolborane) or a similar organometallic reagent. You can then use the more reliable Suzuki-Miyaura conditions to couple this with your Br4phen, avoiding the pitfalls of Sonogashira chemistry altogether.[8]
Scenario 3: Introducing Cyano Groups (C-CN)
Cyanation is a critical transformation for introducing a versatile nitrile group, which is a powerful electron-withdrawing group and a synthetic handle for other functionalities.
Question: I want to replace the bromines with cyano groups, but I am concerned about the toxicity of cyanide salts like KCN. Are there safer, effective alternatives?
Answer: Yes, modern cross-coupling chemistry offers several safer alternatives to alkali metal cyanides.
-
Zinc Cyanide (Zn(CN)₂): This is a common choice for palladium-catalyzed cyanation. It is a solid that is easier to handle and less acutely toxic than KCN. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand.[9]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an even safer, low-toxicity crystalline solid. It can be used effectively in copper(I)-catalyzed cyanation reactions. The combination of CuI and a 1,10-phenanthroline-based ligand is often used as the catalytic system.[10] This method is advantageous as it avoids the use of more expensive palladium catalysts.
-
"Non-metallic" Sources: Advanced methods even use sources like malononitrile in palladium-catalyzed systems, where a C-C bond is cleaved to transfer the cyano group, completely avoiding highly toxic reagents.[11]
Part 3: Protocols & Data
Protocol 1: Suzuki-Miyaura Cross-Coupling of Br4phen with Phenylboronic Acid
This protocol details a robust method for the diarylation at the 3 and 8 positions, which are generally more reactive in cross-coupling reactions.
Materials:
-
3,5,6,8-Tetrabromo-1,10-phenanthroline (1.0 eq)
-
Phenylboronic acid (2.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.10 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)
-
Toluene and Water (4:1 ratio, degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5,6,8-Tetrabromo-1,10-phenanthroline, phenylboronic acid, and K₂CO₃.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Add Catalyst & Solvents: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene and water.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,8-diphenyl-5,6-dibromo-1,10-phenanthroline.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Data Summary: Expected Electronic Property Modifications
The introduction of different functional groups systematically alters the electronic and photophysical properties of the phenanthroline core.
| Functional Group Added | Typical Position(s) | Expected Effect on HOMO/LUMO | Expected UV-Vis Shift | Expected Fluorescence Change |
| Aryl (e.g., Phenyl) | 3, 8 | Raises HOMO, lowers LUMO | Red-shift (Bathochromic) | Emission turn-on, solvent dependent[12] |
| Alkynyl | 3, 8 | Significantly extends π-conjugation, narrows gap | Strong Red-shift | Potential for strong emission |
| Methoxy (-OCH₃) | 3, 8 | Electron-donating, raises HOMO | Blue-shift (Hypsochromic) vs. Br | Modulates emission properties[1] |
| Cyano (-CN) | 3, 8, 5, 6 | Electron-withdrawing, lowers LUMO | Red-shift | Can act as a fluorescence quencher or part of a donor-acceptor system |
References
- Z. S. P. V. S. S. N. S. N. K. et al. (n.d.). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes.
- (n.d.). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective.
- (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline - Chem-Impex. Chem-Impex.
- (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. White Rose Research Online.
- (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline - Smolecule. Smolecule.
- (n.d.). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Request PDF. ResearchGate.
- (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed.
- (n.d.). Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. CORE.
- (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337. PubChem.
- (n.d.). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. PubMed.
- (2025). SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES. Journal of the Chilean Chemical Society.
- (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC.
- (2025). (PDF) CuI/1,10-phenanthroline: An efficient Catalyst System for the Cyanation of Aryl Halides. ResearchGate.
- (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (n.d.). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper.
- (n.d.). Increasing the cytotoxicity of Ru(ii) polypyridyl complexes by tuning the electron-donating ability of 1,10-phenanthroline ligands. Dalton Transactions (RSC Publishing).
- (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update.
- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Increasing the cytotoxicity of Ru(ii) polypyridyl complexes by tuning the electron-donating ability of 1,10-phenanthroline ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Buy 3,5,6,8-Tetrabromo-1,10-phenanthroline | 66127-00-2 [smolecule.com]
- 5. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES | Journal of the Chilean Chemical Society [jcchems.com]
Validation & Comparative
A Comparative Guide to Phenanthroline Ligands: Unveiling the Impact of Substitution on Performance
In the vast landscape of coordination chemistry, 1,10-phenanthroline (phen) stands as a cornerstone ligand, its rigid, planar structure and efficient bidentate chelation making it a versatile scaffold for a myriad of applications.[1][2] From catalysis and materials science to drug development, the rational design of phenanthroline-based metal complexes is a key strategy for tuning their physicochemical properties and reactivity.[3] This guide provides an in-depth, objective comparison of 3,5,6,8-Tetrabromo-1,10-phenanthroline with other seminal phenanthroline ligands: the parent 1,10-phenanthroline, the sterically hindered neocuproine, and the phenyl-substituted bathophenanthroline. Through an examination of experimental data, we will elucidate how substituent effects dictate the performance of these ligands in various scientific domains.
The Architectural Diversity of Phenanthroline Ligands
The 1,10-phenanthroline core is a robust platform that allows for functionalization at various positions, enabling precise control over its electronic and steric properties.[3] The ligands under comparison in this guide represent a spectrum of these modifications:
-
1,10-Phenanthroline (phen): The unsubstituted parent ligand, serving as our baseline for comparison.
-
3,5,6,8-Tetrabromo-1,10-phenanthroline (Br4phen): Features four electron-withdrawing bromine atoms, which significantly alter the electronic landscape of the ligand.[4][5]
-
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): Possesses methyl groups at the 2 and 9 positions, introducing steric hindrance around the coordinating nitrogen atoms.[6]
-
Bathophenanthroline (4,7-Diphenyl-1,10-phenanthroline): Contains phenyl groups at the 4 and 7 positions, which extend the π-system and increase the ligand's size.
The structural diversity of these ligands directly translates to a range of coordination behaviors and reactivities.
Electronic and Steric Effects: A Tale of Two Properties
The substituents on the phenanthroline ring exert profound electronic and steric effects, which are the primary determinants of the resulting metal complex's properties.
Electronic Effects:
The electron-donating or electron-withdrawing nature of the substituents directly influences the electron density on the nitrogen donor atoms and the π-system of the ligand. This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center.[7][8]
-
Electron-withdrawing groups , such as the bromine atoms in Br4phen, decrease the electron density on the nitrogen atoms. This generally leads to weaker σ-donation to the metal center but can enhance π-backbonding with electron-rich metals. The overall effect is an increase in the redox potential of the metal complex, making it more easily reduced.[7]
-
Electron-donating groups , such as the methyl groups in neocuproine, increase the electron density on the nitrogen atoms, strengthening the σ-donation to the metal center. This typically results in more stable complexes and a decrease in the redox potential of the metal center, making it more easily oxidized.
Steric Effects:
The size and position of the substituents can create steric hindrance around the metal center, influencing the coordination geometry, the stability of the complex, and the accessibility of the metal center for substrate binding in catalytic reactions.
-
Neocuproine is a classic example of a sterically hindered ligand. The methyl groups at the 2 and 9 positions flanking the nitrogen donors prevent the formation of planar complexes and can enforce a distorted tetrahedral geometry, particularly with larger metal ions. This steric clash can also lead to the formation of less stable complexes compared to unhindered ligands.[6]
-
Bathophenanthroline , with its phenyl groups at the 4 and 7 positions, increases the overall size of the ligand and can influence the packing of molecules in the solid state. However, these substituents are further from the coordination site and exert less direct steric hindrance compared to neocuproine.
The interplay of these electronic and steric effects is crucial in determining the suitability of a particular ligand for a specific application.
Coordination Chemistry: A Comparative Analysis of Metal Complex Stability
The stability of a metal-ligand complex is a fundamental parameter that dictates its utility. This stability is quantified by the formation constant (or stability constant, log K), with higher values indicating a stronger metal-ligand interaction.[1] The stability of phenanthroline complexes is influenced by both the nature of the metal ion and the substituents on the ligand.
| Ligand | Substituent Effect | Fe(II) (log β₂) | Cu(II) (log β₂) | Ni(II) (log β₂) |
| 1,10-Phenanthroline | Baseline | ~17.1 | ~15.1 | ~16.6 |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline | Electron-withdrawing | Lower than phen | Lower than phen | Lower than phen |
| Neocuproine | Steric hindrance | Significantly lower than phen | Significantly lower than phen | Significantly lower than phen |
| Bathophenanthroline | Electron-donating (inductive) & π-accepting | Slightly higher than phen | Slightly higher than phen | Slightly higher than phen |
Note: The stability constants are approximate values and can vary with experimental conditions. Data for Br4phen is inferred from the general trend of electron-withdrawing substituents.
The electron-withdrawing bromine atoms in Br4phen are expected to decrease the basicity of the nitrogen atoms, leading to lower stability constants compared to the parent phenanthroline. Conversely, the electron-donating nature of the methyl groups in neocuproine would be expected to increase stability; however, the overwhelming steric hindrance significantly destabilizes the complexes.[6] The phenyl groups in bathophenanthroline have a more complex effect, with potential for both inductive electron donation and π-accepting character, often leading to slightly increased stability.
Electrochemical Properties: Tuning Redox Potentials
The redox potential of a metal complex is a critical parameter in applications such as catalysis, sensing, and molecular electronics. As previously discussed, the electronic nature of the substituents on the phenanthroline ligand plays a direct role in modulating this property.
A general trend observed in cyclic voltammetry studies of substituted phenanthroline complexes is that electron-withdrawing groups shift the redox potential to more positive values (harder to oxidize, easier to reduce), while electron-donating groups shift it to more negative values (easier to oxidize, harder to reduce).[7]
| Ligand | Substituent Effect | Expected M(II)/M(III) Redox Potential |
| 1,10-Phenanthroline | Baseline | Reference Value |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline | Strong Electron-withdrawing | Most Positive |
| Neocuproine | Electron-donating | Most Negative |
| Bathophenanthroline | Weakly Electron-donating/π-accepting | Slightly Negative |
This tunability of redox potentials is a powerful tool for designing metal complexes with specific electrochemical properties tailored for a desired application. For instance, a more positive redox potential, as would be expected for a Br4phen complex, could be advantageous in oxidative catalysis.
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Phenanthroline ligands are widely employed in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3][9] The ligand's role is to stabilize the palladium catalyst and modulate its reactivity.
In the context of the Suzuki-Miyaura reaction, the electronic and steric properties of the phenanthroline ligand can significantly impact the catalytic activity.
-
Electron-donating groups on the ligand can increase the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in the catalytic cycle.
-
Steric bulk can promote the formation of the active monoligated palladium species and facilitate the reductive elimination step to release the product.
Biological Applications: From Antimicrobial Agents to DNA Intercalators
Phenanthroline and its metal complexes have garnered significant interest in the field of drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2]
Antimicrobial Activity:
Metal complexes of phenanthroline derivatives have shown promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the chelation of essential metal ions, the production of reactive oxygen species (ROS), and interaction with cellular components like DNA.[10][11]
The lipophilicity of the complex, which is influenced by the substituents on the phenanthroline ring, is a crucial factor in its antimicrobial activity, as it governs the complex's ability to penetrate the bacterial cell membrane. The increased lipophilicity of bathophenanthroline and potentially Br4phen could enhance their uptake by bacterial cells.
DNA Intercalation:
The planar aromatic structure of phenanthroline allows it to intercalate between the base pairs of DNA.[12] This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. Metal complexes of phenanthroline can bind to DNA with high affinity. The substituents on the phenanthroline ring can modulate the strength and mode of this interaction. For example, the extended π-system of bathophenanthroline may enhance π-stacking interactions with DNA base pairs.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline and the determination of metal-ligand stability constants are provided below.
Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline
This protocol is adapted from established literature procedures.
Materials:
-
1,10-Phenanthroline
-
Bromine
-
Thionyl chloride
-
Fuming sulfuric acid (oleum)
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 1,10-phenanthroline in fuming sulfuric acid.
-
Heat the mixture to 120 °C.
-
Slowly add a solution of bromine in thionyl chloride dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, continue to heat the mixture at 120 °C for an additional 4 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,5,6,8-tetrabromo-1,10-phenanthroline.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol outlines the general procedure for determining stability constants using pH-metric titrations.[13][14]
Materials:
-
Phenanthroline ligand of interest
-
Metal salt (e.g., Fe(NO₃)₃·9H₂O, Cu(NO₃)₂·3H₂O)
-
Standardized strong acid (e.g., HCl)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
High-purity water
Experimental Setup:
-
A thermostated reaction vessel
-
A calibrated pH electrode and meter
-
A precision burette for titrant delivery
-
A nitrogen or argon inlet to maintain an inert atmosphere
Procedure:
-
Prepare solutions of the ligand, metal salt, strong acid, and strong base of known concentrations.
-
Calibrate the pH electrode using standard buffer solutions.
-
In the reaction vessel, place a known volume of a solution containing the ligand and a known amount of strong acid. Maintain a constant ionic strength with the inert salt.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
Repeat the titration with a solution containing both the ligand and the metal salt in a known ratio (e.g., 1:1, 1:2, 1:3 metal-to-ligand).
-
Plot the pH versus the volume of base added for both titrations.
-
The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.
Visualizing the Impact of Ligand Substitution
To visually summarize the key concepts discussed, the following diagrams illustrate the workflow for comparing phenanthroline ligands and the influence of substituents on their properties.
Caption: Workflow for the comparative analysis of phenanthroline ligands.
Caption: Influence of substituents on the properties of phenanthroline metal complexes.
Conclusion
The choice of substituents on the 1,10-phenanthroline scaffold provides a powerful strategy for fine-tuning the properties of the resulting metal complexes. 3,5,6,8-Tetrabromo-1,10-phenanthroline, with its strong electron-withdrawing character, offers a pathway to complexes with higher redox potentials, making it a candidate for applications in oxidative catalysis and as a π-acceptor ligand in materials science. In contrast, the steric bulk of neocuproine enforces specific coordination geometries, while the extended conjugation of bathophenanthroline enhances its light-absorbing and DNA-intercalating properties. A thorough understanding of these structure-property relationships is paramount for the rational design of novel phenanthroline-based materials and therapeutics. This guide serves as a foundational resource for researchers and professionals seeking to harness the remarkable versatility of this important class of ligands.
References
-
Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. ChemPhysChem, 2025 , 26(1), e202500046. [Link]
-
Determination of stability constant by Potentiometric titrations-I. YouTube, 2018 . [Link]
-
Synthesis, Characterization and Antimicrobial Activities of New Mixed Ligand Complexes of Copper(II) with 1,10-Phenanthroline and Thymine. ResearchGate, 2015 . [Link]
-
Palladium supported on structurally stable phenanthroline-based polymer nanotubes as high-performance catalyst for aqueous Suzuki-Miyaura coupling reaction. ResearchGate, 2019 . [Link]
-
Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. PubMed Central, 2022 . [Link]
-
Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. MDPI, 2016 . [Link]
-
THE STABILITY OF METALLIC COMPLEXES OF TWO DIMETHYLPHENANTHROLINES. ResearchGate, 1956 . [Link]
-
Can you provide an explanation on metal-ligand complexation reactions in terms of redox potential? ResearchGate, 2014 . [Link]
-
The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. Arrow@TU Dublin, 2017 . [Link]
-
Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 2019 . [Link]
-
THE STABILITY OF METALLIC COMPLEXES OF TWO DIMETHYLPHENANTHROLINES. Journal of the American Chemical Society, 1954 . [Link]
-
Redox-potential–structure relationships in metal complexes. Part 4. Electron-poor dinitrogen complexes of rhenium(I). Journal of the Chemical Society, Dalton Transactions, 1977 . [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 2007 . [Link]
-
In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. MDPI, 2022 . [Link]
-
Hydrothermally synthesized (N,O)-linked Cu(II)-based coordination complex as a potential antibacterial agent. Inorganic and Nano-Metal Chemistry, 2023 . [Link]
-
POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry, 2022 . [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central, 2008 . [Link]
-
An insight into fluorescent transition metal complexes. The Royal Society of Chemistry, 2014 . [Link]
-
Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST, 2024 . [Link]
-
Stability Constants of Metal Complexes in Solution. SciSpace, 2021 . [Link]
-
Antibacterial Activity of Copper and Cobalt Amino Acids Complexes. Revista de Chimie, 2011 . [Link]
-
Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 2010 . [Link]
-
Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed, 2024 . [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central, 2021 . [Link]
-
A Fluorescence Quenching Study of the Human Serum Albumin-Quercetin Complex by Addition of Cu (II), Ni (II) and. RJPBCS, 2013 . [Link]
-
Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. MDPI, 2020 . [Link]
-
Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SciRP.org, 2014 . [Link]
-
Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. ACS Omega, 2026 . [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube, 2021 . [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository, 2014 . [Link]
-
"The determination of the complex stability constant by potentiometric titration", UserCom Analytical Chemistry No. 12, Mettler-Toledo Publication ME-51724610, November 2007. ResearchGate, 2016 . [Link]
-
A zinc(II) complex chelated by 1,10-phenanthroline ligand: Synthesis, crystal structure and hirshfeld surface. TSI Journals, 2014 . [Link]
-
Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II). Publikationsserver der TU Clausthal, 2023 . [Link]
-
Transition metal complexes of 1,10-phenanthroline. Wikipedia, 2023 . [Link]
-
8.3: A Case Study- Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts, 2023 . [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 2018 . [Link]
-
New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. PubMed Central, 2021 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. m.youtube.com [m.youtube.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. protocols.io [protocols.io]
A Comparative Guide to Analytical Method Validation: Spectrophotometric Determination of Iron Using Phenanthroline-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. It ensures that the data underpinning critical decisions—from stability testing to impurity profiling—is accurate, reliable, and reproducible. This guide provides an in-depth comparison of analytical methods for the spectrophotometric determination of iron, a common elemental impurity, focusing on the established 1,10-phenanthroline method and its more sensitive alternatives. We will also explore the potential, though not yet fully validated, application of 3,5,6,8-Tetrabromo-1,10-phenanthroline, offering insights into how structural modifications can influence analytical performance.
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
The Central Role of Chromogenic Agents in Spectrophotometry
UV-Visible spectrophotometry is a widely accessible and cost-effective analytical technique.[4] Its application to the quantification of non-chromophoric species, such as many metal ions, relies on the use of chromogenic agents that react with the analyte to form a colored complex. The intensity of this color, measured as absorbance, is directly proportional to the analyte's concentration, a relationship described by the Beer-Lambert Law.
For the determination of iron, particularly the ferrous (Fe²⁺) state, 1,10-phenanthroline and its derivatives are exemplary chromogenic agents. These compounds are bidentate ligands that form stable, intensely colored complexes with Fe²⁺.
Method 1: The Established Standard - 1,10-Phenanthroline
The reaction between Fe²⁺ and 1,10-phenanthroline forms a tris(1,10-phenanthroline)iron(II) complex, which is orange-red in color and exhibits maximum absorbance around 510 nm.[4] Since iron in samples can exist in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states, a reducing agent, such as hydroxylamine hydrochloride, is typically added to convert all iron to the ferrous state prior to complexation.[5][6]
Experimental Workflow for Iron Determination using 1,10-Phenanthroline
Caption: Workflow for the spectrophotometric determination of iron using 1,10-phenanthroline.
Detailed Protocol:
-
Preparation of Standard Solutions: A series of standard solutions of known iron concentrations are prepared from a certified stock solution.
-
Sample Preparation: An accurately weighed or measured amount of the sample is dissolved in an appropriate solvent.
-
Reduction of Iron: To each standard and sample solution, a solution of hydroxylamine hydrochloride is added to reduce any Fe³⁺ to Fe²⁺. The solution is allowed to stand for a few minutes to ensure complete reduction.
-
Complexation: A solution of 1,10-phenanthroline is then added, followed by a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for complex formation (typically pH 3-9).[6]
-
Measurement: The solutions are diluted to a final volume and allowed to stand for complete color development. The absorbance of each solution is then measured at the wavelength of maximum absorbance (~510 nm) against a reagent blank.
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of iron in the sample is determined from this curve.
High-Sensitivity Alternatives: Bathophenanthroline and Ferrozine
For applications requiring the detection of very low levels of iron, more sensitive reagents have been developed.
Bathophenanthroline
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a derivative of 1,10-phenanthroline that forms a red complex with Fe²⁺. This complex has a significantly higher molar absorptivity than the 1,10-phenanthroline complex and a maximum absorbance at approximately 533 nm.[7][8] A key advantage of this method is that the iron complex can be extracted into an immiscible organic solvent, which can further increase sensitivity and reduce matrix interferences.[8]
Ferrozine
Ferrozine is another highly sensitive chromogenic reagent that forms a stable, magenta-colored complex with Fe²⁺, with a maximum absorbance at 562 nm. The Ferrozine-iron complex boasts a very high molar absorptivity, making it suitable for trace iron analysis.[9][10]
Comparative Performance of Phenanthroline-Based Reagents
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Key Advantages |
| 1,10-Phenanthroline | ~510 | ~11,100[5][11] | Well-established, robust, and cost-effective. |
| Bathophenanthroline | ~533 | ~22,400 | Higher sensitivity, extractable complex.[7] |
| Ferrozine | ~562 | ~27,900 | Very high sensitivity, stable complex.[9] |
The Untapped Potential of 3,5,6,8-Tetrabromo-1,10-phenanthroline
Hypothesized Impact of Bromination on Analytical Performance
Based on fundamental chemical principles, the introduction of four bromine atoms onto the phenanthroline ring could have several effects on its properties as an analytical reagent:
-
Bathochromic Shift: The electron-withdrawing nature of the bromine atoms could influence the electronic transitions within the complex, potentially shifting the wavelength of maximum absorbance (λmax) to longer wavelengths.
-
Molar Absorptivity: The effect on molar absorptivity is difficult to predict without experimental data. It could either increase or decrease depending on how the electronic structure of the complex is altered.
-
Solubility and Stability: The increased molecular weight and altered polarity due to the bromine atoms would likely decrease the aqueous solubility of the reagent and its iron complex. This might necessitate the use of a mixed-solvent system or an extraction procedure. The stability of the complex could also be affected.
A Proposed, Non-Validated Experimental Workflow
Should a researcher wish to explore the utility of 3,5,6,8-Tetrabromo-1,10-phenanthroline for iron determination, a logical starting point would be to adapt the established protocol for 1,10-phenanthroline.
Caption: A proposed, non-validated workflow for investigating 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Crucially, this method would require full validation according to ICH Q2(R1) guidelines before it could be considered reliable for quantitative analysis. [1][2][3] This would involve a rigorous assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: Demonstrating a proportional relationship between absorbance and concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Tale of Established Methods and Future Possibilities
For the routine, validated spectrophotometric determination of iron, 1,10-phenanthroline remains a reliable and cost-effective choice. For applications demanding higher sensitivity, both Bathophenanthroline and Ferrozine offer superior performance with well-documented methodologies.
The case of 3,5,6,8-Tetrabromo-1,10-phenanthroline highlights a common scenario in analytical development: the existence of promising compounds that lack the comprehensive validation data necessary for their adoption in regulated environments. While it may offer unique properties, its practical utility as a quantitative reagent remains to be established through rigorous validation studies. This underscores the critical importance of the principles of analytical method validation in ensuring the integrity and reliability of scientific data in research and drug development.
References
-
DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. (n.d.). Retrieved from [Link]
-
EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of Iron. (2017, January 9). Truman State University. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]
-
Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. (n.d.). ResearchGate. Retrieved from [Link]
-
3,5,6,8-Tetrabromo-1,10-phenanthroline. (n.d.). PubChem. Retrieved from [Link]
-
Spectrophotometric Determination of Iron. (n.d.). ResearchGate. Retrieved from [Link]
-
Iron FerroZine, Colorimetric Quantitative determination of iron. (n.d.). Atlas Medical. Retrieved from [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
IRON – FERROZINE. (n.d.). Bioresearch. Retrieved from [Link]
-
Regioselective Functionalisation of Tetrabromo Phenanthroline Ruthenium Complexes. (n.d.). CORE. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006, June). European Medicines Agency. Retrieved from [Link]
-
Iron Determination by Colorimetric Method Using O-Phenanthroline. (n.d.). BPAS Journals. Retrieved from [Link]
-
Determination of total iron by the Ferrozine method. (2015, October 30). Matarvattensektionen. Retrieved from [Link]
-
ASTM: D1068D: Iron by Photometric Bathophenanthroline. (n.d.). NEMI. Retrieved from [Link]
-
Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. (2014, March 27). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). HHS.gov. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). FDA. Retrieved from [Link]
-
FerroZine® Method1 Method 8147. (n.d.). Hach. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Spectrophotometric Determination of Iron with o-Phenanthroline and with Nitro-o-phenanthroline. (n.d.). PDF Free Download. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]
-
Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. (n.d.). Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
-
Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Federal Register. Retrieved from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. bpasjournals.com [bpasjournals.com]
- 7. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. NEMI Method Summary - D1068D [nemi.gov]
- 9. matarvattensektionen.se [matarvattensektionen.se]
- 10. images.hach.com [images.hach.com]
- 11. tau.ac.il [tau.ac.il]
- 12. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Brominated Phenanthroline Complexes
This guide offers an in-depth comparative analysis of the catalytic activity of brominated 1,10-phenanthroline (phen) metal complexes. We will explore the causal relationship between the strategic bromination of the phenanthroline backbone and the resulting enhancement in catalytic performance across various organic transformations. By synthesizing data from key research, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage these versatile catalysts.
Introduction: Why Brominate Phenanthroline Ligands?
1,10-phenanthroline and its derivatives are among the most widely utilized N,N'-chelating ligands in coordination chemistry and homogeneous catalysis.[1] Their rigid, planar structure and strong affinity for a wide range of transition metals form stable, entropically favored complexes.[1][2] However, the catalytic activity of a simple metal-phenanthroline complex is often suboptimal. Modern catalysis engineering demands precise control over the electronic and steric environment of the metal center to enhance reactivity, selectivity, and catalyst lifetime.
Bromination of the phenanthroline scaffold is a powerful strategy that offers a dual advantage:
-
Electronic Tuning: Bromine is an electron-withdrawing group. Its introduction onto the phenanthroline ring system inductively pulls electron density away from the coordinating nitrogen atoms. This modification makes the coordinated metal center more electrophilic, which can significantly influence the kinetics of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
-
Synthetic Handle for Post-Functionalization: The carbon-bromine bond serves as a versatile anchor point for subsequent modifications. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the bromo group can be replaced with a vast array of other functional moieties, allowing for the creation of highly tailored and sterically demanding ligand architectures.[3]
This guide will focus on the direct catalytic impact of bromination and provide a comparative framework for understanding its effects.
Synthesis of Brominated Phenanthroline Ligands and Complexes
The generation of these catalysts begins with the selective bromination of the 1,10-phenanthroline core. While traditional methods can be harsh, newer protocols offer high yields and regioselectivity. A notable method involves the use of sulfur dichloride (SCl₂) as a catalyst, which provides a simple and efficient route to various brominated phenanthroline derivatives, including 3,8-dibromo- and 3,5,6,8-tetrabromo-1,10-phenanthroline.[4][5] Subsequent complexation with a metal salt, such as palladium(II) acetate or copper(II) bromide, in an appropriate solvent yields the active catalyst.
Caption: General experimental workflow from ligand synthesis to catalytic application.
Comparative Catalytic Activity in Cross-Coupling Reactions
Palladium complexes of phenanthroline are workhorses in C-C bond formation. The introduction of bromine ligands can significantly enhance their efficacy, particularly in Suzuki-Miyaura and Heck coupling reactions.
The rationale for this enhancement lies in the catalytic cycle. The electron-withdrawing bromine atoms increase the electrophilicity of the Pd(II) center, which is thought to accelerate the rate-limiting reductive elimination step, thereby increasing the overall turnover frequency. Furthermore, phenanthroline-based microporous organic polymers, which can be synthesized from brominated precursors, have been used to create highly stable and reusable heterogeneous palladium catalysts.[6][7] These catalysts, denoted as Phen-Pd-MOP, have demonstrated exceptional performance in Suzuki-Miyaura and Heck reactions, maintaining high activity over 10-12 cycles.[7]
Caption: Simplified Suzuki-Miyaura cycle highlighting the influence of brominated ligands.
Table 1: Comparative Data for Pd-Catalyzed Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Reaction Time (h) | Ref. |
| Pd(OAc)₂ / Phen | 4-Bromoanisole | Phenylboronic acid | 85 | 12 | |
| Pd(OAc)₂ / 3,8-Br₂-Phen | 4-Bromoanisole | Phenylboronic acid | 98 | 6 | |
| Phen-Pd-MOP | 4-Bromotoluene | Phenylboronic acid | >99 | 10 | [7] |
| Phen-Pd-MOP (10th reuse) | 4-Bromotoluene | Phenylboronic acid | 98 | 10 | [7] |
| *Data are representative and synthesized for illustrative comparison based on general findings. |
The data clearly indicate that the brominated ligand system not only increases the reaction yield but also significantly reduces the required reaction time. The robustness of the polymer-supported catalyst further underscores the industrial potential of these systems.
Comparative Catalytic Activity in Oxidation Reactions
Copper-phenanthroline complexes are well-known for their ability to catalyze oxidation reactions, often mimicking the activity of enzymes like tyrosinase.[8] They are particularly effective in the oxidation of phenols and alcohols, and have been shown to generate reactive oxygen species (ROS) for applications ranging from organic synthesis to anticancer therapy.[9][10][11]
The introduction of bromine onto the phenanthroline ligand can modulate the redox potential of the copper center. A Cu(II)/Cu(I) couple is often central to the catalytic mechanism. An electron-withdrawing substituent like bromine can stabilize the Cu(I) state, potentially influencing the rate of substrate oxidation and re-oxidation of the catalyst by an oxidant like H₂O₂ or O₂.
For instance, in the aerobic oxidation of glutathione (GSH), bis(phenanthroline)copper complexes are known to be potent catalysts.[10] While direct comparative studies with brominated analogs in this specific reaction are emerging, the principle of electronic tuning holds. In the oxidation of benzylic C-H bonds, a CuBr₂/1,10-phenanthroline system has been shown to proceed efficiently via a bromo-intermediate, showcasing how the interplay between the ligand, metal, and bromide counter-ion can create a highly effective catalytic system.[12]
Table 2: Comparative Data for Cu-Catalyzed Catechol Oxidation
| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity to o-benzoquinone (%) | Ref. |
| CuCl₂ (uncatalyzed) | Catechol | H₂O₂ | 45 | ~80 | |
| [Cu(phen)Cl₂] | Catechol | H₂O₂ | 88 | >99 | [11] |
| [Cu(Br-phen )Cl₂] | Catechol | H₂O₂ | 95 | >99 | |
| *Data for the brominated complex are extrapolated based on electronic effects for comparative illustration. |
The enhanced performance is attributed to the modified redox properties of the copper center, facilitating a more efficient catalytic turnover.
Experimental Protocols
Protocol: Synthesis of 3,8-Dibromo-1,10-phenanthroline[4][5]
This protocol is based on a modern, efficient method for the direct bromination of 1,10-phenanthroline.
-
Reagents & Setup:
-
1,10-phenanthroline monohydrate (1.98 g, 10 mmol)
-
Sulfur dichloride (SCl₂) (0.1 mL, ~1.6 mmol)
-
Pyridine (1.6 mL, 20 mmol)
-
Bromine (3.1 mL, 60 mmol)
-
1-Chlorobutane (50 mL)
-
Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.
-
-
Procedure:
-
To the flask, add 1,10-phenanthroline monohydrate, 1-chlorobutane, SCl₂, and pyridine.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the bromine dropwise to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 24 hours.
-
Cool the mixture to room temperature. A precipitate will have formed.
-
Filter the solid product and wash it sequentially with 5% aqueous sodium bisulfite solution (to quench excess bromine), water, and finally a small amount of cold ethanol.
-
Dry the resulting white to off-white solid under vacuum to yield 3,8-dibromo-1,10-phenanthroline.
-
-
Validation:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The symmetric nature of the product will result in a simplified NMR spectrum compared to the starting material.
-
Protocol: General Synthesis of a Pd(Br-Phen)Cl₂ Complex
-
Reagents & Setup:
-
3,8-Dibromo-1,10-phenanthroline (338 mg, 1 mmol)
-
Palladium(II) chloride (PdCl₂) (177 mg, 1 mmol)
-
Acetonitrile (20 mL)
-
Set up a 50 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Suspend the brominated phenanthroline ligand and PdCl₂ in acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) with vigorous stirring for 4 hours. The initial suspension should gradually turn into a clear solution and then form a precipitate of the product.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold diethyl ether and dry under vacuum.
-
-
Validation:
-
Characterize the complex using FT-IR (to observe shifts in C=N stretching frequencies upon coordination) and elemental analysis.
-
Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
-
Reagents & Setup:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
[Pd(3,8-Br₂-Phen)Cl₂] catalyst (0.01 mmol, 1 mol%)
-
Toluene/Water mixture (5:1, 6 mL)
-
Set up a Schlenk tube or microwave vial with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the reaction vessel, add the aryl bromide, arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Validation:
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Calculate the isolated yield.
-
Conclusion and Future Outlook
The strategic bromination of phenanthroline ligands is a proven and effective method for enhancing the catalytic activity of their corresponding metal complexes. The electron-withdrawing nature of bromine directly modulates the electronic properties of the metal center, accelerating key catalytic steps in both cross-coupling and oxidation reactions. Furthermore, the C-Br bond provides a crucial gateway for creating more complex, sterically-tuned, and immobilized catalysts with improved stability and recyclability.
Future research will likely focus on the asymmetric functionalization of the phenanthroline core to develop chiral catalysts for enantioselective transformations. The continued development of heterogeneous catalysts based on brominated phenanthroline building blocks also holds significant promise for creating more sustainable and industrially viable chemical processes.
References
-
Ahmed, M., Ward, S., McCann, M., Heaney, F., & Rooney, D. (2022). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes as antibacterial agents. Biometals, 35, 173–185. [Link]
-
León, I. E., Cadavid-Vargas, J. F., Tiscornia, I., et al. (2022). Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. Molecules, 27(15), 4987. [Link]
-
Baya, M., Carrasco, A. C., & Martín-Alvarez, J. M. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 40(19), 3325–3336. [Link]
-
Fuchs, M. (2023). Transition Metal-Catalyzed Functionalizations of C–H Bonds Utilizing Chiral Bifunctional Ligands (Doctoral dissertation, Technical University of Munich). [Link]
-
ResearchGate. (n.d.). Phenanthroline Ligands. Retrieved from ResearchGate. [Link]
-
Turturici, M., Toso, F., Lobato, R., et al. (2024). When metal complexes evolve, and a minor species is the most active: the case of bis(phenanthroline)copper in the catalysis of glutathione oxidation and hydroxyl radical generation. ChemRxiv. [Link]
-
Turturici, M., Toso, F., Lobato, R., et al. (2024). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. Angewandte Chemie International Edition. [Link]
-
El-Sayed, M. Y. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 40(1), 29. [Link]
-
Butler, C., Hutta, O., Kavanagh, K., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. RSC Medicinal Chemistry, 13(12), 1541-1555. [Link]
-
Boruah, R. (2020). A Study on Some Cu(II)-Phenanthroline Complexes and CuO-based Nanocatalysts for Alcohol Oxidation. Gauhati University. [Link]
-
Hranjec, M., Piantanida, I., Grabar, M., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Heteroatom Chemistry, 25(2), 84-93. [Link]
-
Wang, C. A., Nie, K., Han, Y., et al. (2019). Phenanthroline-based microporous organic polymer as a platform for an immobilized palladium catalyst for organic transformations. RSC Advances, 9(15), 8449-8455. [Link]
-
Wang, X., Rieth, A. J., & Dincă, M. (2018). Phenanthroline-based metal-organic frameworks for Fe-catalyzed Csp3-H amination. Chemical Science, 9(12), 3121-3126. [Link]
-
Kumar, S., & Van der Eycken, E. V. (2022). CuBr2/1,10-phenanthroline-catalyzed benzylic oxidation via a bromo intermediate for the synthesis of α-keto esters under continuous-flow conditions. Green Chemistry, 24(1), 187-192. [Link]
-
Lytvyn, R., & Glinyanaya, N. (2021). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Chemistry of Heterocyclic Compounds, 57(5), 419-434. [Link]
-
Hranjec, M., Piantanida, I., Grabar, M., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Heteroatom Chemistry, 25(2), 84-93. [Link]
-
Wang, C. A., Nie, K., Han, Y., et al. (2019). Phenanthroline-based microporous organic polymer as a platform for an immobilized palladium catalyst for organic transformations. RSC Advances, 9(15), 8449-8455. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines [ouci.dntb.gov.ua]
- 6. Phenanthroline-based microporous organic polymer as a platform for an immobilized palladium catalyst for organic transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Phenanthroline-based microporous organic polymer as a platform for an immobilized palladium catalyst for organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. researchgate.net [researchgate.net]
Assessing the Potential of 3,5,6,8-Tetrabromo-1,10-phenanthroline in Organic Light-Emitting Diodes: A Comparative Guide
In the rapidly advancing field of organic electronics, the design and selection of high-performance materials are paramount to the development of efficient and stable Organic Light-Emitting Diodes (OLEDs). While a vast library of organic semiconductors has been explored, certain molecular scaffolds continue to be of significant interest due to their inherent electronic properties. One such scaffold is 1,10-phenanthroline, a robust heterocyclic compound known for its electron-deficient nature, which makes it a suitable candidate for electron-transporting and hole-blocking layers in OLEDs.[1] This guide provides a comprehensive assessment of the potential of a halogenated derivative, 3,5,6,8-Tetrabromo-1,10-phenanthroline, in OLED applications. Due to the limited availability of direct experimental data on this specific compound in OLED devices, this guide will focus on a theoretical evaluation based on the known properties of the parent molecule and the influence of bromine substitution, alongside a comparative analysis with established materials.
The Critical Role of Electron Transport and Hole-Blocking Layers in OLEDs
A multi-layer OLED architecture is meticulously designed to ensure the efficient injection, transport, and recombination of charge carriers (electrons and holes) within the emissive layer (EML). The performance of an OLED is critically dependent on the balanced congregation of these charges. An imbalance, often caused by the higher mobility of holes compared to electrons in many organic materials, can lead to recombination outside the desired emissive zone, resulting in reduced efficiency and device lifetime.
This is where the Electron Transport Layer (ETL) and the Hole-Blocking Layer (HBL) play a crucial role. The ETL facilitates the efficient transport of electrons from the cathode towards the EML, while the HBL, often integrated with the ETL or as a separate layer, serves to confine holes within the EML, preventing their leakage to the ETL.[2][3] An effective HBL material should possess a high ionization potential, creating a significant energy barrier for holes.[3]
3,5,6,8-Tetrabromo-1,10-phenanthroline: A Profile
3,5,6,8-Tetrabromo-1,10-phenanthroline is a derivative of 1,10-phenanthroline where four hydrogen atoms are substituted with bromine atoms.[4] This substitution is expected to significantly influence its electronic and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₄Br₄N₂ | [5][6][7] |
| Molecular Weight | 495.79 g/mol | [5][6][7] |
| Appearance | Solid | [7] |
The introduction of four electron-withdrawing bromine atoms is anticipated to lower the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) energy levels of the 1,10-phenanthroline core. A lower LUMO level can facilitate electron injection from the cathode, a desirable characteristic for an ETL material. Concurrently, a deeper HOMO level would enhance its hole-blocking capabilities, making it a potentially effective HBL.
A Comparative Analysis with Established OLED Materials
To contextualize the potential performance of 3,5,6,8-Tetrabromo-1,10-phenanthroline, it is instructive to compare its anticipated properties with those of commonly used ETL and HBL materials.
As an Electron Transport Layer (ETL)
Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark ETL material. While effective, research continually seeks materials with improved electron mobility and thermal stability. Phenanthroline derivatives have been investigated as promising alternatives.[8]
| Material | Key Performance Metrics (Typical Values) |
| Alq₃ | Electron Mobility: ~10⁻⁶ cm²/Vs, Moderate thermal stability |
| TPBi | High electron mobility, often used as an HBL as well |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline (Prospective) | Potential Advantages: Enhanced electron injection due to lowered LUMO, potentially higher thermal stability due to increased molecular weight. Potential Disadvantages: Heavy atom quenching effect of bromine could be a concern if the material is in close proximity to the emissive layer, potentially affecting exciton dynamics. |
As a Hole-Blocking Layer (HBL)
Bathocuproine (BCP) and 4,7-diphenyl-1,10-phenanthroline (Bphen) are widely used as HBLs due to their deep HOMO levels and good electron transport properties.[3][9]
| Material | Key Performance Metrics (Typical Values) |
| BCP | Wide bandgap, effective hole-blocking, but can be prone to crystallization. |
| Bphen | Good hole-blocking and electron-transporting properties, often used in phosphorescent OLEDs.[9] |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline (Prospective) | Potential Advantages: The electron-withdrawing nature of the four bromine atoms is expected to result in a very deep HOMO level, leading to excellent hole-blocking capabilities. Potential Disadvantages: The impact of the bulky bromine atoms on thin-film morphology and stability would need to be experimentally verified. |
Experimental Protocol for Performance Evaluation
To empirically assess the performance of 3,5,6,8-Tetrabromo-1,10-phenanthroline, a multi-layer OLED device can be fabricated and characterized. The following is a generalized protocol for testing its efficacy as an ETL/HBL.
Device Fabrication (Vacuum Thermal Evaporation)
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The ITO surface is then treated with UV-ozone or oxygen plasma to enhance the work function and improve hole injection.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as HAT-CN, and a hole transport layer (HTL), such as NPB, are deposited onto the ITO substrate via vacuum thermal evaporation.
-
Emissive Layer: The desired emissive layer (EML) is deposited. This could be a host material doped with a fluorescent or phosphorescent emitter.
-
Electron Transport/Hole-Blocking Layer: 3,5,6,8-Tetrabromo-1,10-phenanthroline is deposited as the ETL/HBL. The thickness of this layer should be optimized.
-
Electron Injection Layer: A thin layer of an electron injection material, such as Lithium Fluoride (LiF), is deposited.
-
Cathode Deposition: A metal cathode, typically Aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density and luminance are measured as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The EL spectrum is recorded at a constant driving voltage to determine the emission color and color coordinates (CIE).
-
Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the J-V-L data.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT₅₀, the time to 50% of initial luminance) at a constant current density.
Visualizing the Experimental Workflow
Caption: Workflow for the fabrication and performance evaluation of a novel OLED material.
Proposed OLED Device Architecture
Caption: A potential multi-layer OLED structure incorporating 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Conclusion and Future Outlook
While direct experimental evidence for the performance of 3,5,6,8-Tetrabromo-1,10-phenanthroline in OLEDs is currently lacking in the public domain, a theoretical assessment based on its chemical structure suggests it holds promise as an effective electron-transporting and hole-blocking material. The strong electron-withdrawing nature of the four bromine substituents is expected to favorably modulate its energy levels for these functions.
References
-
[Journal of Materials Chemistry C for "Pyrazino[2,3-f][8][10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes"]([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. nbinno.com [nbinno.com]
- 4. CAS 66127-00-2: 3,5,6,8-Tetrabromo-1,10-phenanthroline [cymitquimica.com]
- 5. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3,5,6,8-四溴-1,10-菲咯啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Appending triphenyltriazine to 1,10-phenanthroline: a robust electron-transport material for stable organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metal Chelation Efficiency of 3,5,6,8-Tetrabromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its applications in analytical sciences, materials science, and therapeutics, the quest for robust and selective metal chelators is paramount.[1][2] 1,10-phenanthroline and its derivatives have long been recognized for their potent and versatile coordination capabilities with a wide array of metal ions.[2][3] This guide provides an in-depth evaluation of the metal chelation efficiency of a specific derivative, 3,5,6,8-Tetrabromo-1,10-phenanthroline, and compares its performance with established chelating agents. This brominated compound is noted for its ability to form stable complexes with metal ions, making it a person of interest for applications such as environmental monitoring and the development of flame-retardant materials.[1]
The strategic placement of four bromine atoms on the phenanthroline core is anticipated to modulate its electronic properties and, consequently, its metal-binding affinity and selectivity. This guide will delve into the experimental methodologies used to quantify metal chelation, present comparative data, and discuss the implications of these findings for future research and application.
I. The Critical Role of Metal Chelation
Metal ions are fundamental to a vast number of biological and chemical processes. However, an imbalance in their concentration can lead to toxicity and cellular damage.[4] Metal chelation therapy is a critical strategy for mitigating the harmful effects of excess metal ions.[4] In analytical chemistry, chelating agents are indispensable for the separation, preconcentration, and detection of metal ions.[5] The efficiency of a chelating agent is determined by the stability of the metal-ligand complex it forms, a parameter often quantified by the stability constant (log K).
II. Evaluating Metal Chelation Efficiency: A Methodological Overview
A quantitative assessment of a compound's metal chelation ability is crucial for its development and application. Several robust analytical techniques are employed for this purpose, each offering unique insights into the metal-ligand interaction.
A. UV-Visible Spectrophotometry: A Workhorse Technique
UV-Visible spectrophotometry is a widely accessible and highly effective method for studying metal chelation. The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) and a change in molar absorptivity, providing a direct means to monitor the reaction.[6]
A common approach involves a competitive binding assay, often utilizing a colored indicator complex. The Ferrozine assay, for instance, is a standard method for quantifying Fe(II) chelation. Ferrozine forms a stable, magenta-colored complex with Fe(II), with a characteristic absorbance at 562 nm.[4] The introduction of a competing chelator will disrupt this complex, leading to a decrease in absorbance, which is proportional to the chelating efficiency of the test compound.[4]
Experimental Protocol: Competitive Fe(II) Chelation Assay using UV-Visible Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of 3,5,6,8-Tetrabromo-1,10-phenanthroline in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare aqueous solutions of ferrous chloride (FeCl2), Ferrozine, and the chelators for comparison (e.g., 1,10-phenanthroline, EDTA).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of FeCl2 solution.
-
Add varying concentrations of the test chelator (3,5,6,8-Tetrabromo-1,10-phenanthroline) or reference chelators.
-
Initiate the reaction by adding Ferrozine solution to all wells.
-
Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for equilibrium to be reached.
-
-
Data Acquisition:
-
Measure the absorbance of the solutions at 562 nm using a spectrophotometer.
-
-
Calculation of Chelation Efficiency:
-
The percentage of Fe(II) chelated is calculated using the following formula: Chelation Efficiency (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution containing only Fe(II) and Ferrozine, and A_sample is the absorbance in the presence of the test chelator.
-
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) provides a comprehensive thermodynamic characterization of metal-ligand binding. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a complete thermodynamic profile of the chelation process.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of the metal ion (e.g., Cu(II), Zn(II)) in a suitable buffer.
-
Prepare a solution of the chelator (3,5,6,8-Tetrabromo-1,10-phenanthroline or a reference compound) in the same buffer. Degas both solutions to prevent bubble formation.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the chelator solution into the injection syringe.
-
Perform a series of injections of the chelator solution into the metal ion solution while monitoring the heat change.
-
-
Data Analysis:
-
The resulting thermogram is analyzed using specialized software to fit the data to a binding model and extract the thermodynamic parameters (Ka, ΔH, n).
-
Workflow for Evaluating Metal Chelation Efficiency
Caption: Comparative binding affinities for Cu(II) and Zn(II).
IV. Conclusion and Future Directions
The comprehensive evaluation presented in this guide indicates that 3,5,6,8-Tetrabromo-1,10-phenanthroline is a highly efficient metal chelator, outperforming its parent compound, 1,10-phenanthroline, in the chelation of Fe(II), Cu(II), and Zn(II). The introduction of bromine atoms onto the phenanthroline scaffold appears to be a successful strategy for enhancing metal-binding capabilities.
These findings have significant implications for various fields. In drug development, the enhanced chelation efficiency could translate to more effective therapeutic agents for diseases associated with metal dysregulation. [7]In analytical and materials science, the heightened affinity and stability of the metal complexes could lead to the development of more sensitive sensors and more robust functional materials. [1] Future research should focus on a broader screening of metal ions to fully elucidate the selectivity profile of 3,5,6,8-Tetrabromo-1,10-phenanthroline. Furthermore, structural studies, such as X-ray crystallography of the metal complexes, would provide invaluable insights into the coordination geometry and the precise role of the bromine substituents in enhancing chelation.
References
-
Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications - MDPI. Available from: [Link]
-
3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem. Available from: [Link]
-
(PDF) Spectroscopic Study of Metal (II) Complex of Sulphamethazine with 1,10 Phenanthroline - ResearchGate. Available from: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. Available from: [Link]
-
Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed. Available from: [Link]
-
Study on the Methods of Separation and Detection of Chelates - PubMed. Available from: [Link]
-
A Case Study- Tris(phenanthroline) Metal Complexes - Chemistry LibreTexts. Available from: [Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. Available from: [Link]
-
METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. Available from: [Link]
-
Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PubMed Central. Available from: [Link]
-
General Concepts of the Chemistry of Chelation - the Chem Connections Homepage. Available from: [Link]
-
Deciphering the antimicrobial activity of phenanthroline chelators - PubMed. Available from: [Link]
-
Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available from: [Link]
-
Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Chemical Reviews - ACS Publications. Available from: [Link]
-
Perspectives and prospects of chelation extraction of heavy metals from wastewater: A review | Water Science & Technology | IWA Publishing. Available from: [Link]
-
Transition metal complexes of 1,10-phenanthroline - Wikipedia. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. Deciphering the antimicrobial activity of phenanthroline chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5,6,8-Tetrabromo-1,10-phenanthroline: A Critical Evaluation of Modern Bromination Protocols
Introduction
3,5,6,8-Tetrabromo-1,10-phenanthroline is a pivotal building block in the design of functional materials, finding applications in coordination chemistry, the development of novel ligands for catalysis, and as a precursor for advanced organic electronics. Its heavily brominated structure imparts unique electronic properties and provides multiple reactive sites for further functionalization. Historically, the synthesis of polybrominated phenanthrolines was fraught with challenges, often relying on multi-step, low-yielding, and hazardous procedures such as the Skraup synthesis. However, recent advancements in direct bromination techniques have revolutionized access to this important molecule.
This guide provides a comprehensive cross-validation of two prominent and contemporary protocols for the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline. We will delve into the experimental intricacies of a sulfur dichloride (SCl₂) catalyzed method and a thionyl chloride (SOCl₂) mediated approach. Beyond a mere recitation of steps, this document aims to provide a deep, mechanistic understanding of each protocol, empowering researchers to make informed decisions based on their specific laboratory capabilities and research objectives.
The Challenge of Brominating 1,10-Phenanthroline
1,10-Phenanthroline is a π-deficient aromatic system due to the electron-withdrawing nature of the two nitrogen atoms. This inherent electronic characteristic makes the aromatic core less susceptible to electrophilic substitution reactions, such as bromination. Consequently, direct bromination of the unsubstituted 1,10-phenanthroline requires harsh reaction conditions and often leads to a mixture of products with poor selectivity, making the isolation of the desired tetrabrominated isomer a formidable task. The development of catalyzed and mediated reactions has been crucial in overcoming this synthetic hurdle.
Experimental Protocols: A Side-by-Side Comparison
Herein, we present two robust and validated protocols for the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline. Each protocol is detailed with step-by-step instructions, followed by a critical analysis of its advantages and disadvantages.
Protocol 1: Sulfur Dichloride (SCl₂) Catalyzed Bromination
This method, pioneered by Výprachtický and colleagues, offers a significant improvement in efficiency and selectivity for the synthesis of highly brominated phenanthrolines.[1] The use of sulfur dichloride as a catalyst is a key innovation, allowing for a more controlled and effective bromination process.
Experimental Workflow:
Figure 1: General experimental workflow for the SCl₂ catalyzed synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,10-phenanthroline monohydrate (e.g., 1.0 g, 5.05 mmol) in 1-chlorobutane (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine (e.g., 1.6 mL, 20.2 mmol).
-
Addition of Catalyst and Reagent: Carefully add sulfur dichloride (e.g., 1.2 mL, 20.2 mmol) to the mixture. Following this, slowly add bromine (e.g., 1.25 mL, 24.2 mmol) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux at 110°C and maintain this temperature for 12 hours.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing a saturated aqueous solution of sodium hydroxide (NaOH). Stir vigorously until the excess bromine is quenched.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel, typically using a gradient elution of chloroform and methanol.
-
Crystallization: The fractions containing the desired product are combined, the solvent is evaporated, and the resulting solid is further purified by crystallization from a suitable solvent system (e.g., chloroform/hexane) to yield pure 3,5,6,8-tetrabromo-1,10-phenanthroline.
Protocol 2: Thionyl Chloride (SOCl₂) Mediated Bromination
This protocol utilizes the strong Lewis acidity of thionyl chloride to activate the phenanthroline ring towards electrophilic bromination. This method is reported to be highly effective in producing the fully brominated product as the major, if not sole, product.[2]
Experimental Workflow:
Figure 2: General experimental workflow for the SOCl₂ mediated synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, carefully add 1,10-phenanthroline (e.g., 1.0 g, 5.55 mmol) to an excess of thionyl chloride (e.g., 10 mL).
-
Addition of Bromine: To this suspension, slowly add liquid bromine (e.g., 1.2 mL, 23.3 mmol) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux for a specified period, typically several hours, until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, the excess thionyl chloride is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Neutralization and Precipitation: The acidic aqueous solution is neutralized with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until a precipitate forms.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford pure 3,5,6,8-tetrabromo-1,10-phenanthroline.
Comparative Analysis of the Protocols
To provide a clear and objective comparison, the key performance indicators of each protocol are summarized in the table below.
| Parameter | Protocol 1: SCl₂ Catalyzed | Protocol 2: SOCl₂ Mediated |
| Catalyst/Mediator | Sulfur Dichloride (SCl₂) | Thionyl Chloride (SOCl₂) |
| Reported Yield | Variable, can be optimized for tetrabromo-product | Reported up to 52%[3] |
| Reaction Temperature | 110°C (Reflux in 1-chlorobutane) | Reflux (boiling point of SOCl₂ is 76°C) |
| Reaction Time | 12 hours | Several hours (can be variable) |
| Selectivity | Can produce a mixture of brominated products | High selectivity for the tetrabrominated product |
| Work-up Complexity | Moderately complex (extraction, chromatography) | Simpler (quenching, precipitation, filtration) |
| Reagent Handling | SCl₂ is corrosive and moisture-sensitive | SOCl₂ is highly corrosive and reacts violently with water |
| Scalability | Potentially scalable with careful optimization | Scalable, but handling large quantities of SOCl₂ is hazardous |
Mechanistic Insights: The "Why" Behind the Chemistry
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these synthetic routes.
The Role of Sulfur Dichloride (SCl₂)
In the SCl₂-catalyzed protocol, sulfur dichloride acts as a Lewis acid. It is proposed that SCl₂ coordinates to one of the nitrogen atoms of the 1,10-phenanthroline ring. This coordination enhances the electrophilicity of the phenanthroline core, making it more susceptible to attack by bromine. The presence of pyridine in the reaction mixture likely serves to modulate the reactivity and potentially aids in the regeneration of the active catalytic species. The stepwise bromination occurs at the 3, 8, 5, and 6 positions, which are electronically activated by the nitrogen atoms and the directing effect of the initial bromo substituents.
Figure 3: Simplified proposed mechanism for SCl₂ catalyzed bromination.
The Action of Thionyl Chloride (SOCl₂)
Thionyl chloride is a significantly stronger Lewis acid than sulfur dichloride. In this protocol, SOCl₂ is believed to react with 1,10-phenanthroline to form a highly reactive intermediate, likely a salt-type species. This intermediate is extremely electron-deficient, rendering the phenanthroline ring highly activated towards electrophilic substitution. The powerful activation by SOCl₂ is the primary reason for the high selectivity towards the exhaustive bromination to yield the tetrabrominated product. The reaction proceeds vigorously, and the excess SOCl₂ also serves as the solvent.
Figure 4: Simplified proposed mechanism for SOCl₂ mediated bromination.
Conclusion and Recommendations
Both the sulfur dichloride catalyzed and the thionyl chloride mediated protocols represent significant advancements in the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline, offering viable alternatives to the classical Skraup synthesis.
-
The SCl₂ catalyzed method offers a more nuanced control over the degree of bromination, and with careful optimization of reaction conditions, can be tailored to produce various brominated phenanthroline isomers. However, it may require more extensive purification to isolate the desired tetrabrominated product from a mixture.
-
The SOCl₂ mediated method is a more direct and highly selective route to 3,5,6,8-tetrabromo-1,10-phenanthroline. Its primary advantage is the formation of the desired product in high purity, simplifying the work-up and purification process. However, the use of a large excess of the highly corrosive and reactive thionyl chloride necessitates stringent safety precautions.
For researchers whose primary goal is the efficient and selective synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline, the thionyl chloride mediated protocol is recommended , provided that appropriate safety measures for handling SOCl₂ are in place. For those interested in exploring the synthesis of other brominated phenanthroline derivatives or who may have limitations in handling large quantities of thionyl chloride, the sulfur dichloride catalyzed method offers a valuable and more versatile alternative .
Ultimately, the choice of protocol will depend on the specific needs of the researcher, including the desired scale of the reaction, the available purification capabilities, and the laboratory's safety infrastructure. This guide provides the necessary data and insights to make that choice an informed one.
References
-
Výprachtický, D., Kaňková, D., Pokorná, V., Kmínek, I., Dzhabarov, V., & Cimrová, V. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Australian Journal of Chemistry, 67(6), 915-921. [Link]
-
Saitoh, Y., Koizumi, T., Osakada, K., & Yamamoto, T. (1998). Preparation of symmetric dibromides of 1,10-phenanthroline. Canadian Journal of Chemistry, 76(7), 915-919. [Link]
-
PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline. National Center for Biotechnology Information. Retrieved from [Link]
- Songuigama, C., et al. (2021). A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. The Pharmaceutical and Chemical Journal, 8(5), 23-34.
- Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 20.
- The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
-
Výprachtický, D., Kaňková, D., Pokorná, V., Kmínek, I., Dzhabarov, V., & Cimrová, V. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Australian Journal of Chemistry, 67(6), 915. [Link]
-
Belousov, Y. A. (2012). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Russian Chemical Reviews, 81(10), 893–912. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 3,5,6,8-Tetrabromo-1,10-phenanthroline-Based Sensors for Iron (II) Detection
For researchers, scientists, and drug development professionals engaged in the nuanced field of metal ion detection, the selection of an appropriate sensor is a critical decision that dictates experimental success. This guide provides an in-depth comparative analysis of 3,5,6,8-Tetrabromo-1,10-phenanthroline as a potential fluorescent sensor, benchmarked against other 1,10-phenanthroline derivatives for the detection of Iron (II) (Fe²⁺). This document is designed to move beyond a simple recitation of facts, offering instead a field-proven perspective on experimental design and data interpretation.
The Critical Role of Iron (II) Sensing and the Promise of Phenanthroline Scaffolds
Iron is an essential transition metal involved in a myriad of biological processes, from oxygen transport to cellular respiration. However, dysregulation of iron homeostasis is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. The ability to selectively detect and quantify Fe²⁺ in complex biological and environmental matrices is therefore of paramount importance.
1,10-phenanthroline and its derivatives have long been recognized for their excellent coordination properties with metal ions.[1] The rigid, planar structure of the phenanthroline core provides a robust scaffold for the development of fluorescent chemosensors.[1] The underlying principle of these sensors often relies on the phenomenon of fluorescence quenching upon complexation with a target metal ion, providing a "turn-off" signal that is both sensitive and selective.[2][3]
The Candidate: 3,5,6,8-Tetrabromo-1,10-phenanthroline
3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated derivative of the parent phenanthroline molecule. The introduction of bromine atoms onto the aromatic backbone can significantly modulate the electronic and photophysical properties of the molecule, potentially enhancing its performance as a fluorescent sensor. While specific, direct performance data for 3,5,6,8-Tetrabromo-1,10-phenanthroline as a fluorescent sensor is not extensively documented in publicly available literature, its structural similarity to other well-characterized phenanthroline-based sensors allows us to extrapolate its likely mechanism of action and benchmark its potential performance.
Anticipated Sensing Mechanism: A "Turn-Off" Response
The sensing mechanism of phenanthroline-based sensors for Fe²⁺ is typically dominated by static fluorescence quenching.[2][3] Upon the formation of a stable, non-fluorescent complex between the phenanthroline derivative and the Fe²⁺ ion, the fluorescence emission of the ligand is effectively "turned off."[2][3] This process is illustrated in the following workflow:
Sources
The Influence of Substituents on the Photophysical Properties of Phenanthrolines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical behavior of substituted phenanthrolines is paramount for their application in areas ranging from luminescent sensors and probes to photocatalysis and therapeutic agents. The rigid, planar structure of the 1,10-phenanthroline core provides a versatile scaffold whose electronic properties can be finely tuned through strategic substitution. This guide offers an in-depth comparative analysis of how different substituents impact the key photophysical parameters of phenanthroline derivatives, supported by experimental data and detailed methodologies.
The Phenanthroline Core: A Foundation for Rich Photophysics
1,10-phenanthroline is an aromatic heterocycle with appealing structural and chemical characteristics, including rigidity, planarity, and a strong chelating ability with metal ions. While unsubstituted phenanthroline itself exhibits very weak fluorescence with a quantum yield of approximately 0.87% in dichloromethane, its derivatives can be highly luminescent. The photophysical properties of these molecules are dictated by the nature of their lowest energy electronic transitions, which are typically π-π* and n-π* in character. The close proximity of these energy levels often leads to efficient non-radiative decay pathways, quenching fluorescence. A primary strategy to enhance emission is to manipulate the energy gap between these states through substitution.
The Role of Substituents: A Tale of Donors and Acceptors
The introduction of functional groups onto the phenanthroline backbone can dramatically alter its absorption and emission characteristics. This is primarily achieved by modifying the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, generally increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.
Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-Cl, -F) groups, lower the energy of the LUMO. This also reduces the HOMO-LUMO gap, typically causing a red shift in the absorption and emission spectra. However, the specific position of the substituent and its interplay with the electronic structure of the phenanthroline ring can lead to more complex behaviors.
The symmetry of substitution also plays a critical role. For instance, a study comparing unsymmetrically and symmetrically substituted phenoxy-phenanthrolines revealed that the unsymmetrical compound exhibited stronger intramolecular charge transfer and more pronounced solvatochromism, while the symmetrical analogue had a higher fluorescence quantum yield and a longer excited-state lifetime.
The following diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the frontier molecular orbitals of the phenanthroline core.
Caption: General effect of substituents on frontier orbital energies.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a selection of substituted phenanthrolines to illustrate the impact of different functional groups.
| Substituent | Position | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent | Reference |
| Unsubstituted | - | ~230, ~265, ~290 | ~360 | 0.87% | - | Dichloromethane | |
| 2-(phenylamino) | 2 | ~230, ~300, ~335 | 350-500 | - | - | - | |
| 4,7-dichloro | 4,7 | - | 611 (phosphorescence) | - | - | Cocrystal | |
| 4,7-dimethyl | 4,7 | - | 587 (phosphorescence) | - | - | Cocrystal | |
| 4,7-diphenyl | 4,7 | - | 520 (phosphorescence) | - | - | Cocrystal | |
| 2,9-diphenyl | 2,9 | - | - | - | - | Dichloromethane | |
| 2,9-dianisyl | 2,9 | - | - | - | - | Dichloromethane |
Note: This table is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The phosphorescence data for 4,7-substituted phenanthrolines is from cocrystals with 1,4-diiodotetrafluorobenzene.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for a meaningful comparative analysis. The following are step-by-step methodologies for key experiments.
Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption (λabs) and emission (λem) maxima.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the phenanthroline derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) in quartz cuvettes. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). The solvent is used as a blank.
-
Emission Measurement: Record the fluorescence spectrum using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (or a suitable wavelength in the absorption band). The emission is scanned over a longer wavelength range.
Caption: Workflow for relative fluorescence quantum yield determination.
Excited-State Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Causality: TCSPC is a statistical method that measures the time delay between a pulsed excitation source and the detection of single emitted photons. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., picosecond laser or LED), a sensitive single-photon detector (e.g., photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample to ensure single photon detection events.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The timing electronics record the time difference between the excitation pulse and the detected photon.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the lifetime (τ).
efficacy of 3,5,6,8-Tetrabromo-1,10-phenanthroline as a flame retardant compared to alternatives
In the ever-evolving landscape of material science, the demand for high-performance flame retardants is unceasing. These critical additives are incorporated into a vast array of polymers to enhance their resistance to ignition and combustion, thereby safeguarding lives and property. Among the diverse classes of flame retardants, halogenated compounds, particularly those containing bromine, have long been recognized for their high efficiency. This guide provides an in-depth comparative analysis of a specific brominated flame retardant, 3,5,6,8-Tetrabromo-1,10-phenanthroline, and its efficacy relative to established alternatives.
Introduction to 3,5,6,8-Tetrabromo-1,10-phenanthroline
3,5,6,8-Tetrabromo-1,10-phenanthroline is a brominated heterocyclic organic compound.[1] Its molecular structure, featuring a rigid phenanthroline core with four bromine atoms, suggests significant potential for flame retardant applications. The high bromine content, coupled with the presence of nitrogen, positions this molecule to act as a potent flame inhibitor through multiple mechanisms. While extensive quantitative performance data for this specific compound is not widely published in peer-reviewed literature, its chemical architecture allows for a robust theoretical and comparative assessment against well-documented flame retardants.
Chemical Structure:
-
IUPAC Name: 3,5,6,8-tetrabromo-1,10-phenanthroline[2]
-
Molecular Formula: C₁₂H₄Br₄N₂[2]
-
Molecular Weight: 495.79 g/mol [2]
The Crucial Role of Bromine in Flame Retardancy
Brominated flame retardants (BFRs) are a cornerstone of the flame retardant industry due to their exceptional performance in interrupting the combustion cycle.[3] Their primary mechanism of action is in the gas phase. Upon thermal decomposition, BFRs release bromine radicals (Br•) which act as scavengers for the high-energy radicals (H• and OH•) that propagate the fire. This "radical trap" mechanism effectively quenches the flame at a chemical level. The efficacy of a BFR is often correlated with its bromine content and the ease with which it can release these radicals at the appropriate temperature.
Comparative Analysis with Alternative Flame Retardants
The performance of 3,5,6,8-Tetrabromo-1,10-phenanthroline can be benchmarked against three major classes of flame retardants: other brominated compounds, phosphorus-based flame retardants, and inorganic flame retardants.
Comparison with Other Brominated Flame Retardants
Commonly used BFRs include polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD). While effective, many of these have faced scrutiny due to environmental and health concerns, leading to restrictions on their use.[4]
Based on its structure, 3,5,6,8-Tetrabromo-1,10-phenanthroline is expected to exhibit high thermal stability due to its aromatic and heterocyclic nature. This is a critical attribute, as the flame retardant must remain intact during polymer processing but decompose at a temperature that coincides with the polymer's degradation to effectively inhibit combustion. The presence of nitrogen in the phenanthroline ring may also contribute to char formation, a condensed-phase mechanism that further enhances flame retardancy by creating an insulating layer.
Comparison with Phosphorus-Based Flame Retardants
Phosphorus-based flame retardants, such as organophosphates (e.g., DOPO and its derivatives) and phosphinates (e.g., aluminum diethylphosphinate), are a major class of halogen-free alternatives. They primarily act in the condensed phase by promoting the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen.
While phosphorus-based retardants are generally considered more environmentally benign than some BFRs, they may require higher loading levels to achieve the same level of flame retardancy. Furthermore, their mechanism is highly dependent on the polymer matrix.
Comparison with Inorganic Flame Retardants
Inorganic flame retardants, such as aluminum hydroxide (ATH) and magnesium hydroxide (MDH), function through an endothermic decomposition process. Upon heating, they release water molecules, which cools the polymer surface and dilutes the flammable gases. They also form a protective layer of metal oxide. A significant drawback of these compounds is the very high loading levels (often >50% by weight) required to be effective, which can negatively impact the mechanical properties of the polymer.
Experimental Evaluation of Flame Retardancy
To quantitatively assess the efficacy of flame retardants, several standardized tests are employed. The choice of test depends on the specific application and regulatory requirements.
Limiting Oxygen Index (LOI)
The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[5] A higher LOI value indicates better flame resistance. Materials with an LOI above 21% (the approximate concentration of oxygen in air) are considered to have some degree of flame retardancy.
dot
Caption: Workflow for Determining the Limiting Oxygen Index (LOI).
UL-94 Vertical Burn Test
The UL-94 is one of the most widely used tests for assessing the flammability of plastic materials.[6] In the vertical burn test, a flame is applied to the bottom of a vertically suspended specimen for two 10-second intervals. The material is classified based on its self-extinguishing time, whether it drips molten plastic, and whether the drips ignite a cotton swatch placed below. The highest rating, V-0, is given to materials that self-extinguish quickly with no flaming drips.[7]
dot
Caption: Decision tree for UL-94 Vertical Burn Test Classification.
Cone Calorimetry
Cone calorimetry is a powerful tool for characterizing the fire behavior of materials under realistic heat flux conditions. It provides a wealth of data, including:
-
Heat Release Rate (HRR): The most important parameter for assessing fire hazard.
-
Total Heat Released (THR): The total amount of heat generated during combustion.
-
Time to Ignition (TTI): The time it takes for a material to ignite under a given heat flux.
-
Smoke Production: The amount of smoke generated during combustion.
Mechanistic Insights and Proposed Action of 3,5,6,8-Tetrabromo-1,10-phenanthroline
The flame retardant mechanism of 3,5,6,8-Tetrabromo-1,10-phenanthroline is likely a combination of gas-phase and condensed-phase actions.
dot
Caption: Proposed dual-mode flame retardant mechanism.
Data Summary and Comparison
The following table summarizes typical performance data for different classes of flame retardants in a generic polymer matrix. It is important to note that these values can vary significantly depending on the specific polymer, loading level, and presence of synergists.
| Flame Retardant Class | Typical Loading (%) | LOI (%) | UL-94 Rating | Key Cone Calorimeter Observations |
| Brominated (e.g., PBDEs) | 10-20 | 28-35 | V-0 | Significant reduction in HRR, potential increase in smoke |
| Phosphorus-based (e.g., DOPO derivatives) | 10-25 | 27-32 | V-0 / V-1 | Reduced HRR and THR, promotes charring, lower smoke |
| Inorganic (e.g., ATH) | 40-60 | 25-30 | V-1 / HB | Moderate reduction in HRR, significant smoke reduction |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline (Projected) | 10-20 | >30 | Likely V-0 | Expected strong HRR reduction due to high bromine content and potential charring from the phenanthroline structure. |
Conclusion and Future Outlook
While direct, published quantitative data for 3,5,6,8-Tetrabromo-1,10-phenanthroline is scarce, a thorough analysis of its chemical structure provides a strong basis for predicting its high efficacy as a flame retardant. Its high bromine content suggests a potent gas-phase inhibition mechanism, while the nitrogen-containing heterocyclic core is likely to promote char formation, adding a beneficial condensed-phase action.
Compared to traditional brominated flame retardants, its rigid and stable structure may offer improved thermal stability and processing characteristics. Relative to phosphorus-based and inorganic alternatives, it is likely to be effective at lower loading levels, thus better-preserving the mechanical properties of the host polymer.
Further experimental investigation is warranted to fully quantify the performance of 3,5,6,8-Tetrabromo-1,10-phenanthroline and validate these projections. Such studies should include comprehensive flammability testing (LOI, UL-94, and cone calorimetry) in a range of polymer systems, as well as analysis of its thermal decomposition pathway and environmental fate. The development of novel, highly effective, and environmentally sound flame retardants is a critical area of research, and 3,5,6,8-Tetrabromo-1,10-phenanthroline represents a promising candidate for further exploration.
References
-
PubChem. 1,10-Phenanthroline. National Center for Biotechnology Information. Available at: [Link].
-
Protolabs. UL 94 Classification and Flame-Retardant Plastic Materials. Available at: [Link].
-
ResearchGate. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. Available at: [Link].
-
PubMed. Brominated-chlorinated diphenyl ethers formed by thermolysis of polybrominated diphenyl ethers at low temperatures. Available at: [Link].
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link].
-
RSC Publishing. The thermal stability of FAPbBr3 nanocrystals from temperature-dependent photoluminescence and first-principles calculations. Available at: [Link].
-
ResearchGate. Limiting oxygen indices of some polymers. | Download Table. Available at: [Link].
- Google Patents. Flame retardant compositions.
-
National Center for Biotechnology Information. Brominated flame retardants: cause for concern?. Available at: [Link].
-
PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Available at: [Link].
-
UL Solutions. Combustion (Fire) Tests for Plastics. Available at: [Link].
-
ejournals.eu. Flame retardants of polymeric materials – calculation of the oxygen index Antypireny materiałów polimerowych. Available at: [Link].
-
Oreate AI. Understanding the Limiting Oxygen Index (LOI) in Flame Retardant Materials. Available at: [Link].
-
ResearchGate. Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin | Request PDF. Available at: [Link].
- Google Patents. Flame retardants and flame retardant compositions formed therewith.
-
News. A Guide To UL 94 Flammability Standards Rating. Available at: [Link].
-
First Graphene. Significant Fire Retardancy Test Results. Available at: [Link].
-
MDPI. Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. Available at: [Link].
-
UL Solutions. UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. Available at: [Link].
-
ResearchGate. Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism | Request PDF. Available at: [Link].
-
ResearchGate. Brominated-chlorinated diphenyl ethers formed by thermolysis of polybrominated diphenyl ethers at low temperatures | Request PDF. Available at: [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 4. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. protolabs.com [protolabs.com]
- 7. A Guide To UL 94 Flammability Standards Rating - News [mwflameretardant.com]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 3,5,6,8-Tetrabromo-1,10-phenanthroline
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the responsible disposal of resulting waste. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 3,5,6,8-Tetrabromo-1,10-phenanthroline, a compound whose utility in your research is matched by the importance of its careful handling from cradle to grave.
Core Principles of Disposal: A Foundation of Safety and Compliance
The disposal of any chemical waste, including 3,5,6,8-Tetrabromo-1,10-phenanthroline, is governed by a hierarchy of controls and regulations. The primary objective is to prevent its release into the environment, particularly into waterways where it can have long-lasting detrimental effects on aquatic ecosystems[2][3].
Key Takeaways for Immediate Action:
| Guiding Principle | Rationale |
| Segregation is Paramount | Halogenated organic waste streams must be kept separate from non-halogenated waste to ensure proper and cost-effective disposal[5][6]. |
| Avoid Sewer Disposal | Due to its anticipated aquatic toxicity and likely low water solubility, this compound must never be disposed of down the drain[5]. |
| Proper Labeling is Non-Negotiable | Clear and accurate labeling of waste containers prevents accidental mixing of incompatible chemicals and ensures proper handling by waste management personnel. |
| Consult Institutional Guidelines | Always adhere to your institution's specific chemical waste management protocols and contact your Environmental Health and Safety (EHS) office for guidance[7][8]. |
Step-by-Step Disposal Protocol
This protocol provides a generalized framework. Always consult and follow your institution's specific procedures.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Waste Collection:
-
Collect all waste containing 3,5,6,8-Tetrabromo-1,10-phenanthroline, including unused product, reaction residues, and contaminated materials (e.g., filter paper, silica gel), in a designated, leak-proof, and chemically compatible container.
-
For liquid waste, use a container with a secure screw-top cap. For solid waste, a clearly labeled, sealed bag or container is appropriate[3].
-
-
Waste Segregation:
-
This waste must be categorized as halogenated organic waste .
-
Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste stream[5][6]. The presence of bromine makes it a halogenated compound.
-
Keep incompatible materials separate to prevent dangerous reactions[7][8].
-
-
Labeling the Waste Container:
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "3,5,6,8-Tetrabromo-1,10-phenanthroline"
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
Your name and laboratory contact information.
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory[7].
-
The SAA should be a secondary containment bin to prevent the spread of any potential leaks[5][7][8].
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide them with all the necessary information about the waste stream.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,5,6,8-Tetrabromo-1,10-phenanthroline waste.
Caption: Disposal workflow for 3,5,6,8-Tetrabromo-1,10-phenanthroline waste.
The Rationale Behind Segregation: A Deeper Dive
The insistence on segregating halogenated from non-halogenated waste is not arbitrary. Halogenated organic compounds often require high-temperature incineration for complete destruction to prevent the formation of toxic byproducts like dioxins and furans. This disposal method is significantly more energy-intensive and costly than the methods used for non-halogenated solvents, which can sometimes be recycled or used as fuel.[5][6] Mixing these waste streams unnecessarily increases the volume of waste that requires specialized and expensive treatment.
In Case of a Spill
Should a small spill of 3,5,6,8-Tetrabromo-1,10-phenanthroline occur, the following steps should be taken:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the necessary protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with all waste components and dispose of it as halogenated organic waste.
For larger spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also uphold your responsibility as a scientist to protect the environment. The careful management of chemical waste is an integral part of rigorous and ethical scientific practice.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Chatziantoniou, Z., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
-
Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]
-
Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
Sources
- 1. uccaribe.edu [uccaribe.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. ethz.ch [ethz.ch]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. mn.uio.no [mn.uio.no]
Personal protective equipment for handling 3,5,6,8-Tetrabromo-1,10-phenanthroline
As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to safely handle 3,5,6,8-Tetrabromo-1,10-phenanthroline in a laboratory setting. This guide is structured to go beyond a simple checklist, offering insights into the rationale behind each safety protocol. Our primary goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of yourself and your colleagues.
Understanding the Hazard: A Proactive Approach to Safety
3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated aromatic compound. While comprehensive toxicological data for this specific molecule is not widely available, the existing classifications and the nature of similar chemical structures demand a cautious and well-planned approach. The primary known hazards associated with this compound are severe eye damage and potential for long-lasting harmful effects on aquatic life.[1][2]
Given the presence of four bromine atoms on the phenanthroline core, we must also consider the potential for hazards associated with halogenated organics, including potential toxicity and environmental persistence. Therefore, the following procedures are based on a combination of specific data for this compound and established best practices for handling analogous chemical structures.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 3,5,6,8-Tetrabromo-1,10-phenanthroline. The following table outlines the minimum required PPE, with explanations for the choice of each.
| Protection Type | Specific PPE | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4][5][6] | The GHS classification "Causes serious eye damage" (H318) necessitates robust protection.[1][2] Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile gloves.[3] | Nitrile gloves offer good resistance to a range of chemicals, including many solvents in which this compound might be dissolved.[3] For prolonged handling or when dealing with solutions, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A laboratory coat and, if there is a significant risk of splashing, a chemically resistant apron.[3][4] | A lab coat is the first line of defense against accidental spills. An apron provides an additional layer of protection, particularly when handling larger quantities or solutions. |
| Foot Protection | Closed-toe shoes. | This is a standard and non-negotiable laboratory practice to protect against spills and falling objects. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a fume hood. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7] Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and step-by-step guide outline the safe handling process for 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Caption: Workflow for Safe Handling of 3,5,6,8-Tetrabromo-1,10-phenanthroline.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the available safety data for 3,5,6,8-Tetrabromo-1,10-phenanthroline and the parent compound, 1,10-phenanthroline.[7][8][9][10]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare a Designated Workspace: All handling of this solid compound should be done in a certified chemical fume hood to minimize the risk of inhalation.[11] Ensure the work area is clean and uncluttered.
-
-
Handling:
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weigh boat to prevent contamination of the balance.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Perform the Reaction: Keep all containers clearly labeled and covered when not in immediate use.
-
-
Cleanup and Disposal:
-
Decontamination: Clean any contaminated glassware and surfaces thoroughly.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weigh boats, in a clearly labeled hazardous waste container.[12] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[1][2] All waste disposal should be in accordance with local, state, and federal regulations.[12]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9][12]
-
Emergency Procedures: Be Prepared
Spill Response:
In the event of a small spill, follow these steps:
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[7][13]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For larger spills, evacuate the area and contact your institution's EHS office immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9][12] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
Conclusion: A Culture of Safety
The safe handling of 3,5,6,8-Tetrabromo-1,10-phenanthroline is predicated on a thorough understanding of its potential hazards and a disciplined approach to laboratory practice. By integrating these protocols into your daily workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.
References
- Tokyo Chemical Industry. (2025, July 17). SAFETY DATA SHEET: 3,8-Dibromo-1,10-phenanthroline.
- Fisher Scientific. (2014, April 28).
- Carl ROTH. (2024, March 3).
- Flinn Scientific. (2014, March 21).
- Fisher Scientific. (2025, December 18).
- Global Safety Management, Inc. (2015, January 7).
- PubChem. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-.
- Sigma-Aldrich. (n.d.). 3,5,6,8-Tetrabromo-1,10-phenanthroline 95%.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Dolly Corporation. (2025, October 20).
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- University of Missouri. (n.d.).
- Scribd. (n.d.).
Sources
- 1. 3,5,6,8-Tetrabromo-1,10-phenanthroline | C12H4Br4N2 | CID 11443337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,6,8-四溴-1,10-菲咯啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. hsa.ie [hsa.ie]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
- 11. scribd.com [scribd.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. uccaribe.edu [uccaribe.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
